Product packaging for Seladelpar(Cat. No.:CAS No. 851528-79-5)

Seladelpar

Cat. No.: B1681609
CAS No.: 851528-79-5
M. Wt: 444.5 g/mol
InChI Key: JWHYSEDOYMYMNM-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Seladelpar is a first-in-class, potent, and selective oral agonist of the Peroxisome Proliferator-Activated Receptor Delta (PPARδ) . It is an investigational small molecule that has received accelerated FDA approval for the treatment of Primary Biliary Cholangitis (PBC), a chronic autoimmune liver disease . This makes it a highly relevant compound for researching novel therapeutic pathways in cholestatic and metabolic liver diseases. The core research value of this compound lies in its unique mechanism of action for regulating bile acid homeostasis. It has been shown to potently suppress bile acid synthesis by downregulating the rate-limiting enzyme cholesterol 7 alpha-hydroxylase (CYP7A1) . This effect is mediated through an upregulation of Fibroblast Growth Factor 21 (FGF21) and subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a mechanism independent of the Farnesoid X receptor (FXR) . In clinical research, this compound has demonstrated robust, dose-dependent improvements in key biomarkers of PBC. Studies show it significantly reduces alkaline phosphatase (ALP) levels, with a high proportion of subjects achieving biochemical response and ALP normalization . A distinct and valuable effect observed with this compound is its ability to reduce pruritus (itching), a debilitating symptom in cholestatic liver diseases that significantly impacts quality of life . Preclinical and clinical data support its role in regulating genes involved not only in bile acid synthesis but also in inflammation, fibrosis, and lipid metabolism . This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23F3O5S B1681609 Seladelpar CAS No. 851528-79-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3O5S/c1-3-27-17(11-28-16-6-4-15(5-7-16)21(22,23)24)13-30-18-8-9-19(14(2)10-18)29-12-20(25)26/h4-10,17H,3,11-13H2,1-2H3,(H,25,26)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHYSEDOYMYMNM-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H](COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001045332
Record name Seladelpar
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851528-79-5
Record name 2-[4-[[(2R)-2-Ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]thio]-2-methylphenoxy]acetic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=851528-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Seladelpar [USAN:INN]
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Record name Seladelpar
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Record name Seladelpar
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Record name SELADELPAR
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Seladelpar's Mechanism of Action in Primary Biliary Cholangitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Primary Biliary Cholangitis (PBC) is a chronic, autoimmune cholestatic liver disease characterized by the progressive destruction of small intrahepatic bile ducts, leading to cholestasis, fibrosis, and potentially liver failure.[1] Seladelpar (brand name Livdelzi®) is an orally active, potent, and selective agonist of the peroxisome proliferator-activated receptor-delta (PPAR-δ).[2][3] Its approval marks a significant advancement in the treatment of PBC, particularly for patients with an inadequate response to or intolerance to ursodeoxycholic acid (UDCA).[4] This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound in PBC, supported by quantitative data from pivotal clinical trials and detailed experimental methodologies.

Core Mechanism of Action: PPAR-δ Activation

This compound's therapeutic effects in PBC are mediated through its selective activation of PPAR-δ, a nuclear receptor that plays a critical role in regulating gene expression involved in various metabolic and inflammatory pathways within the liver.[5] PPAR-δ is expressed in multiple liver cell types, including hepatocytes, cholangiocytes, Kupffer cells, and hepatic stellate cells, allowing this compound to exert pleiotropic effects on the key pathophysiological processes of PBC.

Upon binding to PPAR-δ, this compound forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The key mechanistic pillars of this compound's action in PBC are its anti-cholestatic, anti-inflammatory, and anti-fibrotic effects.

Anti-Cholestatic Effects: Regulation of Bile Acid Homeostasis

A central feature of this compound's mechanism is the reduction of bile acid synthesis. This is primarily achieved through the downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This effect is mediated by an indirect pathway involving Fibroblast Growth Factor 21 (FGF21).

The signaling cascade is as follows:

  • This compound activates PPAR-δ in hepatocytes.

  • PPAR-δ activation leads to an increased expression and secretion of FGF21.

  • FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway.

  • The activated JNK pathway suppresses the transcription of the CYP7A1 gene.

This reduction in bile acid synthesis alleviates the cytotoxic accumulation of bile acids in the liver, a hallmark of PBC. Additionally, this compound has been shown to upregulate the expression of ABCB4 (MDR3), a canalicular transporter responsible for phospholipid secretion into bile, which may contribute to its hepatoprotective effects.

Anti-Inflammatory Effects

Chronic inflammation is a key driver of bile duct damage in PBC. This compound exhibits anti-inflammatory properties by modulating the activity of Kupffer cells, the resident macrophages in the liver. PPAR-δ activation is known to polarize macrophages towards an anti-inflammatory M2 phenotype, which is associated with tissue repair. This shift helps to dampen the pro-inflammatory cascade that contributes to biliary injury.

Anti-Fibrotic Effects

Progressive liver fibrosis is a major concern in PBC. This compound has demonstrated anti-fibrotic effects, which are likely mediated by its action on hepatic stellate cells (HSCs). HSCs are the primary cell type responsible for extracellular matrix deposition in the liver. PPAR-δ activation has been shown to inhibit the activation of HSCs, thereby reducing collagen production and potentially slowing or reversing the progression of fibrosis.

Quantitative Data from Clinical Trials

The efficacy and safety of this compound in PBC have been evaluated in several key clinical trials, including the Phase 3 RESPONSE and ENHANCE studies, and the long-term open-label ASSURE study.

Table 1: Efficacy of this compound in the Phase 3 RESPONSE Trial
Endpoint (at 12 months)This compound 10 mg (n=128)Placebo (n=65)p-value
Primary Composite Endpoint 61.7%20.0%<0.001
Biochemical Response¹
Key Secondary Endpoints
ALP Normalization25.0%0%<0.001
Change in Pruritus NRS² (at 6 months)-3.2-1.70.005

¹Biochemical response defined as ALP <1.67 x ULN, ≥15% decrease in ALP from baseline, and total bilirubin ≤ ULN. ²In patients with moderate-to-severe pruritus at baseline (NRS ≥4).

Table 2: Biochemical and Pruritus Outcomes from the ENHANCE Trial (at 3 months)
EndpointThis compound 10 mg (n=89)This compound 5 mg (n=89)Placebo (n=87)p-value (10 mg vs Placebo)
Primary Composite Endpoint 78.2%57.1%12.5%<0.0001
Biochemical Response¹
Key Secondary Endpoints
ALP Normalization27.3%5.4%0%<0.0001
Change in Pruritus NRS²-3.14--1.550.02
Other Biochemical Markers
Mean % Change in ALT-16.7%-23.4%-4%0.03

¹Biochemical response defined as ALP <1.67 x ULN, ≥15% decrease in ALP from baseline, and total bilirubin ≤ ULN. ²In patients with moderate-to-severe pruritus at baseline (NRS ≥4).

Table 3: Long-Term Efficacy in the ASSURE Open-Label Extension Study
EndpointYear 1 (n=53)Year 2 (n=53)
Composite Endpoint Response 66%79%
Biochemical Response¹
ALP Normalization 26%42%

¹Biochemical response defined as ALP <1.67 x ULN, ≥15% decrease in ALP from baseline, and total bilirubin ≤ ULN.

Experimental Protocols

Clinical Trial Methodologies

RESPONSE Trial (Phase 3)

  • Study Design: A 12-month, multicenter, double-blind, randomized, placebo-controlled trial.

  • Participants: 193 patients with PBC with an inadequate response to or intolerance to UDCA, and an ALP ≥1.67x ULN.

  • Intervention: Patients were randomized in a 2:1 ratio to receive this compound 10 mg orally once daily or placebo. The majority of patients (93.8%) continued to receive UDCA as background therapy.

  • Primary Endpoint: A composite biochemical response at 12 months, defined as an ALP level <1.67 times the upper limit of normal (ULN), with a ≥15% decrease from baseline, and a normal total bilirubin level.

  • Key Secondary Endpoints: Normalization of ALP at 12 months and the change in the pruritus Numerical Rating Scale (NRS) score from baseline to 6 months in patients with moderate-to-severe pruritus (baseline NRS ≥4).

  • Pruritus Assessment: Pruritus was assessed using a daily electronic diary where patients recorded the severity of their worst itch over the previous 24 hours on an 11-point NRS (0=no itch, 10=worst imaginable itch).

ENHANCE Trial (Phase 3)

  • Study Design: A 52-week, multicenter, double-blind, randomized, placebo-controlled trial (terminated early).

  • Participants: Patients with PBC with an inadequate response to or intolerance to UDCA.

  • Intervention: Patients were randomized 1:1:1 to receive this compound 5 mg, this compound 10 mg, or placebo orally once daily.

  • Endpoints (amended to 3 months): The primary and key secondary endpoints were the same as in the RESPONSE trial.

ASSURE Study (Open-Label Extension)

  • Study Design: An open-label, long-term extension study.

  • Participants: Patients with PBC who had previously participated in a this compound clinical trial.

  • Intervention: All patients received this compound 10 mg once daily, with the option to down-titrate to 5 mg for tolerability.

  • Primary Objective: To evaluate the long-term safety and tolerability of this compound. Efficacy was assessed as a secondary objective.

Preclinical and In Vitro Experimental Methodologies

Gene Expression Analysis (qPCR)

  • Objective: To quantify the mRNA levels of target genes (e.g., CYP7A1, FGF21) in liver tissue or cultured cells following this compound treatment.

  • Protocol Outline:

    • RNA Extraction: Total RNA is isolated from liver tissue homogenates or cell lysates using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.

    • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit (e.g., PrimeScript RT Reagent Kit, Takara Bio).

    • Real-Time qPCR: The qPCR reaction is performed using a real-time PCR system. The reaction mixture typically contains cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., β-actin or GAPDH), and a qPCR master mix (e.g., SYBR Green).

    • Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference gene.

Protein Quantification (ELISA)

  • Objective: To measure the concentration of proteins, such as FGF21, in serum or cell culture supernatant.

  • Protocol Outline (using a commercial sandwich ELISA kit):

    • Plate Preparation: A 96-well microplate pre-coated with a capture antibody specific for the target protein is used.

    • Sample and Standard Incubation: Standards with known concentrations of the target protein and unknown samples are added to the wells and incubated to allow the protein to bind to the capture antibody.

    • Washing: The plate is washed to remove unbound substances.

    • Detection Antibody Incubation: A biotinylated detection antibody specific for the target protein is added to the wells and incubated.

    • Enzyme Conjugate Incubation: An enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody.

    • Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by the enzyme into a colored product.

    • Reaction Stoppage and Measurement: A stop solution is added to terminate the reaction, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of the protein in the samples is determined by comparing their absorbance to the standard curve.

Histological Assessment of Liver Fibrosis

  • Objective: To visualize and quantify collagen deposition in liver tissue as a measure of fibrosis.

  • Protocol Outline (Sirius Red Staining):

    • Tissue Preparation: Liver tissue is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. 5 μm sections are cut and mounted on slides.

    • Deparaffinization and Rehydration: The sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

    • Staining: The slides are stained with a Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for a specified time (e.g., 1 hour). This stains collagen fibers red. A counterstain (e.g., Fast Green) may be used to stain non-collagenous tissue green.

    • Dehydration and Mounting: The slides are dehydrated through a graded series of ethanol, cleared in xylene, and mounted with a coverslip.

    • Image Acquisition and Analysis: The stained sections are imaged using a light microscope. The fibrotic area is quantified using image analysis software by measuring the percentage of the total tissue area that is positively stained for collagen.

Immunohistochemistry (IHC) for Inflammatory Markers

  • Objective: To detect and localize inflammatory cells (e.g., macrophages) in liver tissue.

  • Protocol Outline (for a macrophage marker like CD68):

    • Tissue Preparation and Antigen Retrieval: Similar to histological staining, paraffin-embedded tissue sections are deparaffinized and rehydrated. Antigen retrieval is then performed to unmask the antigenic sites, often by heat-induced epitope retrieval in a buffer solution.

    • Blocking: Non-specific antibody binding is blocked by incubating the sections with a blocking solution (e.g., normal serum from the species in which the secondary antibody was raised).

    • Primary Antibody Incubation: The sections are incubated with a primary antibody specific for the target protein (e.g., anti-CD68).

    • Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is added. The label can be an enzyme (e.g., HRP) or a fluorophore.

    • Detection: If an enzyme-labeled secondary antibody is used, a chromogenic substrate is added to produce a colored precipitate at the site of the antigen.

    • Counterstaining, Dehydration, and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei, dehydrated, cleared, and mounted.

    • Analysis: The presence and distribution of the stained cells are evaluated by microscopy.

Visualizations

Signaling Pathway of this compound's Anti-Cholestatic Action

Seladelpar_Mechanism cluster_cell Hepatocyte This compound This compound PPARd_RXR PPAR-δ/RXR Heterodimer This compound->PPARd_RXR activates PPRE PPRE PPARd_RXR->PPRE binds to FGF21_gene FGF21 Gene PPRE->FGF21_gene activates transcription FGF21 FGF21 FGF21_gene->FGF21 produces JNK JNK Pathway FGF21->JNK activates CYP7A1_gene CYP7A1 Gene JNK->CYP7A1_gene suppresses transcription CYP7A1 CYP7A1 Enzyme CYP7A1_gene->CYP7A1 produces Bile_Acid Bile Acid Synthesis CYP7A1->Bile_Acid catalyzes qPCR_Workflow start Liver Tissue / Cultured Cells rna_extraction RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Real-Time qPCR cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt) qpcr->data_analysis end Relative Gene Expression data_analysis->end Seladelpar_Effects cluster_effects Therapeutic Effects cluster_outcomes Clinical Outcomes This compound This compound PPARd PPAR-δ Activation This compound->PPARd Anti_Cholestatic Anti-Cholestatic PPARd->Anti_Cholestatic Anti_Inflammatory Anti-Inflammatory PPARd->Anti_Inflammatory Anti_Fibrotic Anti-Fibrotic PPARd->Anti_Fibrotic Biochem_Improve Improved Liver Biochemistry (↓ALP, ↓Bilirubin) Anti_Cholestatic->Biochem_Improve Pruritus_Reduce Reduced Pruritus Anti_Cholestatic->Pruritus_Reduce Disease_Mod Slowing of Disease Progression Anti_Inflammatory->Disease_Mod Anti_Fibrotic->Disease_Mod Biochem_Improve->Disease_Mod

References

Seladelpar: A Selective PPAR-δ Agonist for the Treatment of Primary Biliary Cholangitis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Seladelpar is a potent and selective agonist of the peroxisome proliferator-activated receptor-delta (PPAR-δ), a nuclear receptor that plays a critical role in the regulation of metabolic and inflammatory pathways.[1] Recently approved for the treatment of Primary Biliary Cholangitis (PBC), this compound offers a novel therapeutic approach for patients with an inadequate response or intolerance to ursodeoxycholic acid (UDCA).[2][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, summarizing key clinical trial data, and detailing experimental methodologies. Visualizations of the core signaling pathway and a representative clinical trial workflow are provided to facilitate a comprehensive understanding of this first-in-class therapeutic agent.

Introduction

Primary Biliary Cholangitis (PBC) is a chronic, autoimmune liver disease characterized by the progressive destruction of small intrahepatic bile ducts, leading to cholestasis, fibrosis, and eventual liver failure.[4] While UDCA has been the cornerstone of PBC management, a significant proportion of patients exhibit an inadequate biochemical response, remaining at risk of disease progression.[3] this compound (brand name Livdelzi) emerges as a targeted therapy designed to address the underlying pathophysiology of PBC through the selective activation of PPAR-δ.

Chemical Structure and Properties:

This compound is an orally bioavailable small molecule.

  • Chemical Name: 2-[4-[[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid

  • Molecular Formula: C21H23F3O5S

  • Molecular Weight: 444.47 g/mol

This compound is administered as a lysine dihydrate salt in its approved formulation.

Mechanism of Action: Selective PPAR-δ Agonism

This compound's therapeutic effects in PBC are mediated through its selective activation of PPAR-δ, a ligand-activated transcription factor expressed in various tissues, including key liver cells such as hepatocytes, cholangiocytes, Kupffer cells, and hepatic stellate cells. Unlike other PPAR isoforms (α and γ), PPAR-δ activation by this compound initiates a distinct signaling cascade that leads to the reduction of bile acid synthesis and inflammation.

The primary mechanism involves the following steps:

  • PPAR-δ Activation: this compound binds to and activates PPAR-δ in hepatocytes.

  • FGF21 Induction: Activated PPAR-δ upregulates the expression and secretion of Fibroblast Growth Factor 21 (FGF21), a key hepatokine.

  • JNK Pathway Activation: FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway.

  • CYP7A1 Repression: The activated JNK pathway leads to the transcriptional repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.

  • Reduced Bile Acid Synthesis: The downregulation of CYP7A1 results in a significant reduction in the overall synthesis of bile acids, thereby alleviating cholestasis and its associated cellular injury.

This pathway operates independently of the Farnesoid X receptor (FXR), the primary nuclear receptor that regulates bile acid homeostasis. In addition to its effects on bile acid synthesis, this compound's activation of PPAR-δ has been shown to have anti-inflammatory and anti-fibrotic effects.

Signaling Pathway Diagram

Seladelpar_Signaling_Pathway cluster_Hepatocyte Hepatocyte This compound This compound PPARd PPAR-δ This compound->PPARd Binds & Activates FGF21 FGF21 (Fibroblast Growth Factor 21) PPARd->FGF21 Upregulates JNK JNK Pathway (c-Jun N-terminal kinase) FGF21->JNK Activates CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) JNK->CYP7A1 Represses Transcription Bile_Acid Bile Acid Synthesis CYP7A1->Bile_Acid Rate-limiting step Cholestasis Reduced Cholestasis & Liver Injury Bile_Acid->Cholestasis

Caption: this compound's mechanism of action in reducing bile acid synthesis.

Summary of Clinical Trial Data

This compound has undergone rigorous evaluation in several key clinical trials, most notably the Phase 3 trials RESPONSE and ENHANCE, and the long-term extension study, ASSURE. These studies have consistently demonstrated this compound's efficacy in improving biochemical markers of cholestasis and liver injury, as well as patient-reported symptoms like pruritus.

Efficacy Data

The primary efficacy endpoint in these trials was a composite biochemical response, defined as:

  • Alkaline Phosphatase (ALP) < 1.67 x Upper Limit of Normal (ULN)

  • A decrease in ALP of ≥ 15% from baseline

  • Total bilirubin (TB) ≤ ULN

Table 1: Key Efficacy Outcomes of this compound in Clinical Trials

TrialTreatment GroupNPrimary Composite Response RateALP Normalization RatePruritus Reduction (NRS ≥4 at baseline)
RESPONSE This compound 10 mg12861.7%25.0%-3.2 points (vs. -1.7 for placebo)
Placebo6520.0%0%
ENHANCE (3 months) This compound 10 mg8978.2%27.3%-3.14 points (vs. -1.55 for placebo)
This compound 5 mg8957.1%5.4%-
Placebo8712.5%0%
ASSURE (12 months) This compound 10 mg14870%-Sustained reduction
Safety and Tolerability

This compound has been generally well-tolerated in clinical trials. The incidence of adverse events has been comparable between the this compound and placebo groups.

Table 2: Common Adverse Events (≥5% in this compound Arm and > Placebo) in the RESPONSE Trial

Adverse EventThis compound 10 mg (N=128)Placebo (N=65)
Headache8%3%
Abdominal Pain7%2%
Nausea6%5%
Abdominal Distension6%3%
Dizziness5%2%

No treatment-related serious adverse events were reported in the pivotal RESPONSE trial.

Experimental Protocols

Detailed, proprietary standard operating procedures for the clinical trials are not publicly available. However, the methodologies can be summarized based on the published trial designs.

Representative Clinical Trial Workflow: The RESPONSE Study

The RESPONSE trial was a Phase 3, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in patients with PBC.

RESPONSE_Trial_Workflow Screening Screening & Enrollment (N=193) - Diagnosis of PBC - Inadequate response or intolerance to UDCA - ALP ≥ 1.67x ULN Randomization Randomization (2:1) Screening->Randomization Seladelpar_Arm This compound 10 mg/day (N=128) Randomization->Seladelpar_Arm 2 Placebo_Arm Placebo (N=65) Randomization->Placebo_Arm 1 Treatment 12-Month Treatment Period Seladelpar_Arm->Treatment Placebo_Arm->Treatment Primary_Endpoint Primary Endpoint Assessment (Month 12) - Composite Biochemical Response Treatment->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessments - ALP Normalization (Month 12) - Pruritus NRS Change (Month 6) Treatment->Secondary_Endpoints Safety_Monitoring Safety Monitoring (Throughout Trial) - Adverse Events - Laboratory Tests Treatment->Safety_Monitoring Extension_Study Open-Label Extension (ASSURE Study) Primary_Endpoint->Extension_Study

Caption: Workflow of the Phase 3 RESPONSE clinical trial.

Key Methodologies
  • Patient Population: Adult patients (18-75 years) with a confirmed diagnosis of PBC and an inadequate response (ALP ≥ 1.67x ULN) or intolerance to a stable dose of UDCA for at least 12 months.

  • Diagnosis of PBC: Confirmed by at least two of the following criteria: 1) history of elevated ALP for at least six months, 2) positive anti-mitochondrial antibodies (AMA) or PBC-specific anti-nuclear antibodies (ANA), and 3) liver biopsy consistent with PBC.

  • Intervention: Oral administration of this compound (10 mg daily) or a matching placebo.

  • Biochemical Assessments: Blood samples were collected at baseline and at regular intervals throughout the study. Key parameters included ALP, total bilirubin, aminotransferases (ALT, AST), and gamma-glutamyl transferase (GGT). Central laboratories were used for analysis to ensure consistency.

  • Pruritus Assessment: Patient-reported pruritus was assessed using a numerical rating scale (NRS), ranging from 0 (no itch) to 10 (worst imaginable itch). This was typically assessed at baseline and at specified follow-up visits.

  • Safety Assessments: Adverse events were recorded at each study visit. Standard laboratory safety tests (hematology, clinical chemistry) and vital signs were monitored throughout the trial.

Conclusion

This compound represents a significant advancement in the treatment of Primary Biliary Cholangitis. Its novel mechanism of action as a selective PPAR-δ agonist provides a targeted approach to reducing the cholestatic and inflammatory processes that drive PBC pathogenesis. Robust clinical trial data have demonstrated its efficacy in improving liver biochemistry and alleviating pruritus, with a favorable safety profile. As a first-in-class agent, this compound offers a much-needed therapeutic option for patients with PBC who have an inadequate response to or are intolerant of current standard of care, with the potential to alter the long-term course of this chronic liver disease. Further long-term studies will continue to elucidate the full clinical benefits of this promising new therapy. long-term studies will continue to elucidate the full clinical benefits of this promising new therapy.

References

The Effect of Seladelpar on Bile Acid Synthesis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seladelpar, a potent and selective peroxisome proliferator-activated receptor-delta (PPARδ) agonist, has emerged as a significant therapeutic agent for primary biliary cholangitis (PBC).[1][2] Its mechanism of action extends beyond general anti-inflammatory effects to the direct modulation of bile acid homeostasis. Preclinical and clinical data have robustly demonstrated that this compound suppresses the synthesis of bile acids by downregulating the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[1][3][4] This effect is primarily mediated through a novel signaling cascade involving Fibroblast Growth Factor 21 (FGF21) and the c-Jun N-terminal kinase (JNK) pathway, independent of the traditional Farnesoid X receptor (FXR) pathway. This technical guide provides an in-depth review of the molecular mechanism, summarizes key quantitative clinical data, details relevant experimental protocols, and visualizes the core signaling and experimental workflows.

Molecular Mechanism of Action

This compound exerts its influence on bile acid synthesis through a distinct signaling pathway initiated by the activation of PPARδ, a nuclear receptor highly expressed in hepatocytes.

  • PPARδ Activation : As a selective agonist, this compound binds to and activates PPARδ in hepatocytes.

  • FGF21 Upregulation : Activated PPARδ transcriptionally upregulates the expression and secretion of Fibroblast Growth Factor 21 (FGF21), a key metabolic hormone.

  • JNK Pathway Activation : Secreted FGF21 acts on hepatocytes to activate the c-Jun N-terminal kinase (JNK) signaling pathway.

  • CYP7A1 Repression : The activation of the JNK pathway leads to the transcriptional repression of the CYP7A1 gene.

  • Reduced Bile Acid Synthesis : As CYP7A1 is the rate-limiting enzyme that converts cholesterol into bile acids, its repression results in a significant decrease in the overall bile acid pool.

This mechanism is notably independent of the Farnesoid X receptor (FXR), the primary nuclear receptor that regulates bile acid synthesis in response to bile acid levels.

Seladelpar_Mechanism cluster_0 Hepatocyte This compound This compound PPAR_delta PPARδ (Nuclear Receptor) This compound->PPAR_delta Activates FGF21_gene FGF21 Gene Transcription PPAR_delta->FGF21_gene Upregulates FGF21 FGF21 (secreted) FGF21_gene->FGF21 JNK_pathway JNK Signaling Pathway FGF21->JNK_pathway Activates CYP7A1_gene CYP7A1 Gene Transcription JNK_pathway->CYP7A1_gene Represses CYP7A1_enzyme CYP7A1 Enzyme CYP7A1_gene->CYP7A1_enzyme Bile_Acids Bile Acids CYP7A1_enzyme->Bile_Acids Cholesterol Cholesterol Cholesterol->Bile_Acids Catalyzed by

Caption: this compound signaling pathway for reducing bile acid synthesis.

Quantitative Effects on Biomarkers of Bile Acid Synthesis

Clinical trials have consistently demonstrated this compound's effect on key biomarkers associated with bile acid synthesis and cholestasis in patients with PBC. The data below are compiled from the ENHANCE and RESPONSE phase 3 trials and a phase 2 open-label study.

BiomarkerStudy/DosageDurationResultCitation(s)
7α-hydroxy-4-cholesten-3-one (C4) Phase 2 / 5/10 mg1 Year-46% reduction from baseline
Phase 2 / 10 mg1 Year-31% reduction from baseline
Total Serum Bile Acids Phase 21 YearUp to -38% reduction from baseline
Alkaline Phosphatase (ALP) ENHANCE / 10 mg3 Months27.3% of patients achieved ALP normalization (vs. 0% placebo)
RESPONSE / 10 mg12 Months25% of patients achieved ALP normalization (vs. 0% placebo)
RESPONSE / 10 mg12 Months-42.4% mean reduction from baseline (vs. -4.3% placebo)
Alanine Aminotransferase (ALT) ENHANCE / 10 mg3 Months-16.7% mean reduction from baseline (vs. -4% placebo)
RESPONSE / 10 mg12 Months-23.5% mean reduction from baseline (vs. -6.5% placebo)
Composite Biochemical Response *ENHANCE / 10 mg3 Months78.2% of patients achieved response (vs. 12.5% placebo)
RESPONSE / 10 mg12 Months61.7% of patients achieved response (vs. 20% placebo)

*Composite Biochemical Response is defined as ALP < 1.67x Upper Limit of Normal (ULN), ≥15% ALP decrease from baseline, and normal total bilirubin.

Experimental Protocols

The following sections detail the methodologies for quantifying the key biomarkers affected by this compound.

Quantification of 7α-hydroxy-4-cholesten-3-one (C4) in Serum

Measurement of C4, a direct downstream product of the CYP7A1 enzyme, is a reliable method for assessing the rate of bile acid synthesis.

  • Methodology : Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

  • Protocol Outline :

    • Sample Preparation : To 100 µL of human serum, add a stable isotope-labeled internal standard (e.g., d7-C4) to account for analytical variability.

    • Protein Precipitation : Precipitate proteins by adding 2% formic acid in acetonitrile. Vortex and centrifuge to pellet the precipitate.

    • Extraction : Transfer the supernatant for analysis. In some protocols, a solid-phase extraction (SPE) step may be used for further cleanup and concentration.

    • Chromatographic Separation : Inject the extracted sample onto a C18 analytical column (e.g., Waters ACQUITY UPLC BEH C18). Use a gradient mobile phase, typically consisting of water with a formic acid additive and an organic solvent like acetonitrile or methanol, to separate C4 from other serum components.

    • Mass Spectrometry Detection : Analyze the column eluent using a tandem mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM). Monitor for specific precursor-to-product ion transitions for both C4 and its deuterated internal standard.

    • Quantification : Construct a calibration curve using a surrogate matrix (a C4-free matrix, such as stripped serum or a protein solution) spiked with known concentrations of C4. Determine the concentration of C4 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantification of Total Bile Acids (TBA) in Serum

This method provides an overall measure of the circulating bile acid pool.

  • Methodology : Enzymatic Cycling Colorimetric Assay.

  • Protocol Outline :

    • Principle : The assay utilizes the enzyme 3-α-hydroxysteroid dehydrogenase (3-α-HSD). In the presence of Thio-Nicotinamide Adenine Dinucleotide (Thio-NAD), 3-α-HSD oxidizes bile acids, producing Thio-NADH. In a cycling reaction facilitated by excess NADH, the rate of Thio-NADH formation is amplified.

    • Sample Preparation : Serum samples can often be assayed directly after appropriate dilution with the provided assay buffer.

    • Reaction Setup : Add diluted samples and bile acid standards to a 96-well plate.

    • Enzymatic Reaction : Add a reaction mixture containing 3-α-HSD, Thio-NAD, and NADH to each well to initiate the reaction.

    • Kinetic Measurement : Immediately measure the change in absorbance at 405 nm over time using a microplate reader heated to 37°C. The rate of absorbance increase is directly proportional to the total bile acid concentration in the sample.

    • Quantification : Calculate the TBA concentration in the samples by comparing the measured reaction rate to a standard curve generated from known bile acid concentrations.

Analysis of CYP7A1 Gene Expression in Primary Human Hepatocytes

This in-vitro assay directly assesses the transcriptional effect of this compound on its target gene.

  • Methodology : Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR).

  • Protocol Outline :

    • Cell Culture : Culture primary human hepatocytes on collagen-coated plates in appropriate hepatocyte culture medium. Allow cells to attach and form a monolayer.

    • Treatment : Treat hepatocytes with this compound at various concentrations or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-48 hours).

    • RNA Isolation : Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

    • Reverse Transcription : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

    • Quantitative PCR : Perform qPCR using the synthesized cDNA, gene-specific primers for CYP7A1 and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent dye-based detection chemistry (e.g., SYBR Green).

    • Data Analysis : Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of CYP7A1 in this compound-treated samples compared to vehicle-treated controls using the ΔΔCt method, after normalizing to the housekeeping gene.

Visualized Workflows

Experimental_Workflow cluster_1 Sample Processing & Analysis cluster_C4 C4 Analysis (LC-MS/MS) cluster_TBA Total Bile Acid Analysis (Enzymatic) cluster_2 Data Interpretation Patient_Sample Patient Serum Sample (from Clinical Trial) C4_Prep 1. Add Internal Standard 2. Protein Precipitation Patient_Sample->C4_Prep TBA_Prep 1. Dilute Sample Patient_Sample->TBA_Prep C4_Analysis 3. UHPLC Separation 4. MS/MS Detection C4_Prep->C4_Analysis C4_Quant 4. Quantification vs. Standard Curve C4_Analysis->C4_Quant Data_Integration Integrate C4 and TBA Data with Clinical Outcomes C4_Quant->Data_Integration TBA_Analysis 2. Enzymatic Cycling Reaction TBA_Prep->TBA_Analysis TBA_Quant 3. Kinetic Absorbance Measurement (405nm) TBA_Analysis->TBA_Quant TBA_Quant->Data_Integration Conclusion Assess Reduction in Bile Acid Synthesis & Effect on Cholestasis Data_Integration->Conclusion

References

Preclinical Profile of Seladelpar: A Deep Dive into Liver Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seladelpar, a selective peroxisome proliferator-activated receptor-delta (PPAR-δ) agonist, has emerged as a promising therapeutic candidate for various liver diseases.[1][2] Its mechanism of action centers on the regulation of metabolic and inflammatory pathways crucial in the pathogenesis of cholestatic and fibrotic liver conditions.[1][3][4] Preclinical research has been instrumental in elucidating its therapeutic potential, demonstrating significant improvements in markers of liver injury, cholestasis, inflammation, and fibrosis across various animal models. This technical guide provides an in-depth overview of the core preclinical findings, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key pathways and workflows.

Core Mechanism of Action

This compound's primary target is the PPAR-δ, a nuclear receptor that, upon activation, modulates the transcription of genes involved in critical pathways of liver homeostasis. Key mechanistic aspects include:

  • Bile Acid Regulation: this compound has been shown to decrease bile acid synthesis. This is achieved, at least in part, through the upregulation of Fibroblast Growth Factor 21 (FGF21). FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, which leads to the repression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This mechanism contributes to its anti-cholestatic effects.

  • Lipid Metabolism: As a PPAR-δ agonist, this compound influences the expression of genes involved in fatty acid oxidation in both mitochondria and peroxisomes, leading to a reduction in hepatic steatosis.

  • Anti-inflammatory and Anti-fibrotic Effects: Preclinical studies have demonstrated that this compound can reduce the expression of inflammatory markers. It also shows anti-fibrotic activity by decreasing new collagen synthesis and resolving established fibrosis.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies of this compound in various mouse models of liver disease.

Table 1: Effects of this compound in a Mouse Model of Nonalcoholic Steatohepatitis (NASH)
ParameterVehicleThis compoundLiraglutideSelonsertibObeticholic Acid (OCA)Reference
Plasma ALT (U/L) HighSignificantly ReducedSignificantly ReducedNo Significant EffectNo Significant Effect
Plasma AST (U/L) HighSignificantly ReducedSignificantly ReducedNo Significant EffectNo Significant Effect
Liver Hydroxyproline HighStark Reduction--No Significant Effect
New Collagen Synthesis Rate HighStark ReductionDecreased-No Significant Effect
Hepatic Fat Fraction HighProfound DecreaseSubstantial Reduction-Substantial Reduction
NAFLD Activity Score (NAS) HighDecreased (mean of 2.1 points)---
Hepatocellular Ballooning PresentComplete Resolution---
Inflammatory mRNA Markers (Cd68, Tgfb1, Ccr2, Ccl2, Lgals3) IncreasedSubstantially ReducedSubstantially ReducedSmaller ReductionsSmaller Reductions
Fibrosis Stage Bridging FibrosisResolution of Bridging Fibrosis-ImprovedImproved

NASH was induced in mice using a high-fat Amylin Liver NASH (AMLN) diet or a diet high in fat, fructose, and cholesterol. Treatment duration was 12 weeks.

Table 2: Effects of this compound in a Mouse Model of Alcohol-Associated Liver Disease
ParameterControlEthanolEthanol + this compoundReference
Liver Damage NormalIncreasedPrevented and Treated
Gut Barrier Function IntactDisruptedRestored
Bile Acid Homeostasis NormalDysregulatedRestored

Alcohol-induced liver disease was modeled in C57BL/6 mice fed a Lieber-DeCarli diet containing ethanol for 8 weeks followed by a single binge of ethanol.

Key Experimental Protocols

NASH Mouse Model
  • Animal Model: Male C57BL/6J mice.

  • Diet: A diet high in fat (40%), fructose (20%), and cholesterol (2%) was administered for 43 weeks to induce NASH.

  • Study Design: After diet-induced NASH was confirmed via liver biopsy (steatosis score ≥ 2 and fibrosis stage ≥ 1), mice were randomized into treatment groups.

  • Treatment: Mice were treated daily for 12 weeks with either vehicle, this compound (10 mg/kg), liraglutide, selonsertib, or obeticholic acid (30 mg/kg).

  • Assessments:

    • Biochemical Analysis: Plasma levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) were measured.

    • Histopathology: Liver sections were stained with Hematoxylin and Eosin (H&E) and Sirius Red to assess the NAFLD Activity Score (NAS) and fibrosis stage.

    • Fibrosis Markers: Liver hydroxyproline content and new collagen synthesis rate were quantified.

    • Gene Expression: Hepatic mRNA levels of inflammatory and fibrotic markers were analyzed.

    • Hepatic Fat: Liver fat fraction was determined.

Alcohol-Associated Liver Disease Mouse Model
  • Animal Model: Wild-type C57BL/6 mice.

  • Diet and Treatment: Mice were fed a Lieber-DeCarli diet containing 0%-36% ethanol (caloric) for 8 weeks, followed by a single binge of ethanol (5 g/kg). This compound was administered during the study period.

  • Assessments: The study evaluated the effects of this compound on ethanol-induced liver damage, gut barrier function, and bile acid metabolism.

In Vitro Hepatocyte Studies
  • Cell Culture: Primary hepatocytes were isolated from both mice and humans.

  • Treatment: Hepatocytes were treated with this compound to investigate its direct effects on gene expression.

  • Analysis: The mRNA expression of key genes involved in bile acid synthesis, such as Cyp7a1, was measured.

Visualizing the Molecular Pathways and Workflows

Signaling Pathway of this compound in Bile Acid Synthesis Regulation

Seladelpar_Bile_Acid_Pathway This compound This compound PPARD PPAR-δ This compound->PPARD FGF21 FGF21 (Upregulation) PPARD->FGF21 JNK JNK Pathway (Activation) FGF21->JNK CYP7A1 CYP7A1 (Repression) JNK->CYP7A1 BASynthesis Bile Acid Synthesis (Decrease) CYP7A1->BASynthesis

Caption: this compound's regulation of bile acid synthesis.

Experimental Workflow for NASH Preclinical Study

NASH_Workflow cluster_Induction NASH Induction (43 weeks) cluster_Confirmation Confirmation & Randomization cluster_Treatment Treatment (12 weeks) cluster_Analysis Analysis Induction High-Fat, Fructose, Cholesterol Diet Biopsy Liver Biopsy (Steatosis ≥ 2, Fibrosis ≥ 1) Induction->Biopsy TreatmentGroups Vehicle This compound (10 mg/kg) Liraglutide Selonsertib OCA (30 mg/kg) Biopsy->TreatmentGroups Biochem Biochemistry (ALT, AST) TreatmentGroups->Biochem Histo Histopathology (NAS, Fibrosis) TreatmentGroups->Histo Markers Fibrosis & Inflammation Markers TreatmentGroups->Markers

Caption: Workflow of the diet-induced NASH mouse model study.

Conclusion

The preclinical data for this compound provide a strong foundation for its clinical development in liver diseases. In various well-established animal models, this compound has consistently demonstrated beneficial effects on key pathological features, including cholestasis, steatosis, inflammation, and fibrosis. The elucidation of its mechanism of action, particularly its role in regulating bile acid synthesis via the PPAR-δ/FGF21/JNK pathway, offers a clear rationale for its therapeutic application. The quantitative data and detailed experimental protocols summarized in this guide serve as a valuable resource for researchers and drug development professionals in the field of hepatology. Further investigation into the long-term efficacy and safety of this compound in clinical settings is warranted based on these robust preclinical findings.

References

Seladelpar's Role in Regulating Hepatic Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seladelpar is a first-in-class, potent, and selective agonist for the peroxisome proliferator-activated receptor-delta (PPAR-δ).[1] This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound regulates hepatic inflammation, a key pathological feature in chronic liver diseases such as Primary Biliary Cholangitis (PBC) and Non-Alcoholic Steatohepatitis (NASH). Through its targeted action on PPAR-δ, this compound modulates critical metabolic and inflammatory pathways within various liver cell types, including hepatocytes, cholangiocytes, Kupffer cells, and hepatic stellate cells.[2][3] This document details the preclinical and clinical evidence supporting this compound's anti-inflammatory effects, summarizes quantitative data from key studies, and provides detailed experimental protocols for the methodologies cited. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's mechanism of action.

Introduction to this compound and PPAR-δ

This compound is an orally available small molecule that selectively activates PPAR-δ, a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in inflammation, fibrosis, and lipid and bile acid metabolism.[3][4] Unlike other PPAR isoforms, PPAR-δ is broadly distributed across various tissues and is expressed in the key cell types of the liver that are implicated in inflammatory processes. Upon activation by a ligand such as this compound, PPAR-δ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. Preclinical and clinical data have demonstrated this compound's ability to regulate genes involved in bile acid synthesis, inflammation, fibrosis, and lipid metabolism, storage, and transport.

Mechanism of Action in Hepatic Inflammation

This compound exerts its anti-inflammatory effects in the liver through a multi-faceted mechanism involving direct and indirect regulation of inflammatory pathways.

Regulation of Bile Acid Homeostasis and Cholestasis

A key mechanism underlying this compound's action is its ability to reduce the synthesis of bile acids. This compound upregulates the expression of Fibroblast Growth Factor 21 (FGF21) in hepatocytes. FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, which leads to the repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis. By downregulating CYP7A1, this compound effectively reduces the production of bile acids, thereby alleviating cholestasis and the associated inflammatory response.

Modulation of Inflammatory Cytokines and Chemokines

This compound has been shown to significantly reduce the levels of pro-inflammatory cytokines. A notable example is the reduction of Interleukin-31 (IL-31), a cytokine known to mediate pruritus, a debilitating symptom in cholestatic liver diseases like PBC. Clinical studies have demonstrated a strong correlation between this compound-induced reductions in IL-31 and improvements in pruritus. Furthermore, preclinical studies in a mouse model of NASH have shown that this compound treatment leads to a substantial decrease in the expression of key inflammatory mRNA markers, including Cd68, Tgfb1, Ccr2, Ccl2 (MCP-1), and Lgals3 (Galectin-3). This indicates a broad anti-inflammatory effect on multiple signaling pathways.

Effects on Hepatic Immune Cells

PPAR-δ activation by this compound influences the behavior of resident liver immune cells, particularly Kupffer cells (the liver's resident macrophages). PPAR-δ is involved in the alternative activation of Kupffer cells towards an anti-inflammatory M2 phenotype, which helps to resolve inflammation and promote tissue repair. By promoting this anti-inflammatory polarization, this compound can dampen the pro-inflammatory cascade that drives liver injury.

Preclinical and Clinical Evidence

Preclinical Studies in a NASH Mouse Model

In a diet-induced amylin liver NASH (AMLN) mouse model, this compound demonstrated significant improvements in hepatic inflammation and fibrosis. The AMLN diet, rich in fat, fructose, and cholesterol, induces histopathological features of NASH.

Table 1: Effect of this compound on Inflammatory Gene Expression in a NASH Mouse Model

Gene MarkerFunctionEffect of this compound
Cd68Macrophage markerSubstantial reduction
Tgfb1Pro-fibrotic and pro-inflammatory cytokineSubstantial reduction
Ccr2Chemokine receptor involved in monocyte recruitmentSubstantial reduction
Ccl2 (MCP-1)Chemokine that recruits monocytes/macrophagesSubstantial reduction
Lgals3 (Galectin-3)Pro-inflammatory and pro-fibrotic proteinSubstantial reduction
Clinical Trials in Primary Biliary Cholangitis (PBC)

Multiple clinical trials have evaluated the efficacy and safety of this compound in patients with PBC. The ENHANCE, RESPONSE, and ASSURE studies have provided robust evidence of its anti-inflammatory and anti-cholestatic effects.

Table 2: Key Efficacy Endpoints from the ENHANCE and RESPONSE Phase 3 Trials

EndpointENHANCE (Month 3) - this compound 10 mgRESPONSE (Month 12) - this compound 10 mgPlacebo
Composite Biochemical Response *78.2% (p < 0.0001 vs placebo)61.7% (p < 0.001 vs placebo)12.5% (ENHANCE), 20.0% (RESPONSE)
Alkaline Phosphatase (ALP) Normalization 27.3% (p < 0.0001 vs placebo)25.0% (p < 0.001 vs placebo)0%
Change in Pruritus NRS -3.14 (p = 0.02 vs placebo)-3.2 (p = 0.005 vs placebo)-1.55 (ENHANCE), -1.7 (RESPONSE)
Alanine Aminotransferase (ALT) Reduction 16.7% (p = 0.03 vs placebo)-4%

*Composite biochemical response is defined as ALP < 1.67x upper limit of normal (ULN), ≥15% ALP decrease from baseline, and total bilirubin ≤ ULN.

Table 3: Effect of this compound on Serum IL-31 Levels (ENHANCE Study, Month 3)

Treatment GroupMean Change in IL-31 (pg/mL)Percentage Decrease in IL-31p-value vs Placebo
This compound 5 mg3.8 to 1.7-30%0.0003
This compound 10 mg4.2 to 1.7-52%<0.0001
Placebo4.3 to 3.9+31%-

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Hepatocytes

Seladelpar_Signaling This compound This compound PPARd PPAR-δ This compound->PPARd PPRE PPRE PPARd->PPRE binds RXR RXR RXR->PPRE binds FGF21 FGF21 Gene Transcription PPRE->FGF21 FGF21_Protein FGF21 Protein FGF21->FGF21_Protein JNK JNK Pathway FGF21_Protein->JNK CYP7A1 CYP7A1 Gene Transcription JNK->CYP7A1 represses BileAcid Bile Acid Synthesis CYP7A1->BileAcid Inflammation Cholestatic Inflammation BileAcid->Inflammation

Caption: this compound-mediated regulation of bile acid synthesis in hepatocytes.

Experimental Workflow for Preclinical NASH Studies

NASH_Workflow start Start: C57BL/6J Mice diet AMLN Diet Induction (43 weeks) start->diet biopsy Baseline Liver Biopsy diet->biopsy randomization Randomization biopsy->randomization treatment 12-Week Treatment (this compound or Vehicle) randomization->treatment endpoints Endpoint Analysis treatment->endpoints histology Histology: - H&E Staining - Sirius Red Staining endpoints->histology gene_expression Gene Expression: - qRT-PCR for inflammatory markers endpoints->gene_expression biochemistry Biochemistry: - Serum ALT/AST - Liver Hydroxyproline endpoints->biochemistry end End histology->end gene_expression->end biochemistry->end

Caption: Workflow for preclinical evaluation of this compound in a NASH mouse model.

Detailed Experimental Protocols

AMLN Diet-Induced NASH Mouse Model
  • Animals: Male C57BL/6J mice, 5 weeks old.

  • Diet: Amylin liver NASH (AMLN) diet (Research Diets, D09100310) containing 40% fat (18% trans-fat), 40% carbohydrate (20% fructose), and 2% cholesterol.

  • Induction Phase: Mice are fed the AMLN diet ad libitum for 43 weeks to induce advanced histopathological features of NASH.

  • Baseline Biopsy: A baseline liver biopsy is performed 3 weeks before the start of the treatment period.

  • Treatment: Mice are randomized to receive either vehicle control or this compound (e.g., 10 mg/kg body weight) via oral gavage daily for 12 weeks.

Quantification of Liver Hydroxyproline Content
  • Sample Preparation:

    • Snap-freeze remote, non-tumor liver sections in liquid N₂ and store at -80°C.

    • Weigh the frozen tissue and homogenize in 500 µL of water.

    • Add 500 µL of 10.0 N HCl to the homogenate.

    • Hydrolyze the samples at 120°C for 3 hours in a pressure-tight vial.

    • Transfer the supernatant to a 96-well plate and evaporate to dryness.

  • Assay:

    • Reconstitute the dried samples and standards.

    • Perform a colorimetric assay using a commercial hydroxyproline assay kit (e.g., Sigma-Aldrich, MAK008) according to the manufacturer's instructions.

    • The principle involves the reaction of oxidized hydroxyproline with 4-(Dimethylamino)benzaldehyde (DMAB) to produce a colored product.

    • Measure the absorbance at 550-560 nm.

  • Calculation: Express hydroxyproline content as µg of hydroxyproline per mg of liver tissue.

Sirius Red Staining for Liver Fibrosis Quantification
  • Tissue Preparation:

    • Fix liver tissue in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-5 µm thick sections and mount on glass slides.

    • Deparaffinize and rehydrate the tissue sections.

  • Staining Procedure:

    • Incubate slides in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 60 minutes.

    • Rinse briefly in two changes of acetic acid solution.

    • Dehydrate through graded alcohols and clear in xylene.

    • Mount with a permanent mounting medium.

  • Image Analysis:

    • Capture images of the stained sections using a light microscope.

    • Use digital image analysis software (e.g., ImageJ, Visiopharm) to quantify the collagen proportional area (CPA).

    • CPA is calculated as the ratio of the Sirius Red-positive area to the total tissue area.

Immunohistochemistry for Inflammatory Markers
  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with a blocking buffer (e.g., 10% normal goat serum).

  • Primary Antibody Incubation: Incubate sections with primary antibodies against inflammatory markers (e.g., CD68, TNF-α, MCP-1) overnight at 4°C.

  • Secondary Antibody and Detection:

    • Incubate with a biotinylated secondary antibody.

    • Apply an avidin-biotin complex (ABC) peroxidase solution.

    • Develop the signal with a DAB (3,3'-diaminobenzidine) substrate solution.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.

  • Analysis: Quantify the immunoreactive area using digital image analysis software.

Clinical Trial Methodologies (ENHANCE, RESPONSE, ASSURE)
  • Study Design: Phase 3, randomized, double-blind, placebo-controlled trials (ENHANCE, RESPONSE) and an open-label, long-term safety and efficacy study (ASSURE).

  • Patient Population: Adults with PBC with an inadequate response or intolerance to ursodeoxycholic acid (UDCA).

  • Intervention: Oral this compound (5 mg or 10 mg daily) or placebo, in addition to standard of care (UDCA, where applicable).

  • Primary Efficacy Endpoint (ENHANCE, RESPONSE): Composite biochemical response (ALP < 1.67x ULN, ≥15% ALP decrease, and total bilirubin ≤ ULN) at 3 or 12 months.

  • Key Secondary Endpoints: ALP normalization and change in pruritus as measured by a numerical rating scale (NRS).

  • Pruritus Assessment: Pruritus is assessed using validated instruments such as the NRS (0-10 scale), 5-D Itch Scale, and the PBC-40 questionnaire.

  • Biochemical Assessments: Serum levels of ALP, ALT, AST, total bilirubin, and bile acids are measured at baseline and throughout the study.

Conclusion

This compound represents a targeted therapeutic approach for the management of hepatic inflammation in chronic liver diseases. Its selective activation of PPAR-δ in key liver cell types initiates a cascade of events that lead to the suppression of pro-inflammatory pathways and the amelioration of cholestasis. The robust preclinical and clinical data, supported by detailed mechanistic studies, underscore the potential of this compound as a valuable treatment option. The experimental protocols and workflows provided in this guide offer a framework for researchers and drug development professionals to further investigate the role of PPAR-δ agonism in liver disease and to design future studies in this promising area.

References

The Discovery and Development of Seladelpar: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

Seladelpar (formerly MBX-8025), marketed as Livdelzi®, is a first-in-class, potent, and selective agonist for the peroxisome proliferator-activated receptor delta (PPAR-δ). This document provides a comprehensive technical overview of the discovery, mechanism of action, and the preclinical and clinical development of this compound, culminating in its approval for the treatment of Primary Biliary Cholangitis (PBC). All quantitative data from key studies are summarized, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visually represented using diagrams to facilitate understanding.

Introduction and Discovery

This compound is an orally administered small molecule developed to target metabolic and inflammatory pathways central to liver diseases.[1] Its journey began at Janssen Pharmaceutica, from where it was licensed by Metabolex in 2006, which later became CymaBay Therapeutics. In 2024, Gilead Sciences acquired CymaBay, incorporating this compound into its liver disease portfolio.

The development of this compound was driven by the need for novel therapies for chronic liver diseases like PBC, where many patients have an inadequate response to first-line therapy.[2][3] The therapeutic rationale was based on the role of PPAR-δ in regulating genes involved in bile acid synthesis, inflammation, fibrosis, and lipid metabolism.

Mechanism of Action

This compound is a highly selective agonist for the PPAR-δ nuclear receptor. PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.

This compound's therapeutic effects in PBC are primarily attributed to its ability to inhibit bile acid synthesis. This is achieved through a distinct signaling pathway:

  • PPAR-δ Activation: this compound binds to and activates PPAR-δ in hepatocytes.

  • FGF21 Induction: Activated PPAR-δ upregulates the expression and secretion of Fibroblast Growth Factor 21 (FGF21).

  • JNK Pathway Activation: FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway.

  • CYP7A1 Repression: The activated JNK pathway leads to the downregulation of CYP7A1, the gene encoding cholesterol 7α-hydroxylase. This enzyme is the rate-limiting step in the classical pathway of bile acid synthesis from cholesterol.

  • Reduced Bile Acid Synthesis: The repression of CYP7A1 results in a significant decrease in the production of bile acids, alleviating the cholestatic liver injury characteristic of PBC.

This mechanism is notably independent of the farnesoid X receptor (FXR) pathway, another key regulator of bile acid synthesis. Additionally, this compound has demonstrated anti-inflammatory and anti-fibrotic effects in preclinical models.

Seladelpar_MOA cluster_cell Hepatocyte cluster_nucleus Nucleus This compound This compound PPARd PPAR-δ This compound->PPARd Binds & Activates PPRE PPRE PPARd->PPRE Dimerizes with RXR Binds to PPRE RXR RXR RXR->PPRE FGF21_gene FGF21 Gene FGF21 FGF21 (secreted) FGF21_gene->FGF21 Translation & Secretion JNK JNK Pathway FGF21->JNK Activates CYP7A1_gene CYP7A1 Gene JNK->CYP7A1_gene Represses Transcription Bile_Acids Bile Acids CYP7A1_gene->Bile_Acids Leads to Synthesis of Bile_Acids->Bile_Acids PPRE->FGF21_gene Induces Transcription Cholesterol Cholesterol Cholesterol->Bile_Acids Precursor

Caption: this compound's Mechanism of Action in Hepatocytes.

Preclinical Development

This compound (MBX-8025) underwent extensive preclinical evaluation to determine its potency, selectivity, and efficacy in models of liver disease.

In Vitro Studies
  • Potency and Selectivity: this compound was identified as a potent PPAR-δ agonist with high selectivity over other PPAR isoforms (α and γ). This selectivity is crucial for minimizing off-target effects.

ParameterValueReference
PPAR-δ EC50 2 nM
Selectivity vs. PPAR-α >750-fold
Selectivity vs. PPAR-γ >2500-fold
  • Gene Expression: Studies in primary mouse and human hepatocytes confirmed that this compound downregulates Cyp7a1 expression and upregulates Fgf21 expression, consistent with its proposed mechanism of action.

In Vivo Studies
  • Animal Models: The efficacy of this compound was tested in various mouse models of liver disease, including models of non-alcoholic steatohepatitis (NASH) and alcohol-associated liver disease. In these models, this compound demonstrated multiple benefits:

    • Reduced hepatic steatosis

    • Decreased inflammation and fibrosis

    • Improved insulin sensitivity

    • Lowered serum and liver total bile acids

ModelKey FindingsReference
Diabetic Obese Mice (NASH model) Reversed NASH pathology, abrogated lipotoxicity.
Alcohol-Exposed Mice Reduced ethanol-induced liver disease, restored gut barrier function.

Clinical Development

This compound's clinical development program focused on its efficacy and safety in patients with PBC who had an inadequate response to or intolerance to ursodeoxycholic acid (UDCA), the standard first-line therapy. The program included several key Phase 2 and Phase 3 trials.

Clinical_Development_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Discovery Discovery & Lead ID (MBX-8025) InVitro In Vitro Assays (Potency, Selectivity) Discovery->InVitro InVivo In Vivo Animal Models (Efficacy, Safety) InVitro->InVivo Phase2 Phase 2 Studies (Proof-of-Concept, Dose-Ranging) NCT02955602 InVivo->Phase2 IND Filing ENHANCE Phase 3: ENHANCE (Efficacy & Safety at 3 months) NCT03602560 Phase2->ENHANCE ASSURE Long-Term Extension: ASSURE (Open-label, Long-term Safety) NCT03301506 Phase2->ASSURE RESPONSE Phase 3: RESPONSE (Pivotal 12-month Efficacy & Safety) NCT04620733 ENHANCE->RESPONSE ENHANCE->ASSURE RESPONSE->ASSURE Approval Regulatory Approval (FDA, EMA) RESPONSE->Approval

Caption: this compound's Clinical Development and Key Trials.
Key Clinical Trials

  • Phase 2 Program (e.g., NCT02955602): Early phase 2 studies established proof-of-concept, demonstrating that this compound produced dose-dependent, clinically significant improvements in biochemical markers of cholestasis (e.g., alkaline phosphatase) and was generally well-tolerated.

  • ENHANCE (NCT03602560): This Phase 3 study provided robust evidence of this compound's efficacy at 3 months. It was terminated early due to an erroneous safety signal in a separate NASH trial, but the data collected were highly positive.

  • RESPONSE (NCT04620733): This pivotal 12-month, double-blind, placebo-controlled Phase 3 trial was crucial for regulatory approval. It confirmed the efficacy and safety of this compound 10 mg daily.

  • ASSURE (NCT03301506): An ongoing, open-label, long-term extension study to evaluate the long-term safety and tolerability of this compound in patients who have participated in previous this compound trials.

Clinical Efficacy Data

The primary efficacy endpoint in the pivotal trials was a composite biochemical response, defined as:

  • Alkaline phosphatase (ALP) level < 1.67 times the upper limit of normal (ULN)

  • A decrease in ALP of ≥15% from baseline

  • A total bilirubin level ≤ ULN

TrialTreatment ArmNPrimary Composite ResponseALP NormalizationPruritus Reduction (NRS ≥4)Reference
ENHANCE (3 Months) This compound 10 mg5578.2% (p<0.0001 vs Placebo)27.3% (p<0.0001 vs Placebo)Significant (p<0.02 vs Placebo)
Placebo5612.5%0%-
RESPONSE (12 Months) This compound 10 mg12861.7% (p<0.001 vs Placebo)25.0% (p<0.001 vs Placebo)-3.2 points (vs -1.7 for Placebo, p=0.005)
Placebo6520.0%0%-
Clinical Safety and Tolerability

Across clinical trials, this compound has demonstrated a favorable safety profile. The incidence of adverse events was generally similar between the this compound and placebo groups. Common treatment-emergent adverse events included pruritus, abdominal pain, and headache. Importantly, there were no treatment-related serious adverse events reported in the pivotal RESPONSE study.

TrialTreatment ArmAny Adverse EventSerious Adverse EventReference
RESPONSE (12 Months) This compound 10 mg86.7%7.0%
Placebo84.6%6.2%

Experimental Protocols

This section provides detailed methodologies representative of the key experiments used in the development of this compound.

In Vitro PPAR-δ Transactivation Assay (Synthesized Protocol)

This assay is designed to measure the ability of a test compound to activate the PPAR-δ receptor and initiate the transcription of a reporter gene.

Transactivation_Assay_Workflow start Start: HEK293T Cells transfect 1. Co-transfect with Plasmids: - PPAR-LBD-GAL4 - GAL4-Luciferase Reporter - Renilla (Control) start->transfect plate 2. Plate Cells in 96-well plates transfect->plate treat 3. Treat with this compound (or control) for 24h plate->treat lyse 4. Lyse Cells treat->lyse measure 5. Measure Luciferase Activity (Firefly & Renilla) lyse->measure analyze 6. Analyze Data: Normalize Firefly to Renilla, Calculate EC50 measure->analyze end End: Potency Determined analyze->end

Caption: Workflow for a PPAR-δ Transactivation Assay.
  • Objective: To determine the EC50 of this compound for the human PPAR-δ receptor.

  • Materials:

    • HEK293T cells

    • DMEM with 10% FBS

    • Expression plasmid for a chimeric receptor containing the GAL4 DNA-binding domain fused to the human PPAR-δ ligand-binding domain (LBD).

    • Reporter plasmid containing multiple GAL4 upstream activation sequences (UAS) driving a firefly luciferase gene.

    • Control plasmid constitutively expressing Renilla luciferase (for normalization).

    • Transfection reagent (e.g., Lipofectamine).

    • This compound (test compound) and a known PPAR-δ agonist (positive control).

    • Dual-Luciferase Reporter Assay System.

    • Luminometer.

  • Procedure:

    • Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS at 37°C and 5% CO2.

    • Transfection: Co-transfect cells with the PPAR-δ-LBD-GAL4 expression plasmid, the GAL4-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Plating: After transfection, seed the cells into 96-well white-walled assay plates at a density of approximately 10,000 cells per well and allow them to attach overnight.

    • Compound Treatment: Prepare serial dilutions of this compound in assay medium. Remove the culture medium from the cells and add the compound dilutions. Incubate for 24 hours.

    • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity sequentially using a dual-luciferase assay system and a plate-reading luminometer.

    • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number. Plot the normalized relative light units (RLU) against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Competitive Ligand Binding Assay (Synthesized Protocol)

This assay measures the ability of a test compound to displace a known fluorescent ligand from the PPAR-δ LBD, thereby determining its binding affinity (Ki).

  • Objective: To determine the binding affinity (Ki) of this compound for the human PPAR-δ LBD.

  • Materials:

    • Recombinant human PPAR-δ LBD (e.g., GST-tagged).

    • Fluorescent PPAR ligand (e.g., Fluormone™ Pan-PPAR Green).

    • Terbium-labeled anti-GST antibody (for TR-FRET).

    • Assay buffer.

    • This compound (test compound) and a known unlabeled PPAR-δ ligand (positive control).

    • Microplates suitable for fluorescence reading.

    • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measurements.

  • Procedure:

    • Reagent Preparation: Prepare solutions of the PPAR-δ LBD, fluorescent ligand, and antibody in assay buffer at specified concentrations. Prepare serial dilutions of this compound.

    • Assay Reaction: In a 384-well plate, combine the PPAR-δ LBD, terbium-labeled antibody, and the serially diluted this compound (or control).

    • Incubation: Add the fluorescent ligand to all wells to initiate the competition reaction. Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding to reach equilibrium.

    • Measurement: Measure the TR-FRET signal on a compatible plate reader. The FRET signal is generated when the terbium-labeled antibody (donor) and the fluorescent ligand (acceptor) are in close proximity, which occurs when the fluorescent ligand is bound to the LBD.

    • Data Analysis: As the concentration of this compound increases, it displaces the fluorescent ligand, leading to a decrease in the FRET signal. Plot the FRET ratio against the log of the this compound concentration. Fit the data to a competitive binding equation to calculate the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Clinical Trial Biochemical Assay: Alkaline Phosphatase (ALP) Measurement (Representative Protocol)

Biochemical markers in clinical trials are measured in a central laboratory to ensure consistency and accuracy.

  • Objective: To quantify serum ALP levels in patient samples from clinical trials.

  • Methodology:

    • Sample Collection: Collect whole blood from patients into serum separator tubes at specified time points as per the clinical trial protocol (e.g., baseline, week 12, week 52).

    • Sample Processing: Allow blood to clot, then centrifuge to separate the serum. Aliquot the serum into cryovials and store frozen at -80°C until analysis.

    • Analysis: Ship frozen samples to a designated central laboratory. At the lab, thaw the samples and analyze for ALP activity using a standardized automated clinical chemistry analyzer (e.g., Roche Cobas, Abbott Architect). The assay is typically a colorimetric rate method based on the hydrolysis of a substrate like p-nitrophenyl phosphate (pNPP) in the presence of a buffer (e.g., AMP buffer) at a standardized temperature (37°C). The rate of p-nitrophenol formation is directly proportional to the ALP activity in the sample.

    • Quality Control: Run quality control materials with known ALP concentrations at the beginning and end of each batch of patient samples to ensure the accuracy and precision of the assay. All results must fall within pre-defined acceptance ranges. The Upper Limit of Normal (ULN) is established by the central laboratory based on their reference population.

Conclusion

The development of this compound represents a significant advancement in the treatment of Primary Biliary Cholangitis. Its discovery as a potent and highly selective PPAR-δ agonist has translated into a robust clinical profile, demonstrating significant improvements in biochemical markers of cholestasis and a meaningful reduction in the debilitating symptom of pruritus. The well-defined mechanism of action, centered on the FGF21-mediated repression of bile acid synthesis, provides a strong scientific foundation for its therapeutic benefits. Supported by a comprehensive preclinical and clinical program, this compound offers a much-needed, well-tolerated, and effective second-line treatment option for patients with PBC.

References

Seladelpar: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seladelpar (brand name Livdelzi) is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a critical role in regulating metabolic and inflammatory pathways. It has received accelerated approval for the treatment of primary biliary cholangitis (PBC), a chronic autoimmune liver disease, in adult patients who have an inadequate response to or are intolerant to ursodeoxycholic acid (UDCA). This technical guide provides an in-depth overview of the molecular structure, chemical properties, and mechanism of action of this compound, including detailed experimental protocols for key assays and a summary of its pharmacokinetic profile.

Molecular Structure

This compound is a synthetic, orally bioavailable small molecule. It is a single R-enantiomer and is formulated as a lysine dihydrate salt for clinical use.

IdentifierValue
IUPAC Name 2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid
Chemical Formula (Free Acid) C₂₁H₂₃F₃O₅S
Molecular Weight (Free Acid) 444.47 g/mol
SMILES (Free Acid) CCO--INVALID-LINK--COC1=CC=C(C(F)(F)F)C=C1
Chemical Formula (Lysine Dihydrate Salt) C₂₁H₂₃F₃O₅S·C₆H₁₄N₂O₂·2H₂O
Molecular Weight (Lysine Dihydrate Salt) 626.68 g/mol
CAS Number (Free Acid) 851528-79-5
Brand Names Livdelzi, Lyvdelzi
Developmental Codes MBX-8025, RWJ-800025

Chemical Properties

This compound is a white to off-white powder. Its solubility in water is pH-dependent, being slightly soluble at low pH and very soluble at high pH.

Selectivity

This compound is a highly selective agonist for PPARδ. In vitro studies have demonstrated its potency and selectivity over other PPAR isoforms, PPARα and PPARγ.

ParameterPPARδPPARαPPARγ
EC₅₀ (nM) 20.216403530
Efficacy (%) 99.341.058.5

EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. Efficacy is the maximal response induced by the drug.

Pharmacokinetics

Pharmacokinetic data from a study in patients with normal renal function and varying degrees of renal impairment are summarized below. Following a single oral dose of 10 mg this compound, the mean Cmax was observed at a median Tmax of approximately 2.8 hours.

ParameterNormal Renal Function (n=12)Mild Renal Impairment (n=8)Moderate Renal Impairment (n=8)Severe Renal Impairment (n=8)
Cmax (ng/mL) 85.6 (33.37)83.8 (36.10)82.0 (37.64)69.3 (14.65)
Tmax (hr) 2.0 (0.5, 6.0)2.8 (1.0, 10.0)3.3 (1.0, 6.0)2.8 (1.0, 4.0)
AUC₀₋inf (hr*ng/mL) 709 (298.5)806 (420.7)812 (449.2)711 (254.1)
t₁/₂ (hr) 4.8 (1.18)7.9 (3.04)5.8 (3.52)5.1 (1.47)

Data are presented as mean (SD) for Cmax, AUC₀₋inf, and t₁/₂, and median (range) for Tmax.

Metabolism

This compound is primarily metabolized in the liver by cytochrome P450 enzymes. In vitro studies have identified CYP2C9 as the major enzyme involved, with minor contributions from CYP2C8 and CYP3A4. This leads to the formation of three major, pharmacologically inactive metabolites: this compound sulfoxide (M1), desethyl-Seladelpar (M2), and desethyl-Seladelpar sulfoxide (M3).

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by activating PPARδ, a nuclear receptor that regulates the transcription of genes involved in bile acid synthesis, inflammation, and lipid metabolism.

The activation of PPARδ by this compound in hepatocytes leads to the induction of Fibroblast Growth Factor 21 (FGF21). FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway. This cascade of events ultimately results in the downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the synthesis of bile acids from cholesterol. The reduction in bile acid synthesis helps to alleviate the cholestatic liver injury characteristic of PBC.

Seladelpar_Signaling_Pathway This compound This compound PPARD PPARδ This compound->PPARD activates FGF21 FGF21 PPARD->FGF21 induces JNK JNK Signaling Pathway FGF21->JNK activates CYP7A1 CYP7A1 JNK->CYP7A1 downregulates BileAcid Bile Acid Synthesis CYP7A1->BileAcid

This compound's mechanism of action signaling pathway.

Experimental Protocols

TR-FRET Competitive Binding Assay for PPARδ

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay to determine the affinity of a test compound for the PPARδ ligand-binding domain (LBD).

Materials:

  • PPARδ-LBD, GST-tagged

  • Tb-anti-GST Antibody

  • Fluormone™ Pan-PPAR Green (fluorescent ligand)

  • TR-FRET PPAR Assay Buffer

  • Dithiothreitol (DTT)

  • Test compound (e.g., this compound)

  • Control Competitor (e.g., GW0742)

  • 384-well black polypropylene plates

  • Fluorescence plate reader with TR-FRET capability (excitation at 340 nm, emission at 495 nm and 520 nm)

Procedure:

  • Prepare Complete TR-FRET PPAR Assay Buffer: Add DTT to the TR-FRET PPAR Assay Buffer to a final concentration of 5 mM. Prepare this buffer fresh daily.

  • Prepare Reagent Solutions:

    • Test Compound/Control Dilutions: Prepare serial dilutions of the test compound and a known PPARδ ligand (control competitor) at 2x the final desired concentration in the complete assay buffer.

    • Fluorescent Ligand Solution: Prepare a 4x solution of Fluormone™ Pan-PPAR Green in the complete assay buffer.

    • PPARδ-LBD/Antibody Mixture: Prepare a 4x solution containing the GST-tagged PPARδ-LBD and Tb-anti-GST antibody in the complete assay buffer.

  • Assay Assembly:

    • Add 10 µL of the 2x test compound or control dilutions to the wells of a 384-well plate.

    • Add 5 µL of the 4x Fluorescent Ligand Solution to each well.

    • Add 5 µL of the 4x PPARδ-LBD/Antibody Mixture to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader, measuring the emission at 495 nm (terbium donor) and 520 nm (fluorescein acceptor) with a 100 µs delay after excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio for each well by dividing the 520 nm emission by the 495 nm emission.

    • Plot the TR-FRET ratio against the log of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

TR_FRET_Workflow cluster_prep Reagent Preparation cluster_assay Assay Assembly & Incubation cluster_data Data Acquisition & Analysis Prep_Buffer Prepare Complete Assay Buffer Prep_Compound Prepare 2x Test Compound/Control Dilutions Prep_Ligand Prepare 4x Fluorescent Ligand Prep_Receptor Prepare 4x PPARδ-LBD/ Antibody Mixture Add_Compound Add 10 µL of 2x Compound/Control to Plate Add_Ligand Add 5 µL of 4x Fluorescent Ligand Add_Compound->Add_Ligand Add_Receptor Add 5 µL of 4x PPARδ-LBD/Antibody Add_Ligand->Add_Receptor Incubate Incubate at RT (1-2 hours) Add_Receptor->Incubate Read_Plate Read Plate on TR-FRET Reader (Ex:340, Em:495/520) Incubate->Read_Plate Calc_Ratio Calculate TR-FRET Ratio (520nm / 495nm) Read_Plate->Calc_Ratio Plot_Curve Plot Ratio vs. Log[Compound] Calc_Ratio->Plot_Curve Calc_IC50 Determine IC₅₀ Plot_Curve->Calc_IC50

Workflow for the TR-FRET competitive binding assay.
PPARδ Transactivation Assay

This protocol describes a cell-based reporter gene assay to measure the ability of a test compound to activate PPARδ-mediated gene transcription.

Materials:

  • HEK293 cells (or other suitable cell line)

  • DMEM supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin

  • PPARδ expression plasmid

  • Luciferase reporter plasmid containing PPAR response elements (PPREs)

  • Transfection reagent (e.g., FuGENE 6)

  • Test compound (e.g., this compound)

  • Control agonist (e.g., GW501516)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Seeding: Culture HEK293 cells in supplemented DMEM. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Transfection:

    • Prepare a transfection mixture containing the PPARδ expression plasmid, the PPRE-luciferase reporter plasmid, and the transfection reagent in serum-free medium, according to the manufacturer's instructions.

    • Add the transfection mixture to the cells and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and control agonist in cell culture medium.

    • Remove the transfection medium from the cells and replace it with the medium containing the test compounds or controls.

    • Incubate the cells for an additional 24 hours.

  • Cell Lysis:

    • Remove the medium and wash the cells with PBS.

    • Add a passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to lyse the cells.

  • Luciferase Assay:

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable.

    • Plot the normalized luciferase activity against the log of the test compound concentration.

    • Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Transactivation_Assay_Workflow cluster_cell_prep Cell Preparation cluster_transfection Transfection cluster_treatment Compound Treatment cluster_assay_analysis Assay & Analysis Culture_Cells Culture HEK293 Cells Seed_Cells Seed Cells into 96-well Plates Culture_Cells->Seed_Cells Prepare_Mix Prepare Transfection Mix (Plasmids + Reagent) Transfect Transfect Cells (24-hour incubation) Prepare_Mix->Transfect Prepare_Compounds Prepare Compound Dilutions Treat_Cells Treat Cells with Compounds (24-hour incubation) Prepare_Compounds->Treat_Cells Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Measure_Luminescence Measure Luciferase Activity Lyse_Cells->Measure_Luminescence Analyze_Data Analyze Data and Determine EC₅₀ Measure_Luminescence->Analyze_Data

Seladelpar's Interaction with the Retinoid X Receptor (RXR): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seladelpar (Livdelzi®) is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a pivotal role in regulating metabolic and inflammatory pathways.[1] Its therapeutic efficacy, particularly in the context of primary biliary cholangitis (PBC), is mediated through its interaction with the PPARδ-retinoid X receptor (RXR) heterodimer. This technical guide provides an in-depth analysis of the molecular interactions between this compound and the PPARδ-RXR complex, summarizing key quantitative data and outlining detailed experimental protocols for the assays used to characterize this interaction.

Core Mechanism of Action: The PPARδ-RXR Heterodimer

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that form heterodimers with the retinoid X receptor (RXR) to regulate gene expression.[1] this compound, as a selective PPARδ agonist, binds to the ligand-binding domain (LBD) of PPARδ, inducing a conformational change that facilitates the recruitment of coactivators and the subsequent transcription of target genes. While this compound's primary interaction is with PPARδ, its functional effects are contingent upon the formation and activation of the PPARδ-RXR heterodimer.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding this compound's activity and selectivity. It is important to note that while the selectivity of this compound for PPARδ over other PPAR isoforms is well-documented, direct binding affinity data (e.g., Ki or Kd values) for this compound's interaction with RXR is not extensively available in public literature, suggesting its primary binding is to the PPARδ subunit of the heterodimer.

Table 1: this compound Potency and Selectivity (Transactivation Assay)

ReceptorEC50 (nM)Efficacy (%)
PPARδ 20.2 99.3
PPARα164041.0
PPARγ353058.5

Data from a transactivation assay demonstrating the potency and selectivity of this compound for PPARδ over other PPAR isoforms.

Table 2: Effect of this compound on PPARδ-LBD Thermal Stability

LigandTargetΔTm (°C)
This compound PPARδ-LBD Significant Increase
This compoundPPARα-LBDMinor Increase
This compoundPPARγ-LBDMinor Increase

Data from thermal shift assays show that this compound significantly increases the melting temperature (Tm) of the PPARδ ligand-binding domain (LBD), indicating direct binding and stabilization. The effect on PPARα and PPARγ LBDs is less pronounced.

Signaling Pathway

Upon binding to PPARδ within the PPARδ-RXR heterodimer, this compound initiates a signaling cascade that leads to the regulation of target gene expression. A key pathway involves the induction of Fibroblast Growth Factor 21 (FGF21), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[2] This cascade ultimately leads to the downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3]

Seladelpar_Signaling_Pathway This compound This compound PPARd_RXR PPARδ-RXR Heterodimer This compound->PPARd_RXR Binds FGF21 FGF21 Induction PPARd_RXR->FGF21 Activates JNK JNK Pathway Activation FGF21->JNK CYP7A1 CYP7A1 Downregulation JNK->CYP7A1 BileAcid Reduced Bile Acid Synthesis CYP7A1->BileAcid

This compound signaling cascade leading to reduced bile acid synthesis.

Experimental Protocols

Detailed methodologies for key experiments to characterize the interaction of this compound with the PPARδ-RXR complex are provided below. These protocols are based on established methodologies and can be adapted for specific laboratory conditions.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for PPARδ.

Objective: To quantify the affinity of this compound for the PPARδ receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Purified human PPARδ protein

  • Radiolabeled PPARδ ligand (e.g., [³H]-GW501516)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM DTT)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Prepare a series of dilutions of unlabeled this compound in assay buffer.

  • In a 96-well plate, combine the purified PPARδ protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach binding equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Seladelpar_Dilutions Prepare this compound Dilutions Combine_Reagents Combine PPARδ, Radioligand, and this compound in 96-well plate Seladelpar_Dilutions->Combine_Reagents Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Combine_Reagents Receptor_Prep Prepare PPARδ Solution Receptor_Prep->Combine_Reagents Incubate Incubate to Equilibrium Combine_Reagents->Incubate Filter Filter through Glass Fiber Filters Incubate->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity Wash->Measure Calculate_IC50 Determine IC50 Measure->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Calculate_IC50->Calculate_Ki

Workflow for a competitive radioligand binding assay.

Reporter Gene Assay

This cell-based assay measures the functional activity of this compound in activating the PPARδ-RXR heterodimer and promoting the transcription of a reporter gene.

Objective: To quantify the potency (EC50) and efficacy of this compound in activating PPARδ-mediated gene transcription.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression vectors for human PPARδ and RXRα

  • Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • Luciferase assay system

  • Luminometer

Protocol:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the PPARδ and RXRα expression vectors and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Plot the luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.

Reporter_Gene_Assay_Workflow cluster_cell_prep Cell Preparation & Transfection cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Transfect Co-transfect with PPARδ, RXRα, and PPRE-Luciferase Plasmids Seed_Cells->Transfect Treat_Cells Treat Cells with this compound Dilutions Transfect->Treat_Cells Incubate_Treatment Incubate for 24 hours Treat_Cells->Incubate_Treatment Lyse_Cells Lyse Cells Incubate_Treatment->Lyse_Cells Measure_Luciferase Measure Luciferase Activity Lyse_Cells->Measure_Luciferase Plot_Data Plot Dose-Response Curve Measure_Luciferase->Plot_Data Determine_EC50 Determine EC50 Plot_Data->Determine_EC50

Workflow for a reporter gene assay.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

This technique is used to confirm that the PPARδ-RXR heterodimer binds to the promoter regions of specific target genes in response to this compound treatment.

Objective: To verify the binding of the this compound-activated PPARδ-RXR complex to the PPREs of target genes in a cellular context.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • This compound

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • Lysis buffer

  • Sonication equipment

  • Antibodies specific for PPARδ and RXRα

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • Primers for qPCR targeting the PPRE of a known target gene (e.g., FGF21) and a negative control region

  • qPCR master mix and instrument

Protocol:

  • Treat the cells with this compound or vehicle control for a specified time.

  • Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium.

  • Quench the cross-linking reaction with glycine.

  • Harvest and lyse the cells, and then sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

  • Immunoprecipitate the chromatin with antibodies against PPARδ or RXRα overnight.

  • Capture the antibody-chromatin complexes with protein A/G magnetic beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the cross-links by heating with proteinase K.

  • Purify the DNA.

  • Perform qPCR using primers specific to the PPRE of the target gene to quantify the amount of immunoprecipitated DNA.

ChIP_qPCR_Workflow cluster_cell_treatment Cell Treatment & Cross-linking cluster_chromatin_prep Chromatin Preparation cluster_ip Immunoprecipitation cluster_dna_purification DNA Purification & Analysis Treat Treat Cells with this compound Crosslink Cross-link with Formaldehyde Treat->Crosslink Quench Quench with Glycine Crosslink->Quench Lyse Lyse Cells Quench->Lyse Sonicate Sonicate to Shear Chromatin Lyse->Sonicate Immunoprecipitate Immunoprecipitate with PPARδ or RXRα Antibodies Sonicate->Immunoprecipitate Capture Capture with Protein A/G Beads Immunoprecipitate->Capture Wash_Beads Wash Beads Capture->Wash_Beads Elute Elute Chromatin Wash_Beads->Elute Reverse_Crosslinks Reverse Cross-links Elute->Reverse_Crosslinks Purify_DNA Purify DNA Reverse_Crosslinks->Purify_DNA qPCR Perform qPCR Purify_DNA->qPCR

Workflow for ChIP-qPCR.

Conclusion

This compound exerts its therapeutic effects through the selective activation of the PPARδ subunit within the PPARδ-RXR heterodimer. While direct binding to RXR has not been quantitatively demonstrated, the functional cooperativity of the heterodimer is essential for mediating the downstream signaling events that lead to the regulation of bile acid synthesis and other metabolic and inflammatory pathways. The experimental protocols outlined in this guide provide a framework for the detailed characterization of the molecular interactions between this compound and the PPARδ-RXR complex, which is crucial for ongoing research and the development of novel therapeutics targeting this pathway.

References

The Pharmacokinetics and Pharmacodynamics of Seladelpar: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seladelpar is a first-in-class, potent, and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It is an orally administered small molecule that has demonstrated significant efficacy in the treatment of primary biliary cholangitis (PBC), a chronic, autoimmune cholestatic liver disease. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, drawing upon data from preclinical and clinical studies.

Mechanism of Action

This compound's primary mechanism of action is the activation of PPARδ, a nuclear receptor that plays a critical role in regulating metabolic and inflammatory pathways. In the context of PBC, this compound's activation of PPARδ in hepatocytes leads to a cascade of events that ultimately reduces the accumulation of toxic bile acids, a hallmark of the disease.

A key pathway involves the induction of Fibroblast Growth Factor 21 (FGF21). FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, which subsequently downregulates the expression of Cholesterol 7α-hydroxylase (CYP7A1). CYP7A1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis. By inhibiting CYP7A1, this compound effectively reduces the production of bile acids from cholesterol. This mechanism is believed to be independent of the farnesoid X receptor (FXR) pathway, another key regulator of bile acid synthesis[1][2].

Beyond its effects on bile acid synthesis, PPARδ activation by this compound is also associated with anti-inflammatory and anti-fibrotic effects, further contributing to its therapeutic potential in liver diseases[3][4].

Seladelpar_Mechanism_of_Action cluster_Cell Hepatocyte This compound This compound PPARd PPARδ Receptor This compound->PPARd Activates FGF21 FGF21 (Fibroblast Growth Factor 21) PPARd->FGF21 Induces Expression JNK JNK Signaling Pathway FGF21->JNK Activates CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) JNK->CYP7A1 Downregulates Expression Bile_Acid Bile Acid Synthesis CYP7A1->Bile_Acid Catalyzes Cholesterol Cholesterol Cholesterol->CYP7A1

Caption: this compound's signaling pathway in hepatocytes.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy volunteers and patients with PBC. Following oral administration, this compound is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 1.5 hours[1]. Its systemic exposure (Cmax and AUC) increases in a dose-proportional manner at therapeutic doses. Steady-state concentrations are typically achieved within four days of once-daily dosing. The administration of this compound with a high-fat meal does not significantly alter its pharmacokinetics.

This compound is extensively bound to plasma proteins (>99%) and has a large apparent volume of distribution at steady state, suggesting distribution into tissues.

Metabolism and Excretion

This compound is primarily metabolized by cytochrome P450 enzymes, with CYP2C9 being the major contributor, and CYP2C8 and CYP3A4 playing lesser roles. This metabolism results in the formation of three major, pharmacologically inactive metabolites: this compound sulfoxide (M1), desethyl-seladelpar (M2), and desethyl-seladelpar sulfoxide (M3).

The primary route of elimination for this compound and its metabolites is through the urine. Following a single radiolabeled oral dose, approximately 73.4% of the dose was recovered in the urine (with less than 0.01% as unchanged drug) and 19.5% in the feces (with 2.02% as unchanged drug). The elimination half-life of this compound in PBC patients ranges from 3.8 to 6.7 hours.

Table 1: Summary of this compound Pharmacokinetic Parameters
ParameterValueReference(s)
Tmax (median) 1.5 hours
Protein Binding >99%
Apparent Volume of Distribution (steady state) ~133.2 L
Apparent Oral Clearance 12 L/h
Elimination Half-life (in PBC patients) 3.8 - 6.7 hours
Primary Metabolism CYP2C9, CYP2C8, CYP3A4
Primary Route of Excretion Urine (as metabolites)

Pharmacodynamics

The pharmacodynamic effects of this compound have been extensively evaluated in clinical trials involving patients with PBC who have had an inadequate response to or are intolerant of ursodeoxycholic acid (UDCA), the standard first-line therapy. The primary pharmacodynamic endpoint in these trials has been the reduction in serum alkaline phosphatase (ALP), a key biomarker of cholestasis and disease progression in PBC.

Clinical Efficacy

RESPONSE Trial (Phase 3)

The RESPONSE trial was a pivotal, 12-month, double-blind, placebo-controlled study that randomized 193 patients with PBC to receive either this compound 10 mg daily or a placebo. The primary endpoint was a composite biochemical response, defined as an ALP level less than 1.67 times the upper limit of normal (ULN), a decrease of 15% or more from baseline in ALP, and a normal total bilirubin level at 12 months.

A significantly higher percentage of patients in the this compound group achieved the primary composite endpoint compared to the placebo group (61.7% vs. 20.0%, P<0.001). Furthermore, 25.0% of patients treated with this compound achieved normalization of their ALP levels at 12 months, compared to none in the placebo group (P<0.001). This compound also demonstrated a significant reduction in pruritus (itching), a common and debilitating symptom of PBC, in patients with moderate-to-severe pruritus at baseline.

ENHANCE Trial (Phase 3)

The ENHANCE trial was another Phase 3, randomized, placebo-controlled study designed to evaluate the efficacy and safety of this compound (5 mg and 10 mg daily) over 52 weeks. Although terminated early, the 3-month data showed that a significantly greater proportion of patients in the this compound 10 mg group met the primary composite endpoint compared to placebo (78.2% vs. 12.5%, P<0.0001). ALP normalization at 3 months was achieved by 27.3% of patients in the 10 mg this compound group, versus none in the placebo group (P<0.0001).

Phase 2 Open-Label Study

A 52-week, open-label, dose-ranging Phase 2 study also demonstrated robust and durable improvements in biochemical markers of cholestasis and inflammation with this compound treatment. At week 52, the composite response rates were 53% and 67% for the 5 mg and 10 mg cohorts, respectively, with ALP normalization rates of 13% and 33%.

Table 2: Summary of Key Efficacy Endpoints from Clinical Trials
TrialEndpointThis compound 10 mgPlaceboP-valueReference(s)
RESPONSE (12 months) Primary Composite Response61.7%20.0%<0.001
ALP Normalization25.0%0%<0.001
Mean ALP Reduction from Baseline-42.4%-4.3%<0.0001
Pruritus NRS Change from Baseline*-3.2 points-1.7 points<0.005
ENHANCE (3 months) Primary Composite Response78.2%12.5%<0.0001
ALP Normalization27.3%0%<0.0001
Phase 2 (52 weeks) Composite Response67%N/AN/A
ALP Normalization33%N/AN/A

*In patients with moderate-to-severe pruritus at baseline.

Experimental Protocols

RESPONSE Trial (NCT04620733)
  • Study Design: A 52-week, multicenter, double-blind, placebo-controlled, randomized, Phase 3 study.

  • Population: Patients aged 18-75 years with a diagnosis of PBC and an inadequate response (ALP ≥1.67 x ULN) to or intolerance of UDCA.

  • Intervention: Oral this compound 10 mg once daily or placebo.

  • Primary Outcome: Composite biochemical response at 12 months (ALP <1.67 x ULN, ≥15% decrease in ALP from baseline, and total bilirubin ≤ ULN).

  • Key Secondary Outcomes: ALP normalization at 12 months and change in pruritus Numerical Rating Scale (NRS) score from baseline to 6 months in patients with moderate-to-severe pruritus.

  • Laboratory Assessments: Central laboratory assessment of ALP, total bilirubin, aspartate aminotransferase (AST), and alanine aminotransferase (ALT) at screening and throughout the study.

RESPONSE_Trial_Workflow Screening Screening (Inclusion/Exclusion Criteria Met) Randomization Randomization (2:1) Screening->Randomization Treatment_S This compound 10 mg QD (n=128) Randomization->Treatment_S Treatment_P Placebo QD (n=65) Randomization->Treatment_P FollowUp 52-Week Treatment Period Treatment_S->FollowUp Treatment_P->FollowUp Endpoint_Analysis Endpoint Analysis (12 Months) FollowUp->Endpoint_Analysis

Caption: Workflow of the RESPONSE Phase 3 clinical trial.
ENHANCE Trial (NCT03602560)

  • Study Design: A 52-week, multicenter, double-blind, placebo-controlled, randomized, Phase 3 study.

  • Population: Patients aged 18-75 years with a diagnosis of PBC and an inadequate response (ALP ≥1.67 x ULN) to or intolerance of UDCA.

  • Intervention: Oral this compound 5 mg or 10 mg once daily, or placebo.

  • Primary Outcome: Composite biochemical response at 12 months (amended to 3 months).

  • Key Secondary Outcomes: ALP normalization at 12 months (amended to 3 months) and change in pruritus NRS score at 6 months.

  • Laboratory Assessments: Central laboratory assessments of liver function tests at baseline and regular intervals.

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated. The incidence of adverse events has been comparable between the this compound and placebo groups. Common adverse events reported include headache, abdominal pain, nausea, and abdominal distension. Importantly, unlike some other second-line treatments for PBC, this compound has not been associated with an increase in pruritus; in fact, it has been shown to significantly improve this symptom.

Conclusion

This compound represents a significant advancement in the treatment of primary biliary cholangitis. Its novel mechanism of action as a selective PPARδ agonist effectively reduces bile acid synthesis and improves markers of cholestasis and liver injury. The robust data from Phase 3 clinical trials demonstrate its ability to achieve significant biochemical responses, including a notable rate of alkaline phosphatase normalization, coupled with a favorable safety profile and a beneficial effect on pruritus. For researchers and drug development professionals, the well-characterized pharmacokinetics and pharmacodynamics of this compound provide a strong foundation for its clinical use and for future investigations into the therapeutic potential of PPARδ agonism in other liver and metabolic diseases.

References

Seladelpar's Effect on Gene Expression in Liver Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Seladelpar is a potent, selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a pivotal role in regulating metabolic and inflammatory pathways.[1][2] In the liver, PPARδ is expressed in multiple cell types, including hepatocytes, cholangiocytes, Kupffer cells, and hepatic stellate cells, making it a critical target for therapeutic intervention in chronic liver diseases.[1][3][4] This document provides a comprehensive technical overview of this compound's mechanism of action, its impact on hepatic gene expression, and the experimental methodologies used to elucidate these effects. Clinical and preclinical data demonstrate that this compound modulates genes involved in bile acid synthesis, lipid metabolism, and inflammation, supporting its development for conditions such as Primary Biliary Cholangitis (PBC) and Non-alcoholic Steatohepatitis (NASH).

Core Mechanism of Action: PPARδ Activation

As a ligand-activated transcription factor, PPARδ exerts its effects on gene expression by forming a heterodimer with the retinoid X receptor (RXR). This compound binds to and activates PPARδ, leading to the formation of the PPARδ/RXR complex. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby activating or repressing their transcription. This foundational mechanism allows this compound to orchestrate broad changes in the liver's transcriptional landscape.

Key Signaling Pathways and Gene Regulation

This compound's therapeutic effects are underpinned by its ability to modulate specific signaling cascades and gene networks in the liver.

Regulation of Bile Acid Synthesis

A primary mechanism of this compound is the reduction of bile acid synthesis, a crucial factor in cholestatic liver diseases like PBC. This is achieved through an indirect, Farnesoid X Receptor (FXR)-independent pathway.

  • FGF21 Upregulation: this compound treatment leads to a significant increase in the expression and secretion of Fibroblast Growth Factor 21 (FGF21) from hepatocytes.

  • JNK Pathway Activation: The secreted FGF21 protein then activates the c-Jun N-terminal kinase (JNK) signaling pathway within the hepatocytes.

  • CYP7A1 Repression: Activation of the JNK cascade culminates in the transcriptional repression of CYP7A1 (Cholesterol 7α-hydroxylase), the gene encoding the rate-limiting enzyme in the classical bile acid synthesis pathway.

By downregulating CYP7A1, this compound effectively reduces the conversion of cholesterol into bile acids, thereby lowering the total bile acid pool.

Seladelpar_CYP7A1_Pathway This compound This compound PPARD_RXR PPARδ / RXR Heterodimer This compound->PPARD_RXR Binds & Activates FGF21_Gene FGF21 Gene (Transcription ↑) PPARD_RXR->FGF21_Gene Upregulates FGF21_Protein FGF21 Protein (Secretion ↑) FGF21_Gene->FGF21_Protein JNK_Pathway JNK Signaling Pathway FGF21_Protein->JNK_Pathway Activates CYP7A1_Gene CYP7A1 Gene (Transcription ↓) JNK_Pathway->CYP7A1_Gene Represses Bile_Acid Bile Acid Synthesis ↓ CYP7A1_Gene->Bile_Acid Experimental_Workflow cluster_model Experimental Model cluster_treatment Treatment cluster_harvest Sample Collection cluster_analysis Analysis InVivo In Vivo Model (e.g., C57BL/6 Mouse) Treatment_Vivo Oral Gavage (this compound 10 mg/kg vs. Vehicle) InVivo->Treatment_Vivo InVitro In Vitro Model (e.g., Primary Hepatocytes) Treatment_Vitro Cell Incubation (this compound 10 µM vs. Control) InVitro->Treatment_Vitro Harvest_Vivo Liver & Plasma Harvest (e.g., after 6 hours) Treatment_Vivo->Harvest_Vivo Harvest_Vitro Cell Lysis Treatment_Vitro->Harvest_Vitro RNA_Extraction Total RNA Extraction Harvest_Vivo->RNA_Extraction Harvest_Vitro->RNA_Extraction Analysis_Method Gene Expression Analysis (qPCR, snRNA-seq, RNA-seq) RNA_Extraction->Analysis_Method

References

The Anti-Fibrotic Properties of Seladelpar: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seladelpar is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPAR-δ), a nuclear receptor with a crucial role in the regulation of metabolic and inflammatory pathways.[1][2] Emerging evidence from preclinical and clinical studies has highlighted the significant anti-fibrotic potential of this compound, particularly in the context of chronic liver diseases such as Primary Biliary Cholangitis (PBC) and Non-alcoholic Steatohepatitis (NASH).[3][4][5] This technical guide provides an in-depth analysis of the anti-fibrotic properties of this compound, detailing its mechanism of action, summarizing key quantitative data from pivotal studies, and outlining the experimental protocols used to generate this evidence.

Mechanism of Action: A Multi-faceted Anti-Fibrotic Effect

This compound exerts its anti-fibrotic effects through a combination of direct and indirect mechanisms, primarily centered around its activation of PPAR-δ in various liver cell types, including hepatocytes and hepatic stellate cells (HSCs).

Direct Effects on Hepatic Stellate Cells

Hepatic stellate cell activation is a central event in the pathogenesis of liver fibrosis. Upon activation, these cells transdifferentiate into myofibroblast-like cells, which are the primary source of extracellular matrix (ECM) proteins, leading to the progressive scarring of the liver. This compound has been shown to directly target and attenuate the activation of HSCs.

A key mechanism involves the interference with the transforming growth factor-beta (TGF-β) signaling pathway, a master regulator of fibrosis. Activation of PPAR-δ by an agonist has been demonstrated to attenuate TGF-β1-mediated HSC activation by reducing the phosphorylation of SMAD3 and the levels of the co-activator p300. This inhibitory effect is mediated through the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of extracellular signal-regulated kinase-1/2 (ERK1/2). By disrupting this core pro-fibrotic signaling cascade, this compound effectively reduces the expression of key fibrogenic genes such as collagen type I alpha 1 (COL1A1) and alpha-smooth muscle actin (α-SMA).

Indirect Anti-Fibrotic Mechanisms

Beyond its direct effects on HSCs, this compound's anti-fibrotic properties are also attributed to its broader metabolic and anti-inflammatory actions:

  • Regulation of Bile Acid Synthesis: this compound activates PPAR-δ in hepatocytes, leading to the upregulation of Fibroblast Growth Factor 21 (FGF21). FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, which suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This reduction in the bile acid pool is thought to alleviate bile acid-induced hepatocyte injury and subsequent inflammatory and fibrotic responses.

  • Anti-inflammatory Effects: PPAR-δ activation has known anti-inflammatory properties. This compound has been shown to reduce the expression of pro-inflammatory cytokines and chemokines in the liver, which are known to contribute to the activation of HSCs and the progression of fibrosis.

  • Metabolic Regulation: As a PPAR-δ agonist, this compound plays a role in regulating lipid metabolism and improving insulin sensitivity. By addressing the underlying metabolic dysregulation that often drives chronic liver diseases like NASH, this compound can indirectly mitigate the stimuli that lead to liver fibrosis.

Quantitative Data on Anti-Fibrotic Efficacy

The anti-fibrotic effects of this compound have been quantified in various preclinical and clinical studies. The following tables summarize key findings.

Preclinical Studies: Murine Models of Liver Fibrosis
ParameterMouse ModelTreatmentResultsReference(s)
Fibrosis Staining (Sirius Red, PSR) Diet-Induced NASH (AMLN Diet)This compound (12 weeks)Significant reduction in the fractional area of PSR staining compared to vehicle.
Collagen Type I Alpha 1 (Col1a1) Staining Diet-Induced NASH (AMLN Diet)This compound (12 weeks)Significant reduction in the fractional area of Col1a1 immunostaining.
Alpha-Smooth Muscle Actin (α-SMA) Staining Diet-Induced NASH (AMLN Diet)This compound (12 weeks)Significant reduction in the fractional area of α-SMA staining.
Hydroxyproline Content Diet-Induced NASHThis compound (12 weeks)Stark reductions in liver hydroxyproline levels compared to vehicle.
New Collagen Synthesis Rate Diet-Induced NASHThis compound (12 weeks)Significant reduction in the rate of new collagen synthesis.
NAFLD Activity Score (NAS) Diet-Induced and Biopsy-Confirmed NASHThis compound (12 weeks)Mean decrease of 2.1 points in NAS.
Bridging Fibrosis Diet-Induced and Biopsy-Confirmed NASHThis compound (12 weeks)Elimination of bridging fibrosis.
Pro-fibrotic Gene Expression (e.g., Tgfb1) Diet-Induced NASH (AMLN Diet)This compound (12 weeks)Substantial reduction in the expression of Tgfb1.
Clinical Trials: Primary Biliary Cholangitis (PBC)

While direct histological assessment of fibrosis is not the primary endpoint in most PBC clinical trials, improvements in biochemical markers of liver injury and cholestasis are considered surrogates for long-term outcomes, including the progression of fibrosis.

ParameterClinical TrialTreatment GroupPlacebo GroupResultsReference(s)
Alkaline Phosphatase (ALP) Normalization RESPONSE (Phase 3)25% of patients at 12 months0% of patients at 12 monthsStatistically significant improvement with this compound.
Composite Biochemical Endpoint RESPONSE (Phase 3)61.7% of patients at 12 months20% of patients at 12 monthsStatistically significant improvement with this compound.
Mean ALP Change from Baseline RESPONSE (Phase 3)-42.4%-4.3%Statistically significant reduction with this compound.
Alanine Aminotransferase (ALT) Reduction ENHANCE (Phase 3)16.7% - 23.4% reduction4% reductionSignificant decrease with this compound.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of key experimental protocols used in the assessment of this compound's anti-fibrotic properties.

Preclinical Murine Model of NASH and Fibrosis
  • Animal Model: Male C57BL/6J mice are commonly used.

  • Diet-Induced NASH: Mice are fed a high-fat (e.g., 40%), high-fructose (e.g., 20%), and high-cholesterol (e.g., 2%) diet, such as the Amylin Liver NASH (AMLN) diet, for an extended period (e.g., 43 weeks) to induce NASH with significant fibrosis.

  • Treatment: Following the induction of NASH, mice are treated with this compound (e.g., 10 mg/kg/day) or vehicle via oral gavage for a specified duration (e.g., 12 weeks).

  • Fibrosis Assessment:

    • Histology: Liver tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Picro-Sirius Red (PSR) to visualize collagen deposition and assess fibrosis stage.

    • Immunohistochemistry (IHC): Liver sections are stained for key fibrosis markers, including α-SMA (a marker of activated HSCs) and Col1a1. Quantitative morphometric analysis is performed to determine the percentage of stained area.

    • Hydroxyproline Assay: Total collagen content in the liver is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

    • Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of pro-fibrotic genes (e.g., Tgfb1, Col1a1, Acta2) and inflammatory markers.

  • Heavy Water Labeling: To measure the rate of new collagen synthesis, mice are administered heavy water (²H₂O), and the incorporation of deuterium into newly synthesized collagen is measured using mass spectrometry.

In Vitro Studies with Hepatic Stellate Cells
  • Cell Lines: Immortalized human hepatic stellate cell lines (e.g., LX-2) are frequently used.

  • Cell Culture and Treatment: HSCs are cultured under standard conditions and treated with a pro-fibrotic stimulus, such as TGF-β1, in the presence or absence of a PPAR-δ agonist (e.g., GW501516, a compound with a similar mechanism to this compound).

  • Analysis of Signaling Pathways:

    • Western Blotting: Cell lysates are analyzed by Western blotting to assess the phosphorylation status of key signaling proteins, including SMAD3 and ERK1/2, and the total protein levels of p300 and AMPK.

    • Gene Expression Analysis: qRT-PCR is used to measure the expression of pro-fibrotic genes like COL1A1.

  • Cell Migration Assay: The effect of treatment on HSC migration, an indicator of cell activation, is assessed using assays such as the Boyden chamber assay.

Visualizations: Signaling Pathways and Experimental Workflows

Seladelpar_AntiFibrotic_Mechanism cluster_Hepatocyte Hepatocyte cluster_HSC Hepatic Stellate Cell (HSC) Seladelpar_H This compound PPARd_H PPAR-δ FGF21 FGF21 (Upregulation) JNK JNK Pathway (Activation) CYP7A1 CYP7A1 (Downregulation) BileAcid Bile Acid Synthesis (Reduction) Seladelpar_HSC This compound PPARd_HSC PPAR-δ AMPK AMPK (Activation) ERK12 ERK1/2 (Inhibition) TGFb TGF-β Signaling SMAD3 SMAD3 Phosphorylation (Reduction) p300 p300 Levels (Reduction) HSC_Activation HSC Activation & Fibrosis (Attenuation)

Experimental_Workflow_NASH_Model start C57BL/6J Mice diet High-Fat, Fructose, Cholesterol Diet (e.g., AMLN Diet for 43 weeks) start->diet nash_induction Induction of NASH and Fibrosis diet->nash_induction treatment Treatment Phase (12 weeks) nash_induction->treatment group1 Vehicle Control Group treatment->group1 group2 This compound Treatment Group (e.g., 10 mg/kg/day) treatment->group2 analysis Analysis of Liver Tissue and Blood group1->analysis group2->analysis histology Histology (H&E, Sirius Red) analysis->histology ihc IHC (α-SMA, Col1a1) analysis->ihc hydroxyproline Hydroxyproline Assay analysis->hydroxyproline gene_expression Gene Expression (qRT-PCR) analysis->gene_expression

Conclusion

This compound demonstrates significant anti-fibrotic properties through a dual mechanism of action that involves both direct effects on hepatic stellate cells and indirect effects through the regulation of bile acid metabolism and inflammation. The quantitative data from preclinical models robustly support its efficacy in reducing liver fibrosis. While clinical data on direct anti-fibrotic endpoints are still emerging, the marked improvements in liver biochemistry in patients with PBC suggest a promising disease-modifying potential. The detailed experimental protocols provide a solid foundation for further research into the anti-fibrotic mechanisms of this compound and its potential as a therapeutic agent for a range of fibrotic liver diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Peroxisome Proliferator-Activated Receptor Delta (PPAR-δ) in Cholestatic Liver Diseases

Introduction

Cholestatic liver diseases are a group of conditions characterized by impaired bile flow from the liver to the duodenum[1]. This impairment leads to the accumulation of toxic bile acids within the liver, causing hepatocellular injury, inflammation, and fibrosis, which can ultimately progress to cirrhosis and liver failure[2][3]. Key examples include Primary Biliary Cholangitis (PBC) and Primary Sclerosing Cholangitis (PSC)[2]. Current therapeutic options are limited, highlighting a significant unmet medical need for novel treatments[2].

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors, playing critical roles in metabolism and inflammation. The PPAR family consists of three isoforms: PPARα, PPARγ, and PPARβ/δ (hereafter referred to as PPAR-δ). While PPARα and PPARγ have been the focus of drug development for dyslipidemia and diabetes, respectively, PPAR-δ is emerging as a crucial regulator of metabolic homeostasis with pleiotropic effects on various tissues, including the liver. PPAR-δ is ubiquitously expressed and is involved in fatty acid oxidation, glucose homeostasis, and the modulation of inflammatory responses. Recent research has identified PPAR-δ as a promising therapeutic target for cholestatic liver diseases due to its multifaceted role in mitigating cholestasis, inflammation, and fibrosis.

Molecular Mechanism of PPAR-δ Action

PPAR-δ exerts its effects by directly regulating gene expression. As a nuclear receptor, its activation involves a series of molecular steps that translate a ligand-binding event into a cellular response.

Upon binding to a natural ligand (e.g., fatty acids) or a synthetic agonist (e.g., seladelpar), PPAR-δ undergoes a conformational change. This allows it to form a heterodimer with the Retinoid X Receptor (RXR). This PPAR-δ/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of its target genes. This binding event recruits a suite of coactivator proteins, initiating the transcription of genes involved in bile acid homeostasis, inflammation, and fibrogenesis.

PPAR_delta_Signaling cluster_extracellular Extracellular Space / Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Cellular Effects Ligand PPAR-δ Agonist (e.g., this compound) PPARd PPAR-δ Ligand->PPARd Activates PPARd_RXR PPAR-δ / RXR Heterodimer PPARd->PPARd_RXR Heterodimerization RXR RXR RXR->PPARd_RXR PPRE PPRE PPARd_RXR->PPRE Binds to DNA TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates BileAcid ↓ Bile Acid Synthesis (via ↑FGF21, ↓CYP7A1) TargetGenes->BileAcid Inflammation ↓ Inflammation (via ↓NF-κB, ↑M2 Macrophages) TargetGenes->Inflammation Fibrosis ↓ Fibrosis (via ↓HSC Activation) TargetGenes->Fibrosis

Caption: PPAR-δ Signaling Pathway Activation.

The key therapeutic effects of PPAR-δ activation in cholestatic liver disease stem from its influence on three interconnected pathological processes:

  • Regulation of Bile Acid Homeostasis : PPAR-δ activation helps to control the synthesis of bile acids. A critical mechanism is the induction of Fibroblast Growth Factor 21 (FGF21), a potent metabolic regulator that subsequently suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the primary bile acid synthesis pathway. This leads to a reduction in the overall bile acid pool, alleviating its toxic burden on hepatocytes.

  • Anti-inflammatory Effects : Chronic inflammation is a hallmark of cholestatic liver injury. PPAR-δ activation exerts potent anti-inflammatory effects by suppressing pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. Furthermore, it promotes the alternative M2 activation of macrophages and Kupffer cells, shifting them towards an anti-inflammatory and tissue-reparative phenotype, and suppresses the polarization of pro-inflammatory T helper 1 (Th1) and Th17 cells.

  • Anti-fibrotic Activity : Liver fibrosis, the excessive accumulation of extracellular matrix proteins, is a direct consequence of chronic liver injury. PPAR-δ activation has been shown to attenuate fibrosis. One key mechanism involves the inhibition of hepatic stellate cell (HSC) activation, the primary cell type responsible for collagen production in the liver. The agonist GW501516 was found to activate AMP-activated protein kinase (AMPK), leading to reduced phosphorylation of SMAD3 and lower levels of the co-activator p300, thereby blunting the pro-fibrotic TGF-β signaling pathway in HSCs. Other agonists like KD3010 protect hepatocytes from cell death by reducing the production of reactive oxygen species (ROS), which indirectly reduces the stimuli for HSC activation.

Therapeutic_Effects cluster_mechanisms Core Mechanisms cluster_outcomes Pathophysiological Outcomes Activation PPAR-δ Activation AntiCholestatic Anti-Cholestatic Effects Activation->AntiCholestatic AntiInflammatory Anti-Inflammatory Effects Activation->AntiInflammatory AntiFibrotic Anti-Fibrotic Effects Activation->AntiFibrotic BileAcidReduction ↓ Bile Acid Toxicity AntiCholestatic->BileAcidReduction InflammationReduction ↓ Hepatic Inflammation AntiInflammatory->InflammationReduction FibrosisReduction ↓ Liver Fibrosis AntiFibrotic->FibrosisReduction Outcome Amelioration of Cholestatic Liver Disease BileAcidReduction->Outcome InflammationReduction->Outcome FibrosisReduction->Outcome

Caption: Interconnected Therapeutic Effects of PPAR-δ.

Preclinical Evidence

The therapeutic potential of PPAR-δ in cholestatic liver disease is supported by substantial preclinical data from various animal models. These studies have been instrumental in elucidating the mechanisms of action and demonstrating proof-of-concept for PPAR-δ agonists.

Key Preclinical Models and Findings

Two primary animal models have been utilized to study cholestasis-induced liver injury and fibrosis:

  • Bile Duct Ligation (BDL) : This surgical model involves the ligation and transection of the common bile duct, leading to obstructive cholestasis, inflammation, and progressive fibrosis.

  • Carbon Tetrachloride (CCl₄) Administration : CCl₄ is a hepatotoxin that induces severe liver injury and fibrosis, providing a model to study the hepatoprotective and anti-fibrotic effects of therapeutic agents.

In a BDL mouse model, treatment with the PPAR-δ agonist KD3010 for 21 days resulted in markedly reduced liver injury and a significant reduction in fibrosis, as measured by Sirius Red staining. Similar hepatoprotective and anti-fibrotic effects of KD3010 were observed in a CCl₄-induced fibrosis model. Interestingly, these protective effects were attributed in part to the reduction of reactive oxygen species and protection of primary hepatocytes from cell death.

Another PPAR-δ agonist, GW501516, was shown to attenuate hepatic fibrosis by directly targeting HSCs. Its mechanism involves the activation of AMPK, which subsequently inhibits key pro-fibrotic signaling molecules like SMAD3 and its co-activator p300.

More recently, novel dual PPARα/δ agonists have been developed. The representative compound V1 demonstrated potent anti-cholestatic and anti-fibrotic effects in preclinical models at very low doses (0.03 and 0.1 mg/kg).

Quantitative Preclinical Data Summary
AgonistModelKey FindingsReference
KD3010 Bile Duct Ligation (BDL) in miceSignificantly reduced liver fibrosis after 3 weeks of treatment.
KD3010 CCl₄ injection in miceDramatically ameliorated liver injury and reduced deposition of extracellular matrix proteins.
GW501516 LX-2 (human HSC line)Abrogated TGF-β1-mediated cell migration and attenuated phosphorylation of SMAD3.
V1 (PPARα/δ dual) Preclinical models of CLDPotent anti-cholestatic and anti-fibrotic effects at doses of 0.03 and 0.1 mg/kg.

Clinical Evidence in Cholestatic Liver Disease

The promising preclinical data have paved the way for clinical investigations of selective PPAR-δ agonists, particularly for the treatment of PBC.

This compound: A Selective PPAR-δ Agonist

This compound (formerly MBX-8025) is the most clinically advanced selective PPAR-δ agonist and has shown significant efficacy in patients with PBC who have an inadequate response to the first-line therapy, ursodeoxycholic acid (UDCA).

Clinical trials have demonstrated that this compound effectively reduces markers of cholestasis and inflammation. In a phase 2 study, this compound significantly lowered the bile acid precursor C4 and total bile acids in patients with PBC. Long-term data from pooled analyses of phase 3 and earlier trials have confirmed the durability of these effects. After two years of treatment, a high percentage of patients achieved the composite primary endpoint (a measure of biochemical response), and a substantial portion saw their alkaline phosphatase (ALP) levels return to normal.

A key differentiating feature of this compound is its ability to significantly improve pruritus (itching), a common and debilitating symptom of PBC that is often not adequately addressed by existing therapies.

Quantitative Clinical Trial Data for this compound in PBC
ParameterTimepointResultReference
Composite Response Endpoint 24 Months70% of patients met the endpoint.
Alkaline Phosphatase (ALP) Normalization 24 Months42% of patients achieved normal ALP levels.
Pruritus (Itch) Improvement 24 MonthsMean reduction of 3.1 points on a numerical rating scale.
Bile Acid Precursor (C4) Phase 2Significantly reduced from baseline.

Other PPAR agonists with activity at the δ receptor, such as the dual PPARα/δ agonist elafibranor, have also shown efficacy in PBC, leading to its recent regulatory approval.

Key Experimental Protocols

Reproducible and well-defined experimental protocols are crucial for studying the role of PPAR-δ. Below are detailed methodologies for key experiments cited in the literature.

Experimental_Workflow cluster_model 1. Disease Model Induction cluster_treatment 2. Treatment cluster_analysis 3. Endpoint Analysis Model Induce Cholestatic Liver Disease (e.g., Bile Duct Ligation in mice) Treatment Administer PPAR-δ Agonist (e.g., KD3010 daily via oral gavage for 21 days) Model->Treatment Harvest Harvest Serum & Liver Tissue Treatment->Harvest Biochem Serum Biochemistry (ALT, AST, ALP) Harvest->Biochem Histo Histopathology (H&E, Sirius Red) Harvest->Histo Gene Gene Expression (qPCR for fibrotic markers) Harvest->Gene

Caption: Typical Preclinical Experimental Workflow.

Bile Duct Ligation (BDL) Model in Mice
  • Objective : To induce obstructive cholestasis and secondary biliary fibrosis.

  • Procedure :

    • Anesthetize adult male C57BL/6 mice.

    • Perform a midline laparotomy to expose the common bile duct.

    • Double-ligate the common bile duct with surgical sutures.

    • Transect the duct between the two ligatures.

    • Close the abdominal wall in layers.

    • Sham-operated control animals undergo the same procedure without bile duct ligation.

    • Administer daily treatment (e.g., PPAR-δ agonist or vehicle) via oral gavage for a specified period (e.g., 21 days).

  • Endpoints : Serum liver enzymes (ALT, AST, ALP), bilirubin, liver histology (H&E for necrosis, Sirius Red for fibrosis), and gene expression analysis for fibrotic and inflammatory markers.

Hepatocyte Protection Assay
  • Objective : To assess the direct protective effect of PPAR-δ agonists on hepatocytes against toxic stimuli.

  • Procedure :

    • Isolate primary hepatocytes from mice via collagenase perfusion.

    • Plate hepatocytes on collagen-coated dishes.

    • Pre-treat cells with a PPAR-δ agonist (e.g., KD3010) or vehicle for a set duration (e.g., 1 hour).

    • Induce cell death by either:

      • Starvation : Replacing the culture medium with serum-free medium.

      • Chemical Toxin : Exposing cells to a specific concentration of CCl₄.

    • Assess cell viability using assays such as MTT or LDH release.

    • Measure reactive oxygen species (ROS) production using fluorescent probes like DCFDA.

Hepatic Stellate Cell (HSC) Activation Assay
  • Objective : To evaluate the effect of PPAR-δ agonists on the primary drivers of liver fibrosis.

  • Procedure :

    • Culture an immortalized human HSC line (e.g., LX-2) or primary HSCs.

    • Pre-treat cells with a PPAR-δ agonist (e.g., GW501516) or vehicle.

    • Stimulate HSC activation with a pro-fibrotic agent, typically Transforming Growth Factor-beta 1 (TGF-β1).

    • Assess endpoints related to HSC activation:

      • Cell Migration : Using a wound-healing or transwell migration assay.

      • Gene Expression : qPCR for pro-fibrotic genes like COL1A1 (collagen type I alpha 1) and ACTA2 (α-smooth muscle actin).

      • Protein Analysis : Western blot for key signaling proteins like phosphorylated SMAD3.

Conclusion and Future Perspectives

PPAR-δ has firmly been established as a key modulator of liver homeostasis and a validated therapeutic target for cholestatic liver diseases. Its activation offers a tripartite benefit by simultaneously reducing the toxic bile acid load, suppressing chronic inflammation, and inhibiting the progression of liver fibrosis. The clinical success of the selective PPAR-δ agonist this compound in improving biochemical markers and the debilitating symptom of pruritus in PBC patients underscores the therapeutic relevance of this pathway.

Future research should focus on further delineating the nuanced roles of PPAR-δ in different liver cell types and exploring its potential in other chronic liver conditions beyond PBC, such as PSC and metabolic dysfunction-associated steatohepatitis (MASH). The development of next-generation agonists, including those with dual PPAR isoform activity (e.g., PPARα/δ), may offer synergistic benefits by targeting multiple pathogenic pathways simultaneously. As our understanding of PPAR-δ biology deepens, it will continue to pave the way for innovative therapies for patients with chronic liver disease.

References

The Interplay of Seladelpar and the FGF21 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seladelpar, a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist, has emerged as a promising therapeutic agent for primary biliary cholangitis (PBC). Its mechanism of action is intricately linked to the fibroblast growth factor 21 (FGF21) signaling pathway, a critical regulator of metabolic homeostasis. This technical guide provides an in-depth exploration of the molecular interactions between this compound and the FGF21 pathway, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the core biological processes.

Introduction: this compound and the FGF21 Axis in Liver Homeostasis

This compound is a first-in-class oral, selective PPARδ agonist.[1] PPARs are nuclear receptors that function as transcription factors regulating the expression of genes involved in a myriad of physiological processes, including lipid metabolism, inflammation, and energy homeostasis. In the context of liver disease, particularly cholestatic conditions like PBC, the activation of PPARδ by this compound sets off a cascade of events that favorably modulate bile acid synthesis and inflammation.

A key downstream mediator of this compound's effects is Fibroblast Growth Factor 21 (FGF21), a hormone primarily produced by the liver.[2] FGF21 plays a crucial role in regulating glucose and lipid metabolism, and its induction by this compound is a pivotal step in the drug's therapeutic action.[2][3] This guide will dissect the this compound-FGF21 signaling axis, from receptor activation to downstream gene regulation and the resulting physiological changes.

The FGF21 Signaling Pathway

FGF21 exerts its effects by binding to a receptor complex consisting of an FGF receptor (FGFR) and a co-receptor, β-Klotho. This binding activates intracellular signaling cascades, including the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways, leading to the regulation of target gene expression.[2] A critical target in the context of cholestatic liver disease is the CYP7A1 gene, which encodes cholesterol 7α-hydroxylase, the rate-limiting enzyme in the classical pathway of bile acid synthesis.

FGF21_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Gene Regulation FGF21 FGF21 ReceptorComplex FGFR/β-Klotho Complex FGF21->ReceptorComplex Binds to FGFR FGFR BetaKlotho β-Klotho JNK JNK ReceptorComplex->JNK Activates ERK ERK ReceptorComplex->ERK Activates pJNK p-JNK JNK->pJNK Phosphorylation Nucleus Nucleus pJNK->Nucleus pERK p-ERK ERK->pERK Phosphorylation pERK->Nucleus CYP7A1 CYP7A1 Gene (Transcription Repressed) Nucleus->CYP7A1 Represses

Figure 1: The FGF21 Signaling Pathway.

This compound's Mechanism of Action via FGF21

This compound, upon binding to and activating PPARδ in hepatocytes, directly upregulates the expression of the FGF21 gene. The resulting increase in FGF21 protein secretion and circulation leads to the activation of the FGF21 signaling pathway as described above. The key outcome is the JNK-mediated repression of CYP7A1 transcription, which in turn reduces the synthesis of bile acids. This reduction in the bile acid pool is a cornerstone of this compound's therapeutic effect in PBC, alleviating cholestasis and subsequent liver injury.

Seladelpar_MoA This compound This compound PPARd PPARδ This compound->PPARd Activates FGF21_Gene FGF21 Gene (Transcription Increased) PPARd->FGF21_Gene Upregulates FGF21_Protein FGF21 Protein FGF21_Gene->FGF21_Protein Translation FGF21_Signaling FGF21 Signaling Pathway FGF21_Protein->FGF21_Signaling Initiates CYP7A1_Gene CYP7A1 Gene (Transcription Repressed) FGF21_Signaling->CYP7A1_Gene Represses Bile_Acid Bile Acid Synthesis (Decreased) CYP7A1_Gene->Bile_Acid Leads to

Figure 2: this compound's Mechanism of Action.

Quantitative Data from Preclinical and Clinical Studies

The efficacy and mechanism of action of this compound have been substantiated through rigorous preclinical and clinical investigations. The following tables summarize key quantitative findings.

Preclinical Data

Preclinical studies in mouse models have demonstrated this compound's direct impact on the FGF21-CYP7A1 axis.

ParameterVehicle ControlThis compound (10 mg/kg)Fold ChangeReference
Hepatic Fgf21 mRNA Expression Relative expressionSignificantly Increased-
Serum FGF21 Levels pg/mLSignificantly Increased-
Hepatic Cyp7a1 mRNA Expression Relative expressionSignificantly Decreased-
Plasma C4 (Bile Acid Synthesis Marker) ng/mLSignificantly Decreased-

Table 1: Effect of this compound on FGF21 and Bile Acid Synthesis Markers in Mice.

Clinical Trial Data: The RESPONSE Study

The Phase 3 RESPONSE trial was a pivotal, double-blind, placebo-controlled study evaluating the efficacy and safety of this compound (10 mg daily) in patients with PBC who had an inadequate response to or intolerance to ursodeoxycholic acid (UDCA).

4.2.1. Baseline Demographics and Clinical Characteristics

CharacteristicThis compound 10 mg (n=128)Placebo (n=65)Reference
Mean Age (years) 59 (approx.)59 (approx.)
Female (%) 94% (approx.)94% (approx.)
Mean Alkaline Phosphatase (ALP) (U/L) 314.3314.3 (approx.)
Mean Total Bilirubin (mg/dL) 0.760.76 (approx.)
Patients with Cirrhosis (%) 14.0%14.0%
Mean Liver Stiffness (kPa) in Cirrhotic Patients 18.8-
Mean Baseline Pruritus NRS (≥4) 6.36.3 (approx.)

Table 2: Baseline Characteristics of Patients in the RESPONSE Trial.

4.2.2. Efficacy Outcomes at 12 Months

EndpointThis compound 10 mg (n=128)Placebo (n=65)p-valueReference
Primary Composite Endpoint Responder Rate (%) ¹61.720.0<0.0001
Alkaline Phosphatase (ALP) Normalization (%) 25.00<0.0001
Mean Percent Reduction in ALP (%) 42.44.3<0.0001
Mean Reduction in Pruritus NRS (for baseline ≥4) ²3.21.7<0.005

¹Composite endpoint: ALP <1.67x ULN, ≥15% decrease in ALP, and total bilirubin ≤ ULN. ²At 6 months.

Table 3: Key Efficacy Outcomes from the RESPONSE Trial.

4.2.3. Safety and Tolerability

This compound was generally well-tolerated in the RESPONSE trial, with a safety profile comparable to placebo.

Adverse Event CategoryThis compound 10 mg (n=128)Placebo (n=65)Reference
Any Adverse Event (%) 86.784.6
Serious Adverse Events (%) 7.06.2
Most Common Adverse Events (≥10%) COVID-19, PruritusCOVID-19, Pruritus
Treatment-Related Serious Adverse Events 00

Table 4: Safety Overview from the RESPONSE Trial.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound and the FGF21 signaling pathway.

Quantification of FGF21 Levels: Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: A sandwich ELISA is a common method for quantifying FGF21 in serum, plasma, or cell culture supernatants.

General Protocol:

  • Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for human FGF21.

  • Sample and Standard Incubation: Standards with known FGF21 concentrations and unknown samples are added to the wells. The plate is incubated to allow FGF21 to bind to the capture antibody.

  • Washing: The plate is washed to remove unbound substances.

  • Detection Antibody Incubation: A biotinylated detection antibody that also binds to FGF21 is added to the wells, forming a sandwich complex.

  • Washing: The plate is washed to remove the unbound detection antibody.

  • Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

  • Washing: The plate is washed to remove the unbound enzyme conjugate.

  • Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added, resulting in a color change proportional to the amount of FGF21.

  • Reaction Stoppage and Measurement: A stop solution is added to terminate the reaction, and the optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: A standard curve is generated by plotting the optical density of the standards against their known concentrations. The FGF21 concentration in the unknown samples is then determined from this curve.

Note: Specific incubation times, temperatures, and reagent concentrations may vary depending on the commercial ELISA kit used.

Analysis of FGF21 Signaling Pathway Proteins: Western Blotting

Principle: Western blotting is used to detect and quantify specific proteins, such as phosphorylated JNK and ERK, in cell or tissue lysates.

General Protocol:

  • Sample Preparation: Hepatocytes are treated with this compound or a vehicle control. Cells are then lysed to extract proteins. Protein concentration is determined using a protein assay (e.g., Bradford assay).

  • SDS-PAGE: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-phospho-JNK, anti-total-JNK, anti-phospho-ERK, anti-total-ERK).

  • Washing: The membrane is washed with a wash buffer (e.g., TBST) to remove unbound primary antibodies.

  • Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.

  • Washing: The membrane is washed to remove the unbound secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate (for HRP-conjugated antibodies) and an imaging system, or by detecting the fluorescence signal.

  • Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the levels of the corresponding total proteins.

Western_Blot_Workflow A Sample Preparation (Cell Lysis, Protein Quantification) B SDS-PAGE (Protein Separation by Size) A->B C Protein Transfer (Gel to Membrane) B->C D Blocking (Prevent Non-specific Binding) C->D E Primary Antibody Incubation (e.g., anti-p-JNK) D->E F Secondary Antibody Incubation (Enzyme/Fluorophore-conjugated) E->F G Detection (Chemiluminescence/Fluorescence) F->G H Analysis (Densitometry) G->H

References

Methodological & Application

Application Notes: In Vitro Evaluation of Seladelpar in Hepatic Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Seladelpar (MBX-8025) is a potent and selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ).[1][2][3] PPARδ is a nuclear receptor that plays a crucial role in regulating metabolic and inflammatory pathways in various tissues, including the liver.[2][4] In hepatic cells such as hepatocytes, cholangiocytes, Kupffer cells, and stellate cells, PPARδ activation modulates bile acid homeostasis, lipid metabolism, and inflammatory responses. These application notes provide an overview and protocols for studying the effects of this compound in vitro using hepatic cell lines, focusing on its primary mechanism of reducing bile acid synthesis.

Mechanism of Action in Hepatocytes

In vitro studies using primary mouse and human hepatocytes have elucidated a key mechanism of this compound. It suppresses the synthesis of bile acids by downregulating the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. This effect is not direct but is mediated through an intermediary signaling cascade.

This compound, upon activating PPARδ, induces the expression and secretion of Fibroblast Growth Factor 21 (FGF21) from hepatocytes. FGF21 then acts in an autocrine or paracrine manner to activate the c-Jun N-terminal kinase (JNK) signaling pathway. The activation of the JNK pathway ultimately leads to the transcriptional repression of the CYP7A1 gene. This FGF21/JNK-dependent mechanism is independent of the Farnesoid X receptor (FXR), the primary nuclear receptor that regulates bile acid homeostasis.

Data Presentation: Effects of this compound on Gene Expression in Hepatocytes

The following tables summarize the quantitative changes in gene expression observed in primary hepatocytes following treatment with this compound, as documented in preclinical studies.

Table 1: Gene Expression Changes in Primary Human Hepatocytes Treated with this compound

Gene Function Effect of this compound Reference
CYP7A1 Rate-limiting enzyme in bile acid synthesis Significantly Reduced
CYP7B1 Enzyme in alternative bile acid synthesis Slightly Downregulated
CYP8B1 Enzyme in classic bile acid synthesis No significant change
CYP27A1 Enzyme in alternative bile acid synthesis No significant change
PDK4 PPARδ target gene (metabolic regulation) Increased

| FGF21 | Intermediate signaling molecule | Increased | |

Table 2: Gene Expression Changes in Primary Mouse Hepatocytes Treated with this compound

Gene Function Effect of this compound Reference
Cyp7a1 Rate-limiting enzyme in bile acid synthesis Significantly Reduced
Cyp7b1 Enzyme in alternative bile acid synthesis No significant change
Cyp8b1 Enzyme in classic bile acid synthesis No significant change
Cyp27a1 Enzyme in alternative bile acid synthesis Slightly Decreased
Pdk4 PPARδ target gene (metabolic regulation) Induced
Angptl4 PPARδ target gene (lipid metabolism) Induced
Fgf21 Intermediate signaling molecule Induced

| Abcb4 | Canalicular transporter (hepatoprotective) | Upregulated | |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular pathway of this compound's action in hepatocytes and a typical experimental workflow for its in vitro study.

Seladelpar_Signaling_Pathway cluster_cell Hepatocyte This compound This compound PPARD PPARδ (Nuclear Receptor) This compound->PPARD Activates FGF21_Gene FGF21 Gene (Transcription) PPARD->FGF21_Gene Induces FGF21 FGF21 Protein (Secreted) FGF21_Gene->FGF21 JNK_Pathway JNK Signaling Pathway FGF21->JNK_Pathway Activates CYP7A1_Gene CYP7A1 Gene (Transcription) JNK_Pathway->CYP7A1_Gene Represses Bile_Acid Bile Acid Synthesis CYP7A1_Gene->Bile_Acid

Caption: this compound-induced FGF21/JNK signaling pathway in hepatocytes.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_protein Protein Confirmation cluster_results Results Hepatocyte_Isolation 1. Isolate/Culture Primary Hepatocytes Treatment_Setup 2. Seed Cells and Treat with This compound vs. Vehicle Hepatocyte_Isolation->Treatment_Setup RNA_Extraction 3. Harvest Cells & Extract Total RNA Treatment_Setup->RNA_Extraction Lysis 3a. Harvest Cells & Lyse for Protein Treatment_Setup->Lysis cDNA_Synthesis 4. Synthesize cDNA RNA_Extraction->cDNA_Synthesis qPCR 5. Perform qPCR for Target Genes cDNA_Synthesis->qPCR Data_Analysis 6. Analyze Gene & Protein Expression Data qPCR->Data_Analysis Western_Blot 4a. Perform Western Blot for Target Proteins Lysis->Western_Blot Western_Blot->Data_Analysis

Caption: Workflow for analyzing this compound's effects in hepatocytes.

Experimental Protocols

Protocol 1: Culture and Treatment of Primary Hepatocytes

This protocol describes the general procedure for treating cultured primary human or mouse hepatocytes with this compound.

Materials:

  • Cryopreserved or freshly isolated primary hepatocytes (human or mouse)

  • Hepatocyte culture medium (e.g., Williams' Medium E with supplements)

  • Collagen-coated culture plates (e.g., 6-well or 12-well)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Thaw and seed primary hepatocytes onto collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a confluent monolayer (typically 24-48 hours).

  • Preparation of Treatment Media: Prepare fresh culture medium containing the desired final concentration of this compound (e.g., 10 µM) and a corresponding vehicle control medium with the same final concentration of DMSO (e.g., 0.1%).

  • Cell Treatment:

    • Aspirate the old medium from the hepatocyte cultures.

    • Gently wash the cells once with sterile PBS.

    • Add the prepared treatment or vehicle control media to the respective wells.

  • Incubation: Return the plates to the incubator and culture for the desired duration (e.g., 24-48 hours).

  • Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA or protein extraction).

Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps to quantify changes in the expression of target genes like CYP7A1 and FGF21.

Materials:

  • Treated hepatocyte samples from Protocol 1

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target genes (e.g., CYP7A1, FGF21, PDK4) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Wash the cells in the culture plate with cold PBS.

    • Lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit.

    • Proceed with RNA extraction and purification following the manufacturer's instructions.

    • Quantify the extracted RNA and assess its purity (e.g., using a NanoDrop spectrophotometer).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA template.

    • Run the reaction on a qPCR instrument using a standard thermal cycling program (denaturation, annealing, extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression in this compound-treated samples relative to vehicle-treated controls using the 2-ΔΔCt method.

Protocol 3: Protein Expression Analysis by Western Blot

This protocol is used to validate changes in protein levels (e.g., CYP7A1) corresponding to gene expression data.

Materials:

  • Treated hepatocyte samples from Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CYP7A1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Wash cells with cold PBS and lyse by adding cold RIPA buffer.

    • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-CYP7A1) overnight at 4°C.

    • Wash the membrane multiple times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.

  • Analysis: Quantify band intensities using densitometry software and normalize the target protein signal to the loading control.

References

Application Notes and Protocols for Seladelpar in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of Seladelpar in preclinical mouse models of liver disease, based on peer-reviewed studies. The information is intended to assist in the design and execution of experiments investigating the therapeutic potential of this compound.

Introduction

This compound is a potent and selective agonist of the peroxisome proliferator-activated receptor-delta (PPAR-δ). PPAR-δ is a nuclear receptor that plays a crucial role in regulating metabolic and inflammatory pathways in various tissues, including the liver. In hepatocytes, cholangiocytes, Kupffer cells, and stellate cells, PPAR-δ activation modulates genes involved in bile acid synthesis, lipid metabolism, and inflammation, making it a promising target for liver diseases such as Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC).[1][2]

I. Dosage and Administration

Dosage Regimens

The most commonly reported dosage of this compound in mouse models of liver disease is 10 mg/kg/day , administered orally.[1][2] This dosage has been shown to be effective in reducing liver fibrosis, inflammation, and steatosis in a diet-induced obese (DIO) mouse model of NASH.[1] Another study in C57BL/6 mice investigating bile acid synthesis also utilized a 10 mg/kg/day dosage. While higher doses have been used in long-term toxicology studies, the 10 mg/kg/day dose is well-established for efficacy studies.

Administration Route and Formulation

The standard route of administration for this compound in mice is oral gavage . This method ensures accurate dosing of the compound.

  • Vehicle: this compound has been successfully administered as a suspension in either sterile water or 0.5% carboxymethyl cellulose (CMC) in water.

II. Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in a diet-induced mouse model of NASH after 12 weeks of treatment at a dosage of 10 mg/kg/day.

Table 1: Effect of this compound on Plasma Markers of Liver Injury

ParameterNASH Vehicle (Mean ± SE)This compound (10 mg/kg) (Mean ± SE)% Change vs. Vehicle
ALT (U/L)~150~50~ -67%
AST (U/L)~200~75~ -62%

Table 2: Effect of this compound on Histological Scores in NASH Mouse Model

ParameterNASH Vehicle (Mean Score)This compound (10 mg/kg) (Mean Score)
NAFLD Activity Score (NAS)5.8~3.7
Steatosis Score~2.8~1.0
Hepatocellular Ballooning Score~1.5~0.2
Lobular Inflammation Score~1.5~1.0

Table 3: Effect of this compound on Liver Fibrosis Markers

ParameterNASH Vehicle (Mean)This compound (10 mg/kg) (Mean)% Change vs. Vehicle
Liver Hydroxyproline (µg/g)~400~250~ -37.5%
New Collagen Synthesis Rate (%/day)~0.18~0.08~ -55.6%
Picro-Sirius Red (% stained area)~12%~5%~ -58.3%
α-SMA (% stained area)~8%~3%~ -62.5%
Col1a1 (% stained area)~15%~6%~ -60%

Table 4: Effect of this compound on Plasma Bile Acid Synthesis Markers in C57BL/6 Mice

ParameterVehicleThis compound (10 mg/kg/day)Duration
Plasma C4Vehicle ControlSignificantly ReducedSingle Dose & 7 Days
Plasma Fgf21Vehicle ControlSignificantly IncreasedSingle Dose & 7 Days

III. Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol provides a general method for preparing a suspension of this compound for oral gavage.

Materials:

  • This compound powder

  • Vehicle (Sterile water or 0.5% w/v Carboxymethyl Cellulose in sterile water)

  • Mortar and pestle (optional, for particle size reduction)

  • Balance

  • Spatula

  • Stir plate and magnetic stir bar

  • Appropriate size storage container

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study. For a 10 mg/kg dose, a common concentration is 1 mg/mL, assuming a dosing volume of 10 mL/kg.

  • Weigh the precise amount of this compound powder.

  • If preparing a CMC suspension, first prepare the 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring continuously until fully dissolved.

  • Gradually add the this compound powder to the vehicle while stirring. If necessary, use a mortar and pestle to triturate the powder with a small amount of vehicle to create a smooth paste before adding the rest of the vehicle.

  • Stir the suspension continuously for at least 30 minutes to ensure homogeneity.

  • Store the suspension at 4°C and protect from light. Before each use, ensure the suspension is brought to room temperature and thoroughly mixed to ensure uniform distribution of the compound.

Protocol 2: Induction of NASH and Fibrosis in Mice

This protocol is based on the diet-induced obese (DIO) mouse model.

Materials:

  • Male C57BL/6J mice

  • High-fat, high-fructose, high-cholesterol diet (e.g., Amylin Liver NASH - AMLN diet)

  • Standard chow diet

  • Oral gavage needles

  • This compound suspension

Procedure:

  • House male C57BL/6J mice under standard conditions with a 12-hour light/dark cycle.

  • At 6-8 weeks of age, switch the diet of the experimental group to a high-fat, high-fructose, high-cholesterol diet. A control group should be maintained on a standard chow diet.

  • Continue the diet for a sufficient duration to induce NASH and fibrosis. This can take up to 43 weeks.

  • (Optional but recommended) Perform baseline liver biopsies to confirm the presence of steatosis and fibrosis before initiating treatment.

  • Randomize mice with confirmed NASH into treatment and vehicle control groups.

  • Administer this compound (e.g., 10 mg/kg) or vehicle daily via oral gavage for the desired treatment period (e.g., 12 weeks).

  • At the end of the treatment period, euthanize the mice and collect blood and liver tissue for analysis.

Protocol 3: Quantitative Histological Analysis of Liver Fibrosis

A. Picro-Sirius Red Staining for Collagen

Materials:

  • Formalin-fixed, paraffin-embedded liver sections (4-5 µm)

  • Picro-Sirius Red solution

  • Acetic acid solution (0.5%)

  • Xylene and ethanol series for deparaffinization and rehydration

  • Mounting medium

Procedure:

  • Deparaffinize liver sections in xylene and rehydrate through a graded series of ethanol to water.

  • Stain the slides in Picro-Sirius Red solution for 60 minutes.

  • Rinse slides in two changes of 0.5% acetic acid solution.

  • Dehydrate the sections through a graded series of ethanol.

  • Clear in xylene and mount with a permanent mounting medium.

  • Capture images of the stained sections using a light microscope.

  • Quantify the red-stained collagen area as a percentage of the total tissue area using image analysis software (e.g., ImageJ).

B. Immunohistochemistry for α-SMA and Col1a1

Materials:

  • Formalin-fixed, paraffin-embedded liver sections

  • Primary antibodies: anti-α-Smooth Muscle Actin (α-SMA) and anti-Collagen Type I Alpha 1 (Col1a1)

  • Appropriate secondary antibodies and detection system (e.g., HRP-DAB)

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Blocking buffer (e.g., normal goat serum)

  • Hematoxylin for counterstaining

Procedure:

  • Deparaffinize and rehydrate liver sections as described for Picro-Sirius Red staining.

  • Perform antigen retrieval by heating the slides in antigen retrieval solution.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the primary antibody (anti-α-SMA or anti-Col1a1) at the optimized dilution overnight at 4°C.

  • Wash and incubate with the corresponding biotinylated secondary antibody.

  • Wash and incubate with the detection reagent (e.g., streptavidin-HRP).

  • Develop the signal with a chromogen substrate (e.g., DAB).

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Quantify the positively stained area as a percentage of the total tissue area using image analysis software.

Protocol 4: Measurement of Liver Hydroxyproline Content

This protocol is a common method for quantifying total collagen content in the liver.

Materials:

  • Liver tissue (~50-100 mg)

  • 6N HCl

  • Chloramine-T reagent

  • p-Dimethylaminobenzaldehyde (DMAB) reagent

  • Hydroxyproline standard solution

  • Heating block or oven at 110-120°C

Procedure:

  • Weigh a piece of liver tissue and record the weight.

  • Hydrolyze the tissue in 6N HCl at 110-120°C for 18-24 hours in a sealed tube.

  • Neutralize the hydrolysate with NaOH.

  • Add Chloramine-T reagent to oxidize the hydroxyproline and incubate at room temperature.

  • Add DMAB reagent and incubate at 60°C to develop the color.

  • Measure the absorbance at 560 nm.

  • Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline.

  • Express the results as µg of hydroxyproline per gram of liver tissue.

IV. Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The primary mechanism of action of this compound involves the activation of PPAR-δ, which leads to a cascade of events that ultimately reduces bile acid synthesis and inflammation.

Seladelpar_Signaling_Pathway cluster_cell Hepatocyte This compound This compound PPAR_delta PPAR-δ This compound->PPAR_delta activates PPRE PPRE PPAR_delta->PPRE binds to RXR RXR RXR->PPRE heterodimerizes with PPAR-δ FGF21_gene FGF21 gene PPRE->FGF21_gene upregulates transcription FGF21 FGF21 FGF21_gene->FGF21 translates to JNK JNK Pathway FGF21->JNK activates CYP7A1_gene CYP7A1 gene JNK->CYP7A1_gene represses transcription CYP7A1 CYP7A1 CYP7A1_gene->CYP7A1 translates to Bile_Acid Bile Acid Synthesis CYP7A1->Bile_Acid rate-limiting enzyme Experimental_Workflow cluster_setup Model Induction and Treatment cluster_analysis Endpoint Analysis start Start: C57BL/6J Mice diet Induce NASH with High-Fat/Fructose/Cholesterol Diet (e.g., 43 weeks) start->diet biopsy Baseline Liver Biopsy (optional) diet->biopsy randomize Randomize into Groups (Vehicle, this compound) biopsy->randomize treatment Daily Oral Gavage (e.g., 12 weeks) randomize->treatment euthanasia Euthanasia and Sample Collection (Blood, Liver) treatment->euthanasia biochem Biochemical Analysis (ALT, AST, Plasma C4, Fgf21) euthanasia->biochem histology Histological Analysis (H&E, Picro-Sirius Red, IHC for α-SMA, Col1a1) euthanasia->histology collagen Collagen Quantification (Hydroxyproline Assay, Collagen Synthesis Rate) euthanasia->collagen

References

Application Notes and Protocols for Seladelpar in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seladelpar (also known as MBX-8025) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). PPARs are nuclear receptors that play crucial roles in regulating lipid metabolism, inflammation, and bile acid homeostasis.[1][2] this compound's selective activation of PPARδ makes it a valuable tool for in vitro studies aimed at understanding the molecular mechanisms underlying these processes and for the preclinical evaluation of its therapeutic potential, particularly in the context of liver diseases such as Primary Biliary Cholangitis (PBC) and non-alcoholic steatohepatitis (NASH).[1][2]

These application notes provide detailed protocols for the use of this compound in cell culture experiments, including solution preparation, recommended cell lines, and methodologies for key experimental assays.

Mechanism of Action

This compound exerts its effects by binding to and activating PPARδ, a ligand-activated transcription factor. Upon activation, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

A key signaling pathway influenced by this compound involves the regulation of bile acid synthesis. In hepatocytes, this compound-activated PPARδ induces the expression of Fibroblast Growth Factor 21 (FGF21). FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, which leads to the suppression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This mechanism is independent of the Farnesoid X Receptor (FXR) pathway, another major regulator of bile acid homeostasis.

Seladelpar_Signaling_Pathway This compound This compound PPARD PPARδ This compound->PPARD activates PPARD_RXR PPARδ/RXR Heterodimer PPARD->PPARD_RXR RXR RXR RXR->PPARD_RXR PPRE PPRE PPARD_RXR->PPRE binds to FGF21_Gene FGF21 Gene PPRE->FGF21_Gene promotes transcription of FGF21 FGF21 FGF21_Gene->FGF21 expressed as JNK JNK Pathway FGF21->JNK activates CYP7A1_Gene CYP7A1 Gene JNK->CYP7A1_Gene suppresses transcription of Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1_Gene->Bile_Acid_Synthesis leads to decreased

Figure 1: this compound's Signaling Pathway in Hepatocytes.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes quantitative data from in vitro studies, providing a reference for effective concentrations and observed effects.

Cell TypeConcentration RangeIncubation TimeKey FindingsReference(s)
Primary Human Hepatocytes10 µM48 hours- Significantly reduced CYP7A1 gene expression.- Slightly downregulated CYP7B1 gene expression.- Increased PDK4 and FGF21 gene expression.
Primary Mouse Hepatocytes3 - 30 µM48 hours- Dose-dependently downregulated Cyp7a1 gene expression.- Upregulated Fibroblast Growth Factor 21 (Fgf21) expression.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder (molecular weight: 444.46 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Based on supplier information, this compound is soluble in DMSO.

  • To prepare a 10 mM stock solution, weigh out 4.44 mg of this compound and dissolve it in 1 mL of DMSO.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. For short-term use (up to one week), aliquots can be stored at 4°C.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. It is recommended to run a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Recommended Cell Lines for In Vitro Studies
  • Primary Human or Mouse Hepatocytes: These are the most physiologically relevant cell models for studying the effects of this compound on bile acid metabolism and hepatic gene expression.

  • HepG2 (Human Hepatocellular Carcinoma): A widely used cell line for studying liver metabolism and toxicity. While direct studies with this compound on HepG2 are not extensively documented in the initial search, this cell line is a suitable model for preliminary screening and mechanistic studies of PPARδ agonists.

  • LX-2 (Human Hepatic Stellate Cell Line): An immortalized human hepatic stellate cell line that is a valuable tool for investigating the anti-fibrotic effects of this compound in the context of liver fibrosis.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest (e.g., HepG2, LX-2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. Ensure the final DMSO concentration does not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound (and Vehicle Control) Incubate_24h->Treat_Cells Incubate_Treatment Incubate for Desired Duration Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data Read_Absorbance->Analyze_Data

Figure 2: Workflow for MTT Cell Viability Assay.
Gene Expression Analysis (Quantitative PCR)

Materials:

  • Cells treated with this compound as described above

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., CYP7A1, FGF21, PDK4) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Culture and treat cells with this compound (e.g., 10 µM for 48 hours in primary human hepatocytes) in appropriate culture vessels (e.g., 6-well plates).

  • Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for your genes of interest.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated controls.

Protein Expression Analysis (Western Blot)

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., PPARδ, p-JNK, JNK, CYP7A1) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Culture and treat cells with this compound for the desired time and concentration.

  • Lyse the cells with ice-cold lysis buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate using a protein quantification assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of PPARδ in various cellular processes. The protocols outlined in these application notes provide a framework for conducting in vitro experiments to explore the effects of this compound on cell viability, gene expression, and protein signaling. Researchers should optimize these protocols for their specific cell models and experimental goals to ensure reliable and reproducible results.

References

Application Notes and Protocols for Seladelpar Treatment in Diet-Induced NASH Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals investigating the efficacy of Seladelpar in preclinical, diet-induced mouse models of non-alcoholic steatohepatitis (NASH).

Introduction

This compound is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ).[1] PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, energy expenditure, and inflammation.[1][2] In the context of NASH, this compound has demonstrated significant potential in preclinical models by improving hepatic steatosis, inflammation, and fibrosis.[2][3] These protocols outline the methodology for inducing NASH in mice using specific diets and subsequently evaluating the therapeutic effects of this compound.

Mechanism of Action

This compound exerts its therapeutic effects in NASH through the activation of PPARδ, which forms a dimer with the retinoid X receptor (RXR) to regulate the transcription of target genes. This activation leads to a cascade of beneficial effects including:

  • Regulation of Lipid Metabolism: this compound enhances fatty acid oxidation in both mitochondria and peroxisomes, leading to a reduction in hepatic fat accumulation (steatosis).

  • Anti-inflammatory Effects: It has been shown to reduce the expression of key inflammatory markers in the liver.

  • Anti-fibrotic Effects: this compound treatment leads to a significant reduction in liver fibrosis, as evidenced by decreased collagen synthesis and deposition.

  • Bile Acid Regulation: It influences bile acid synthesis by downregulating the key enzyme CYP7A1, which can contribute to reducing liver injury.

Seladelpar_Mechanism_of_Action cluster_effects Transcriptional Regulation of Target Genes cluster_outcomes Therapeutic Outcomes in NASH This compound This compound PPAR PPARδ/RXR This compound->PPAR Binds & Activates Lipid ↑ Fatty Acid Oxidation (Mitochondrial & Peroxisomal) PPAR->Lipid Inflammation ↓ Inflammatory Gene Expression (e.g., Cd68, Ccl2) PPAR->Inflammation Fibrosis ↓ Fibrotic Gene Expression (e.g., Col1a1) PPAR->Fibrosis Bile_Acid ↓ Bile Acid Synthesis (↓ CYP7A1) PPAR->Bile_Acid Nucleus Nucleus Steatosis Reduced Steatosis Lipid->Steatosis Inflammation_Outcome Reduced Inflammation Inflammation->Inflammation_Outcome Fibrosis_Outcome Reduced Fibrosis Fibrosis->Fibrosis_Outcome Injury_Outcome Reduced Liver Injury Bile_Acid->Injury_Outcome

This compound's mechanism of action in NASH.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment in diet-induced NASH mouse models as reported in key studies.

Table 1: Effects of this compound on Liver Fibrosis

ParameterMouse ModelTreatment DetailsVehicle ControlThis compound Treated% Change vs. ControlReference
Hepatic Hydroxyproline (µg/g liver) AMLN Diet10 mg/kg/day for 12 weeks~1250~750~40% decrease
New Collagen I Synthesis Rate (%/day) AMLN Diet10 mg/kg/day for 12 weeks~0.75~0.30~60% decrease
Collagen 1a1 Staining (% area) AMLN Diet10 mg/kg/day for 12 weeks~15%~5%~67% decrease
Sirius Red Staining (% area) High Fat/Fructose/Cholesterol Diet10 mg/kg/day for 12 weeks~4.5%~1.5%~67% decrease

Table 2: Effects of this compound on NAFLD Activity Score (NAS) and its Components

ParameterMouse ModelTreatment DetailsVehicle ControlThis compound TreatedChange from BaselineReference
NAFLD Activity Score (NAS) High Fat/Fructose/Cholesterol Diet10 mg/kg/day for 12 weeksIncreaseMean decrease of 2.1 points-
Steatosis Score High Fat/Fructose/Cholesterol Diet10 mg/kg/day for 12 weeks-Significant Improvement-
Hepatocellular Ballooning High Fat/Fructose/Cholesterol Diet10 mg/kg/day for 12 weeksPersistentComplete Resolution-
Lobular Inflammation High Fat/Fructose/Cholesterol Diet10 mg/kg/day for 12 weeks-Reduction-
% of Mice with ≥2-point NAS improvement AMLN Diet10 mg/kg/day for 12 weeks0%82%-

Table 3: Effects of this compound on Liver Enzymes and Fat Content

ParameterMouse ModelTreatment DetailsVehicle ControlThis compound Treated% Change vs. ControlReference
Alanine Aminotransferase (ALT) (U/L) Phase 2b Human Study*10/20/50 mg/day for 12 weeks-Up to 37.5% reduction-
Hepatic Fat Fraction (%) High Fat/Fructose/Cholesterol Diet10 mg/kg/day for 12 weeks~35%~10%~71% decrease

*Note: Data from a human study is included for ALT as it provides a clinically relevant context to the preclinical findings.

Experimental Protocols

This section provides detailed methodologies for conducting studies on this compound in diet-induced NASH mouse models.

Experimental Workflow

Experimental_Workflow cluster_analysis Data Analysis start Start: Select Mouse Strain (e.g., C57BL/6J) diet NASH Induction Phase (e.g., High-Fat/Fructose/Cholesterol Diet) Duration: 30-43 weeks start->diet biopsy Baseline Confirmation (Optional) - Liver Biopsy - Histological Scoring (NAS ≥ 2, Fibrosis ≥ 1) diet->biopsy random Randomization into Treatment Groups - Vehicle Control - this compound (e.g., 10 mg/kg) - Comparator (e.g., OCA) biopsy->random treatment Treatment Phase - Daily Dosing (e.g., Oral Gavage) - Duration: 12 weeks random->treatment endpoint Endpoint Analysis - Sacrifice - Collect Blood & Liver Tissue treatment->endpoint biochem Biochemical Analysis (ALT, AST, Lipids) endpoint->biochem histo Histological Analysis (H&E, Sirius Red, IHC) endpoint->histo gene Gene Expression Analysis (RNAseq, qPCR) endpoint->gene hydroxy Hydroxyproline Assay endpoint->hydroxy

General workflow for a this compound study in a diet-induced NASH mouse model.
Animal Model and NASH Induction

  • Mouse Strain: C57BL/6J male mice are commonly used.

  • Diet-Induced NASH Models:

    • High-Fat, Fructose, and Cholesterol (FFC) Diet: Mice are fed a diet high in fat (e.g., 40% kcal), fructose (e.g., 20% by weight), and cholesterol (e.g., 2%) for an extended period (e.g., 43 weeks) to induce NASH with significant fibrosis.

    • Amylin Liver NASH (AMLN) Diet: This is another commercially available diet used to induce NASH pathology.

  • Housing: Mice should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Baseline Confirmation and Randomization
  • To ensure the development of NASH prior to treatment, a baseline liver biopsy can be performed.

  • Mice with histologically confirmed steatosis (NAFLD Activity Score ≥ 2) and fibrosis (Stage ≥ 1) are then randomized into treatment groups (n=10-12 mice per group is typical).

  • Treatment Groups:

    • Vehicle Control (e.g., the vehicle used to dissolve this compound)

    • This compound (e.g., 10 mg/kg)

    • Positive Control/Comparator (e.g., Obeticholic Acid, 30 mg/kg)

Drug Administration
  • Preparation: this compound is typically prepared as a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration: The drug is administered daily via oral gavage for the duration of the study (e.g., 12 weeks).

  • Body weight and food intake should be monitored regularly throughout the treatment period.

Endpoint Analysis

At the end of the treatment period, mice are euthanized, and blood and liver tissue are collected for analysis.

  • Biochemical Analysis:

    • Plasma is collected to measure levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), as well as lipid panels.

  • Histological Analysis:

    • A portion of the liver is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

    • Hematoxylin and Eosin (H&E) Staining: Used to assess the NAFLD Activity Score (NAS), which includes scoring for steatosis, lobular inflammation, and hepatocellular ballooning.

    • Sirius Red Staining: Used to visualize and quantify collagen deposition as a measure of fibrosis.

    • Immunohistochemistry (IHC): Can be used to stain for specific markers of fibrosis (e.g., Collagen 1a1, α-SMA) or inflammation (e.g., Galectin-3).

  • Fibrosis Quantification:

    • Hydroxyproline Assay: A portion of the liver is hydrolyzed to measure the total collagen content via the hydroxyproline concentration.

    • Morphometric Analysis: The percentage of positively stained area for fibrosis markers (from Sirius Red or IHC) is quantified using image analysis software.

  • Gene Expression Analysis:

    • A portion of the liver is snap-frozen in liquid nitrogen and stored at -80°C.

    • RNA is extracted, and gene expression analysis can be performed using RNA sequencing (RNAseq) or quantitative PCR (qPCR) to assess changes in genes related to fibrosis, inflammation, and lipid metabolism.

References

Application Notes and Protocols: Measuring Alkaline Phosphatase Changes with Seladelpar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seladelpar is a first-in-class, potent, and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It is under investigation for the treatment of primary biliary cholangitis (PBC), a chronic autoimmune liver disease characterized by cholestasis, which leads to elevated levels of serum alkaline phosphatase (ALP). Elevated ALP is a key biomarker associated with an increased risk of disease progression, liver transplantation, and death in patients with PBC. These application notes provide a comprehensive overview of the effect of this compound on ALP levels, the underlying mechanism of action, and detailed protocols for the accurate measurement of ALP in a research or clinical setting.

Mechanism of Action: How this compound Reduces Alkaline Phosphatase

This compound's primary mechanism of action in reducing ALP levels is not a direct enzymatic inhibition but rather a consequence of its systemic effects on bile acid metabolism and inflammation, mediated through the activation of PPARδ. PPARδ is a nuclear receptor that regulates the transcription of genes involved in various metabolic and inflammatory pathways.

The activation of PPARδ by this compound in hepatocytes initiates a signaling cascade that leads to the suppression of bile acid synthesis. This is primarily achieved through the induction of Fibroblast Growth Factor 21 (FGF21). FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, which ultimately downregulates the expression of Cholesterol 7α-hydroxylase (CYP7A1). CYP7A1 is the rate-limiting enzyme in the conversion of cholesterol to bile acids. By reducing the production of bile acids, this compound alleviates the cholestasis that is a hallmark of PBC, thereby leading to a reduction in the liver damage and, consequently, a decrease in serum ALP levels.

Seladelpar_Mechanism_of_Action This compound This compound PPARd PPARδ Activation (in Hepatocyte) This compound->PPARd binds & activates FGF21 Increased FGF21 Expression & Secretion PPARd->FGF21 induces JNK JNK Pathway Activation FGF21->JNK activates CYP7A1 Downregulation of CYP7A1 Expression JNK->CYP7A1 suppresses BileAcid Decreased Bile Acid Synthesis CYP7A1->BileAcid leads to Cholestasis Reduced Cholestasis & Liver Injury BileAcid->Cholestasis results in ALP Decreased Serum Alkaline Phosphatase Cholestasis->ALP leads to

Caption: this compound's signaling pathway leading to reduced ALP.

Efficacy of this compound in Reducing Alkaline Phosphatase: Clinical Trial Data

Multiple clinical trials have demonstrated the significant efficacy of this compound in reducing ALP levels in patients with PBC. The following tables summarize the key quantitative data from these studies.

Table 1: Phase 3 RESPONSE Trial - ALP Changes at 12 Months[1][2][3][4]
EndpointThis compound (10 mg)Placebop-value
Biochemical Response *61.7%20.0%<0.001
ALP Normalization 25.0%0%<0.001
Mean % Change in ALP from Baseline -42.4%-4.3%<0.001

*Biochemical response defined as ALP <1.67 x upper limit of normal (ULN), ≥15% decrease in ALP from baseline, and total bilirubin ≤ ULN.

Table 2: Phase 3 ENHANCE Trial - ALP Changes at 3 Months[5]
EndpointThis compound (10 mg)This compound (5 mg)Placebo
Biochemical Response *78.2%57.1%12.5%
ALP Normalization 27.3%5.4%0%
Mean % Change in ALP from Baseline ~ -45%Not ReportedNot Reported

*Biochemical response defined as ALP <1.67 x ULN, ≥15% decrease in ALP from baseline, and total bilirubin ≤ ULN.

Table 3: Phase 3 ASSURE Open-Label Study - ALP Changes at 12 Months
EndpointThis compound (10 mg)
Composite Response Endpoint *70.3%
ALP Normalization 37.2%
Mean % Change in ALP from Baseline -44.4%

*Composite response endpoint defined as ALP <1.67 x ULN, ≥15% decrease in ALP from baseline, and total bilirubin ≤ ULN.

Experimental Protocols for Measuring Alkaline Phosphatase

The following is a detailed protocol for the measurement of alkaline phosphatase in human serum, representative of the methodologies used in clinical chemistry laboratories for clinical trials. This protocol is based on the International Federation of Clinical Chemistry (IFCC) recommendations for a kinetic photometric test.

Principle

This method utilizes a kinetic assay to measure the activity of alkaline phosphatase. ALP catalyzes the hydrolysis of p-nitrophenylphosphate (pNPP) to p-nitrophenol and inorganic phosphate at an alkaline pH. The rate of formation of p-nitrophenol, which is a yellow-colored compound, is measured spectrophotometrically at 405 nm and is directly proportional to the ALP activity in the sample.

Materials and Reagents
  • Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature of 37°C.

  • Calibrated pipettes and tips.

  • Cuvettes or 96-well microplates.

  • ALP reagent kit (containing pNPP substrate and buffer). A typical reagent composition is:

    • R1 (Buffer): 2-Amino-2-methyl-1-propanol (AMP) buffer, pH ~10.4, containing magnesium acetate and zinc sulfate as activators.

    • R2 (Substrate): p-Nitrophenylphosphate.

  • Control sera with known normal and pathological ALP concentrations.

  • Deionized water.

  • 0.9% Saline solution for dilutions.

Specimen Collection and Handling
  • Specimen Type: Use non-hemolyzed serum or heparinized plasma. Avoid other anticoagulants like citrate, oxalate, and EDTA as they can inhibit ALP activity.

  • Storage: Serum samples are stable for up to 7 days when stored at 2-8°C. For longer storage, samples should be frozen at -20°C or below. Avoid repeated freeze-thaw cycles.

Assay Procedure (Manual or Automated)

The following workflow outlines the key steps in the ALP measurement process.

ALP_Measurement_Workflow Start Start SamplePrep Sample Preparation (Serum/Plasma) Start->SamplePrep ReagentPrep Reagent Preparation (Working Solution) Start->ReagentPrep Incubation Pre-incubation (Sample & Reagent at 37°C) SamplePrep->Incubation ReagentPrep->Incubation Reaction Initiate Reaction (Mix Sample & Reagent) Incubation->Reaction Measurement Kinetic Measurement (Read Absorbance at 405 nm over time) Reaction->Measurement Calculation Calculate ALP Activity (ΔA/min) Measurement->Calculation Result Result (U/L) Calculation->Result

Caption: Experimental workflow for ALP measurement.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the working ALP reagent by mixing the buffer (R1) and substrate (R2) according to the manufacturer's instructions. Allow the working reagent to equilibrate to the assay temperature (37°C).

  • Instrument Setup: Set the spectrophotometer or microplate reader to measure absorbance at 405 nm and the temperature to 37°C.

  • Assay:

    • Pipette the required volume of the working reagent into a cuvette or microplate well.

    • Pre-incubate the reagent at 37°C for at least 5 minutes.

    • Add the specified volume of the serum sample to the reagent.

    • Mix immediately and start the measurement.

    • Record the absorbance at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 3-5 minutes).

  • Calculation:

    • Determine the mean change in absorbance per minute (ΔA/min).

    • Calculate the ALP activity using the following formula: ALP Activity (U/L) = ΔA/min x Factor The factor is specific to the assay conditions (e.g., molar extinction coefficient of p-nitrophenol, sample and total reaction volumes) and is typically provided by the reagent manufacturer.

Quality Control
  • Run normal and abnormal control sera with each batch of samples to ensure the accuracy and precision of the assay.

  • The results of the quality control samples should fall within the manufacturer's specified ranges.

  • Regularly calibrate the instrument according to the manufacturer's recommendations.

Conclusion

This compound has demonstrated a robust and clinically significant effect in reducing alkaline phosphatase levels in patients with PBC. This effect is mediated through its unique mechanism of action as a PPARδ agonist, leading to a reduction in bile acid synthesis. The accurate and precise measurement of ALP is crucial for monitoring the therapeutic response to this compound. The provided experimental protocol, based on IFCC recommendations, offers a reliable method for determining ALP activity in a clinical or research setting. As with any assay, adherence to strict quality control procedures is essential for obtaining accurate and reproducible results.

Application Note: Gene Expression Analysis in Response to Seladelpar Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Seladelpar (also known as LIVDELZI®) is a potent and selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ).[1][2] PPARδ is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR) to regulate the transcription of a unique set of target genes.[1][3] This receptor is widely expressed in various tissues and plays a crucial role in controlling metabolic and inflammatory pathways, particularly in the liver's hepatocytes, cholangiocytes, Kupffer cells, and stellate cells.[1] this compound is indicated for the treatment of Primary Biliary Cholangitis (PBC) and is being investigated for Non-Alcoholic Steatohepatitis (NASH). Understanding the changes in gene expression following this compound treatment is critical for elucidating its therapeutic mechanism of action and identifying biomarkers of response. These application notes provide an overview of this compound's impact on gene expression and detailed protocols for its analysis.

Section 1: Mechanism of Action and Key Signaling Pathways

This compound's primary mechanism involves the activation of PPARδ, which modulates the expression of genes involved in bile acid synthesis, lipid metabolism, and inflammation.

1.1 PPARδ-Mediated Gene Regulation

As a PPARδ agonist, this compound binds to the PPARδ nuclear receptor. This ligand-bound receptor then forms a complex with the Retinoid X Receptor (RXR). This heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, leading to either the activation or repression of gene transcription. This process influences pathways related to fatty acid oxidation, energy expenditure, and inflammation.

PPAR_Signaling cluster_cell Hepatocyte This compound This compound PPAR_RXR PPARδ / RXR Heterodimer This compound->PPAR_RXR Binds & Activates PPRE PPRE (Promoter Region) PPAR_RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates Nucleus Nucleus

Caption: this compound activates the PPARδ/RXR pathway to regulate gene transcription.

1.2 Regulation of Bile Acid Synthesis via FGF21

A key therapeutic effect of this compound in cholestatic diseases like PBC is the reduction of bile acid synthesis. This compound treatment upregulates the expression of Fibroblast Growth Factor 21 (FGF21) in hepatocytes. FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway. This cascade ultimately leads to the repression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.

Bile_Acid_Pathway This compound This compound PPARd PPARδ Activation This compound->PPARd FGF21 ↑ FGF21 Expression PPARd->FGF21 JNK JNK Pathway Activation FGF21->JNK CYP7A1 ↓ CYP7A1 Expression JNK->CYP7A1 BileAcid ↓ Bile Acid Synthesis CYP7A1->BileAcid

Caption: this compound's pathway for reducing bile acid synthesis via FGF21 and JNK.

Section 2: Gene Expression Profile & Quantitative Data

This compound induces significant changes across multiple gene families, contributing to its therapeutic effects. The following tables summarize these changes based on preclinical and clinical data.

Table 1: Summary of this compound's Effect on Gene Expression from Preclinical Studies

Gene CategoryGene ExamplesEffect of this compoundBiological Function
Bile Acid Metabolism CYP7A1DownregulatedRate-limiting enzyme in bile acid synthesis.
Lipid Metabolism Acadl, Cpt2, Acox1UpregulatedPromote mitochondrial and peroxisomal fatty acid oxidation.
Cidea, Plin2UpregulatedRegulate lipid droplet formation and storage.
Ucp2, Pdk4UpregulatedInvolved in mitochondrial metabolism and energy expenditure.
Inflammation Pro-inflammatory Cytokines & ChemokinesDownregulatedReduces liver inflammation.
Fibrosis mRNA indices of fibrosisDownregulatedReduces collagen synthesis and liver fibrosis.

Table 2: Summary of Key Clinical Outcomes from this compound Phase 3 Trials

Clinical StudyPrimary Endpoint (Biochemical Response*)Alkaline Phosphatase (ALP) NormalizationPruritus (Itch) Reduction
RESPONSE 62% on this compound vs. 20% on Placebo25% on this compound vs. 0% on PlaceboStatistically significant reduction vs. Placebo
ENHANCE (3-month data)78.2% (10mg) vs. 12.5% on Placebo27.3% (10mg) vs. 0% on PlaceboNot specified
ASSURE (1-year data)70% of patients achieved endpoint37% of patients achieved normalizationSignificant and sustained reduction in moderate-to-severe cases
2-Year Open-Label 79% of patients achieved endpoint at Year 242% of patients achieved normalization at Year 2Not specified

*Biochemical response is a composite endpoint, typically defined as ALP <1.67x Upper Limit of Normal (ULN), an ALP decrease of ≥15% from baseline, and total bilirubin ≤ULN.

Section 3: Experimental Protocols

To analyze the effects of this compound on gene expression, a workflow combining global transcriptomic analysis with targeted validation is recommended.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_analysis Gene Expression Analysis cluster_data Data Interpretation start Cell/Tissue Model (e.g., Primary Hepatocytes) treatment Treatment: This compound vs. Vehicle Control start->treatment harvest Sample Harvest treatment->harvest rna_extraction Total RNA Extraction & QC harvest->rna_extraction rna_seq Protocol 3.1: RNA-Sequencing (Global Profile) rna_extraction->rna_seq rt_qpcr Protocol 3.2: RT-qPCR (Target Validation) rna_extraction->rt_qpcr pathway_analysis Pathway & Gene Ontology Analysis rna_seq->pathway_analysis rt_qpcr->pathway_analysis biomarker Biomarker Identification pathway_analysis->biomarker conclusion Conclusion biomarker->conclusion

Caption: Overall workflow for analyzing gene expression changes after this compound treatment.
Protocol 3.1: Global Gene Expression Profiling using RNA-Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive, unbiased view of the transcriptome, making it ideal for discovering novel genes and pathways affected by this compound.

1. Experimental Design:

  • Model System: Use a biologically relevant model, such as primary human hepatocytes or a suitable animal model of liver disease.

  • Controls: Include a vehicle-only control group to differentiate drug effects from background noise.

  • Replicates: Use a minimum of three biological replicates per condition to ensure statistical power.

  • Treatment: Treat cells/animals with a clinically relevant concentration of this compound and for a duration sufficient to observe changes in gene expression. Time-course experiments can be valuable.

2. RNA Extraction and Quality Control (QC):

  • Extract total RNA using a column-based kit or TRIzol reagent, followed by DNase treatment to remove genomic DNA contamination.

  • Assess RNA quality and quantity. An RNA Integrity Number (RIN) of ≥ 7.0 is recommended for high-quality data.

3. Library Preparation:

  • mRNA Enrichment: Use poly(A) selection (for protein-coding genes) or ribosomal RNA (rRNA) depletion (for a whole transcriptome view).

  • Fragmentation & cDNA Synthesis: Fragment the RNA and convert it to cDNA.

  • Adapter Ligation & Indexing: Ligate sequencing adapters and unique molecular identifiers (UMIs) or indices for multiplexing.

4. Sequencing:

  • Determine the required sequencing depth based on the research question. For differential gene expression, 20-30 million reads per sample are typically sufficient for bulk RNA-Seq.

  • Perform sequencing on a suitable platform (e.g., Illumina).

5. Data Analysis:

  • QC: Use tools like FastQC to check raw read quality.

  • Trimming: Remove adapter sequences and low-quality bases.

  • Alignment: Align reads to a reference genome (e.g., human GRCh38 or mouse GRCm39).

  • Quantification: Count the number of reads mapping to each gene.

  • Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or downregulated in the this compound-treated group compared to the control.

  • Downstream Analysis: Perform pathway and Gene Ontology (GO) enrichment analysis to interpret the biological significance of the differentially expressed genes.

Protocol 3.2: Validation of Gene Expression Changes using RT-qPCR

Reverse Transcription Quantitative PCR (RT-qPCR) is the gold standard for validating the expression of specific genes identified by RNA-Seq.

1. Primer Design and Validation:

  • Design primers specific to the target genes of interest (e.g., CYP7A1, FGF21, CPT2).

  • Validate primer efficiency (should be 90-110%) and specificity (a single peak in the melt curve analysis).

2. Reverse Transcription (RT):

  • Synthesize cDNA from the same RNA samples used for RNA-Seq. Use 500 ng to 1 µg of total RNA per reaction.

  • Include a no-reverse transcriptase (-RT) control to check for genomic DNA contamination.

3. qPCR Reaction Setup:

  • Prepare a master mix containing SYBR Green dye, polymerase, dNTPs, and validated forward/reverse primers.

  • Add cDNA template to the reaction.

  • Include the following controls in your plate setup:

    • No-template control (NTC) to detect contamination.

    • -RT control.

    • At least two validated reference (housekeeping) genes for normalization (e.g., GAPDH, ACTB).

4. qPCR Cycling and Data Collection:

  • Run the reaction on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Include a melt curve stage at the end to confirm product specificity.

5. Data Analysis:

  • Determine the quantification cycle (Cq) for each sample.

  • Calculate the relative gene expression using the ΔΔCq method. This involves:

    • Normalizing the Cq of the target gene to the geometric mean of the reference genes (ΔCq).

    • Normalizing the ΔCq of the this compound-treated samples to the average ΔCq of the control group (ΔΔCq).

    • Calculate the fold change as 2-ΔΔCq.

  • Perform statistical analysis (e.g., t-test) to determine the significance of the expression changes.

Summary

This compound exerts its therapeutic effects by acting as a selective PPARδ agonist, leading to widespread changes in the expression of genes critical to bile acid homeostasis, lipid metabolism, and inflammation. The protocols outlined above provide a robust framework for researchers to investigate these transcriptomic changes. Combining the global discovery power of RNA-Seq with the precise validation capabilities of RT-qPCR will enable a deeper understanding of this compound's mechanism of action and aid in the development of novel therapies for metabolic and inflammatory liver diseases.

References

Application Notes and Protocols for In Vivo Imaging to Assess Seladelpar Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seladelpar (trade name Livdelzi®) is a first-in-class, selective peroxisome proliferator-activated receptor delta (PPAR-δ) agonist.[1][2] It has been granted accelerated approval for the treatment of primary biliary cholangitis (PBC), a chronic, autoimmune cholestatic liver disease characterized by progressive destruction of small bile ducts, leading to cholestasis, inflammation, and fibrosis.[3] The therapeutic effects of this compound are primarily attributed to its ability to inhibit bile acid synthesis and reduce inflammation.[1][2]

Assessing the efficacy of therapeutic agents like this compound in vivo is crucial for both preclinical and clinical development. While biochemical markers (e.g., alkaline phosphatase, bilirubin) and patient-reported outcomes (e.g., pruritus) are primary endpoints in clinical trials, in vivo imaging techniques offer a non-invasive means to visualize and quantify the structural and functional changes in the liver in response to treatment. These imaging modalities can provide valuable insights into the drug's impact on liver fibrosis, inflammation, and metabolic activity, complementing traditional clinical endpoints.

These application notes provide an overview of relevant in vivo imaging techniques and detailed protocols for their use in assessing the efficacy of this compound in the context of liver diseases such as PBC.

This compound Mechanism of Action

This compound is a potent and selective agonist of the PPAR-δ receptor, which is a nuclear receptor expressed in various liver cell types, including hepatocytes, cholangiocytes, Kupffer cells, and stellate cells. The activation of PPAR-δ by this compound initiates a signaling cascade that leads to the inhibition of bile acid synthesis. This is mediated through the induction of Fibroblast Growth Factor 21 (FGF21), which subsequently downregulates the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. By reducing the production of bile acids, this compound helps to alleviate the cholestatic liver injury characteristic of PBC. Additionally, PPAR-δ activation has been shown to have anti-inflammatory effects.

Seladelpar_Mechanism_of_Action cluster_cell Hepatocyte This compound This compound PPARd PPAR-δ This compound->PPARd activates PPRE PPRE PPARd->PPRE binds to RXR RXR RXR->PPRE binds to FGF21_gene FGF21 Gene PPRE->FGF21_gene induces transcription FGF21 FGF21 FGF21_gene->FGF21 produces JNK JNK Pathway FGF21->JNK activates CYP7A1_gene CYP7A1 Gene JNK->CYP7A1_gene downregulates Bile_Acid_Syn Bile Acid Synthesis CYP7A1_gene->Bile_Acid_Syn (rate-limiting step) Cholesterol Cholesterol Cholesterol->Bile_Acid_Syn Experimental_Workflow cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials Animal_Model Animal Model of Liver Disease (e.g., PBC model) Treatment_Group This compound Treatment Group Animal_Model->Treatment_Group Control_Group Vehicle Control Group Animal_Model->Control_Group Imaging_Pre Baseline In Vivo Imaging (e.g., MRE, 2D-SWE) Treatment_Group->Imaging_Pre Biochem Biochemical Analysis (ALP, Bilirubin) Treatment_Group->Biochem Histology Histological Analysis (Fibrosis, Inflammation) Treatment_Group->Histology Control_Group->Imaging_Pre Control_Group->Biochem Control_Group->Histology Imaging_Post Follow-up In Vivo Imaging Imaging_Pre->Imaging_Post Treatment Period Data_Analysis Data Analysis and Comparison Imaging_Post->Data_Analysis Biochem->Data_Analysis Histology->Data_Analysis Patient_Recruitment Patient Recruitment (e.g., PBC patients) Seladelpar_Arm This compound Treatment Arm Patient_Recruitment->Seladelpar_Arm Placebo_Arm Placebo Arm Patient_Recruitment->Placebo_Arm Imaging_Baseline Baseline In Vivo Imaging (e.g., TE, MRE) Seladelpar_Arm->Imaging_Baseline Clinical_Endpoints Primary & Secondary Endpoints (Biochemistry, Pruritus) Seladelpar_Arm->Clinical_Endpoints Placebo_Arm->Imaging_Baseline Placebo_Arm->Clinical_Endpoints Imaging_Followup Follow-up Imaging at Pre-defined Timepoints Imaging_Baseline->Imaging_Followup Treatment Period Clinical_Data_Analysis Statistical Analysis of Imaging and Clinical Data Imaging_Followup->Clinical_Data_Analysis Clinical_Endpoints->Clinical_Data_Analysis

References

Histological Analysis of Liver Tissue After Seladelpar Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seladelpar is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPAR-δ).[1] PPAR-δ is a nuclear receptor that plays a critical role in regulating metabolic and inflammatory pathways within the liver, particularly in hepatocytes, cholangiocytes, Kupffer cells, and stellate cells.[2] Activation of PPAR-δ by this compound has been shown to modulate genes involved in bile acid synthesis, lipid metabolism, and inflammation, making it a promising therapeutic agent for chronic liver diseases such as Primary Biliary Cholangitis (PBC) and Nonalcoholic Steatohepatitis (NASH).[3][4] These application notes provide a summary of the reported histological and biochemical effects of this compound on liver tissue and detailed protocols for key histological analyses.

Mechanism of Action

This compound's therapeutic effects are primarily mediated through the activation of the PPAR-δ signaling pathway. Upon binding to PPAR-δ, this compound forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. Key downstream effects relevant to liver histology include the inhibition of bile acid synthesis through the downregulation of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway.[4] This is mediated by the induction of Fibroblast Growth Factor 21 (FGF21). Additionally, PPAR-δ activation has demonstrated anti-inflammatory and anti-fibrotic effects.

Seladelpar_Mechanism_of_Action cluster_cell Hepatocyte cluster_nucleus Nucleus This compound This compound PPARd_RXR PPAR-δ/RXR Heterodimer This compound->PPARd_RXR Activates PPRE PPRE (on DNA) PPARd_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates FGF21 FGF21 Induction Target_Genes->FGF21 Inflammation Anti-inflammatory Effects Target_Genes->Inflammation Fibrosis Anti-fibrotic Effects Target_Genes->Fibrosis CYP7A1 CYP7A1 Downregulation FGF21->CYP7A1 Bile_Acid Reduced Bile Acid Synthesis CYP7A1->Bile_Acid

Caption: this compound's Mechanism of Action in Hepatocytes.

Effects on Liver Histology and Biochemistry

Clinical and preclinical studies have demonstrated that this compound treatment leads to significant improvements in biochemical markers of liver injury and cholestasis, with evidence suggesting corresponding histological benefits.

Biochemical Improvements

Treatment with this compound has been shown to cause robust and clinically meaningful reductions in key liver enzymes. In a Phase 3 trial in patients with PBC, this compound treatment resulted in a significant biochemical response, defined as an alkaline phosphatase (ALP) level less than 1.67 times the upper limit of normal with a decrease of 15% or more from baseline, and a normal total bilirubin level.

BiomarkerDiseaseDosageDurationObservation
Alkaline Phosphatase (ALP)PBC10 mg/day12 months61.7% of patients on this compound met the primary composite endpoint vs. 20.0% on placebo. Normalization of ALP was seen in 25% of patients on this compound vs. 0% on placebo.
Alanine Aminotransferase (ALT)NASH10, 20, 50 mg/day12 weeksDose-dependent reductions of up to 37.5%.
PBC10 mg/day12 monthsSignificant reduction compared to placebo.
Gamma-Glutamyl Transferase (GGT)NASH10, 20, 50 mg/day12 weeksSignificant dose-dependent reductions.
Total BilirubinPBC10 mg/day12 monthsRemained normal as part of the primary composite endpoint.
Histological Improvements in NASH

A Phase 2b study in patients with NASH who underwent paired liver biopsies at baseline and 52 weeks showed trends toward histological improvement with this compound treatment. While the study was not powered for statistical significance on histological endpoints, it revealed dose-ordered improvements in NASH resolution and fibrosis.

Histological EndpointPlaceboThis compound 10 mgThis compound 20 mgThis compound 50 mg
NASH Resolution (and no worsening of fibrosis) 8%10%19%26%
Fibrosis Improvement (≥1 stage and no worsening of NASH) 20%Not ReportedNot Reported37%
Composite (NASH Resolution + Fibrosis Improvement) 8%Not ReportedNot Reported20%

Data from a Phase 2b study in NASH.

It is important to note that early clinical development of this compound in NASH was temporarily halted due to atypical histological findings in some patients. However, an independent panel of expert hepatopathologists later concluded that there was no evidence of drug-induced liver injury.

Experimental Protocols

The following are standard protocols for the histological analysis of liver tissue. These can be adapted for preclinical and clinical research specimens.

Experimental Workflow

Experimental_Workflow cluster_workflow Histological Analysis Workflow Biopsy Liver Biopsy Collection Fixation Formalin Fixation & Paraffin Embedding Biopsy->Fixation Sectioning Microtome Sectioning (4-5 µm) Fixation->Sectioning Staining Histological Staining (H&E, Trichrome, IHC) Sectioning->Staining Imaging Microscopic Imaging & Analysis Staining->Imaging Scoring Histological Scoring (e.g., METAVIR, Ishak) Imaging->Scoring

Caption: General workflow for histological analysis of liver tissue.
Hematoxylin and Eosin (H&E) Staining

H&E staining is fundamental for assessing general liver architecture, inflammation, and hepatocellular injury (e.g., ballooning).

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) liver tissue sections on slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Mayer's Hematoxylin solution

  • Eosin Y solution (1%)

  • Acid alcohol (1% HCl in 70% ethanol)

  • Ammonia water or Scott's tap water substitute

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Immerse in 100% ethanol (2 changes, 3 minutes each).

    • Immerse in 95% ethanol (2 minutes).

    • Immerse in 70% ethanol (2 minutes).

    • Rinse in running tap water (2 minutes).

  • Hematoxylin Staining:

    • Stain in Mayer's Hematoxylin for 5-10 minutes.

    • Rinse in running tap water for 1-2 minutes.

    • Differentiate briefly in acid alcohol (1-2 dips).

    • Rinse quickly in tap water.

    • "Blue" the sections in ammonia water or Scott's tap water substitute for 30-60 seconds.

    • Rinse in running tap water for 5 minutes.

  • Eosin Staining:

    • Counterstain in Eosin Y solution for 1-2 minutes.

    • Rinse briefly in distilled water.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanols (70%, 95%, 100%).

    • Clear in xylene (2 changes, 5 minutes each).

    • Mount with a permanent mounting medium.

Expected Results:

  • Nuclei: Blue/Purple

  • Cytoplasm and extracellular matrix: Pink/Red

Masson's Trichrome Staining

Masson's Trichrome stain is used to differentiate collagen fibers from other tissue components, making it ideal for assessing the degree of fibrosis.

Materials:

  • FFPE liver tissue sections on slides

  • Bouin's solution (optional, for mordanting)

  • Weigert's iron hematoxylin

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic-phosphotungstic acid solution

  • Aniline blue solution

  • 1% acetic acid solution

Protocol:

  • Deparaffinization and Rehydration: As per H&E protocol.

  • Mordanting (Optional but Recommended):

    • Incubate slides in pre-warmed Bouin's solution at 56°C for 1 hour.

    • Rinse in running tap water until the yellow color disappears.

  • Nuclear Staining:

    • Stain with Weigert's iron hematoxylin for 10 minutes.

    • Rinse in running tap water for 10 minutes.

  • Cytoplasmic and Muscle Staining:

    • Stain with Biebrich scarlet-acid fuchsin for 10-15 minutes.

    • Rinse in distilled water.

  • Differentiation and Collagen Staining:

    • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

    • Transfer directly to aniline blue solution and stain for 5-10 minutes.

    • Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.

  • Dehydration and Mounting: As per H&E protocol.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, muscle, erythrocytes: Red

  • Collagen: Blue

Immunohistochemistry (IHC) for Cytokeratin 7 (CK7)

CK7 is a marker for biliary epithelial cells and can highlight ductular reactions and changes in the biliary tree, which are relevant in cholestatic liver diseases like PBC.

Materials:

  • FFPE liver tissue sections on charged slides

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., normal serum)

  • Primary antibody: anti-Cytokeratin 7 (clone OV-TL 12/30)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB chromogen substrate

  • Hematoxylin counterstain

Protocol:

  • Deparaffinization and Rehydration: As per H&E protocol.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating slides in sodium citrate buffer at 95-100°C for 20-40 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate with a blocking solution for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate with the primary anti-CK7 antibody at the recommended dilution overnight at 4°C.

  • Secondary Antibody and Detection:

    • Rinse with PBS.

    • Incubate with a biotinylated secondary antibody for 30-60 minutes.

    • Rinse with PBS.

    • Incubate with streptavidin-HRP conjugate for 30 minutes.

  • Chromogen Development:

    • Rinse with PBS.

    • Apply DAB substrate and monitor for color development (brown precipitate).

    • Stop the reaction by rinsing in water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanols and clear in xylene.

    • Mount with a permanent mounting medium.

Expected Results:

  • Biliary epithelial cells and ductular reactions: Brown

  • Nuclei: Blue

Histological Scoring Systems

Quantitative and semi-quantitative scoring systems are essential for standardizing the assessment of liver biopsies.

Scoring SystemKey FeaturesPrimary Application
METAVIR Scores fibrosis (F0-F4) and activity (A0-A3) separately. Simple and widely used in clinical trials.Chronic Hepatitis C, adaptable for other liver diseases.
Ishak (Modified HAI) More detailed fibrosis staging (0-6) and grading of necroinflammation (0-18). Can detect subtle changes.Chronic Hepatitis.
Batts-Ludwig A simplified system scoring fibrosis (Stage 0-4) and necroinflammatory grade (Grade 0-4).General chronic hepatitis.
NASH CRN Specifically designed for NASH, scoring steatosis (0-3), lobular inflammation (0-3), hepatocellular ballooning (0-2), and fibrosis (0-4).Nonalcoholic Fatty Liver Disease (NAFLD) and NASH.

Conclusion

This compound has demonstrated significant promise in improving the biochemical markers associated with chronic liver diseases, particularly PBC and NASH. While direct histological evidence from late-stage clinical trials in PBC is still emerging, preclinical and phase 2 NASH data suggest a beneficial effect on liver inflammation and fibrosis. The standardized histological protocols and scoring systems outlined in these notes provide a framework for the rigorous evaluation of liver tissue in response to this compound and other novel therapeutics. Continued research with paired liver biopsies will be crucial to fully elucidate the histological impact of this compound in a broader patient population.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assays for PPAR-delta Binding with Seladelpar

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Seladelpar is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that plays a critical role in regulating metabolic and inflammatory pathways.[1] Activation of PPARδ by this compound leads to the transcriptional regulation of target genes involved in bile acid homeostasis, lipid metabolism, and inflammation.[2][3][4] Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins, such as PPARδ, with specific DNA sequences in the genome.[5] This application note provides a detailed protocol for performing a ChIP assay to identify and quantify the binding of PPARδ to its target gene promoters in response to this compound treatment.

The mechanism of action for this compound involves its binding to PPARδ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the regulatory regions of target genes, thereby modulating their transcription. A key therapeutic effect of this compound is the reduction of bile acid synthesis through the downregulation of CYP7A1, the rate-limiting enzyme in this process. This is mediated by the induction of Fibroblast Growth Factor 21 (FGF21), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.

Data Presentation

The following table summarizes representative quantitative data from studies investigating the effect of this compound on PPARδ activity and target gene expression.

ParameterDescriptionValueCell Type/ModelReference
EC50 for PPARδ The concentration of this compound that gives half-maximal response of PPARδ activation.20.2 nMIn vitro assay
EC50 for PPARα The concentration of this compound that gives half-maximal response of PPARα activation.1.64 µMIn vitro assay
EC50 for PPARγ The concentration of this compound that gives half-maximal response of PPARγ activation.3.53 µMIn vitro assay
Cyp7a1 Expression Change in gene expression after treatment with 10 µM this compound for 48 hours.Significantly ReducedPrimary Mouse Hepatocytes
Pdk4 Expression Change in gene expression after treatment with 10 µM this compound for 48 hours.InducedPrimary Mouse Hepatocytes
Angptl4 Expression Change in gene expression after treatment with 10 µM this compound for 48 hours.InducedPrimary Mouse Hepatocytes
FGF21 Expression Change in gene expression after treatment with 10 µM this compound for 48 hours.IncreasedPrimary Human Hepatocytes
PDK4 Expression Change in gene expression after treatment with 10 µM this compound for 48 hours.IncreasedPrimary Human Hepatocytes
Abcb4 Expression Change in gene expression after treatment with this compound.UpregulatedPrimary Mouse Hepatocytes

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-mediated PPARδ activation and the experimental workflow for the ChIP assay.

Seladelpar_PPAR_delta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARd_RXR_inactive PPARδ-RXR (Inactive) This compound->PPARd_RXR_inactive Enters Cell & Binds PPARd_RXR_active This compound-PPARδ-RXR (Active Complex) PPARd_RXR_inactive->PPARd_RXR_active Conformational Change JNK JNK JNK_P JNK-P JNK->JNK_P Phosphorylation CYP7A1_gene CYP7A1 Gene JNK_P->CYP7A1_gene PPRE PPRE PPARd_RXR_active->PPRE Binds to FGF21_gene FGF21 Gene PPRE->FGF21_gene Activates Transcription Target_Genes Other Target Genes (e.g., PDK4, ANGPTL4) PPRE->Target_Genes Activates Transcription FGF21_mRNA FGF21 mRNA FGF21_gene->FGF21_mRNA Transcription Target_Genes_mRNA Target Gene mRNA Target_Genes->Target_Genes_mRNA Transcription FGF21_protein FGF21 Protein (Secreted) FGF21_mRNA->FGF21_protein Translation & Secretion FGF21_protein->JNK Activates

Caption: this compound-PPARδ Signaling Pathway.

ChIP_Assay_Workflow start 1. Cell Culture & Treatment (e.g., Hepatocytes + this compound) crosslinking 2. Cross-linking (Formaldehyde) start->crosslinking lysis 3. Cell Lysis & Nuclei Isolation crosslinking->lysis shearing 4. Chromatin Shearing (Sonication or Enzymatic Digestion) lysis->shearing immunoprecipitation 5. Immunoprecipitation (Anti-PPARδ Antibody) shearing->immunoprecipitation beads 6. Immune Complex Capture (Protein A/G Beads) immunoprecipitation->beads washing 7. Washing (Remove non-specific binding) beads->washing elution 8. Elution of Chromatin washing->elution reverse_crosslinking 9. Reverse Cross-linking (Heat & Proteinase K) elution->reverse_crosslinking dna_purification 10. DNA Purification reverse_crosslinking->dna_purification analysis 11. DNA Analysis (qPCR or Sequencing) dna_purification->analysis

Caption: Chromatin Immunoprecipitation (ChIP) Experimental Workflow.

Experimental Protocols

This protocol is adapted from standard ChIP procedures for nuclear receptors and should be optimized for your specific cell type and experimental conditions.

Part A: Cell Culture, Treatment, and Cross-linking
  • Cell Culture: Plate hepatocytes or other relevant cells at an appropriate density on 150 mm dishes and grow to 80-90% confluency.

  • Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 6-48 hours).

  • Cross-linking:

    • Add formaldehyde directly to the culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

    • Incubate for 5 minutes at room temperature.

  • Cell Harvesting:

    • Wash cells twice with ice-cold PBS containing protease inhibitors.

    • Scrape cells into a conical tube and centrifuge at 1,000 x g for 5 minutes at 4°C.

Part B: Chromatin Preparation
  • Cell Lysis:

    • Resuspend the cell pellet in a hypotonic lysis buffer.

    • Incubate on ice for 10-15 minutes to swell the cells.

    • Dounce homogenize to release the nuclei.

    • Centrifuge to pellet the nuclei.

  • Nuclear Lysis:

    • Resuspend the nuclear pellet in a nuclear lysis buffer (containing SDS).

    • Incubate on ice for 10 minutes.

  • Chromatin Shearing:

    • Sonicate the nuclear lysate to shear the chromatin to an average size of 200-1000 bp. The optimal sonication conditions (power, duration, cycles) must be empirically determined.

    • Alternatively, use enzymatic digestion (e.g., Micrococcal Nuclease).

    • Verify chromatin fragmentation by running an aliquot on an agarose gel.

  • Clarification: Centrifuge the sonicated lysate at high speed to pellet debris. The supernatant contains the soluble chromatin.

Part C: Immunoprecipitation
  • Pre-clearing Chromatin: (Optional but recommended) Incubate the chromatin with Protein A/G beads to reduce non-specific background.

  • Immunoprecipitation:

    • Take an aliquot of the supernatant as the "input" control.

    • Add a specific anti-PPARδ antibody to the remaining chromatin and incubate overnight at 4°C with rotation. Also, include a negative control immunoprecipitation with a non-specific IgG.

  • Immune Complex Capture:

    • Add Protein A/G beads to the antibody-chromatin mixture.

    • Incubate for 2-4 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

    • Finally, wash with a TE buffer.

Part D: Elution, Reverse Cross-linking, and DNA Purification
  • Elution:

    • Elute the chromatin from the beads by adding an elution buffer (containing SDS and NaHCO3) and incubating at room temperature.

    • Pellet the beads and collect the supernatant.

  • Reverse Cross-linking:

    • Add NaCl to the eluted chromatin and the input control.

    • Incubate at 65°C for at least 4-6 hours (or overnight) to reverse the formaldehyde cross-links.

  • Protein and RNA Digestion:

    • Add RNase A and incubate at 37°C for 30 minutes.

    • Add Proteinase K and incubate at 45°C for 1-2 hours.

  • DNA Purification:

    • Purify the DNA using a PCR purification kit or phenol/chloroform extraction followed by ethanol precipitation.

    • Elute the purified DNA in a small volume of elution buffer or water.

Part E: Analysis
  • Quantitative PCR (qPCR):

    • Use primers specific to the promoter regions of known or putative PPARδ target genes (e.g., PDK4, ANGPTL4).

    • Perform qPCR on the immunoprecipitated DNA and the input DNA.

    • Calculate the fold enrichment of PPARδ binding at specific loci relative to the IgG control and normalized to the input.

  • ChIP-Sequencing (ChIP-Seq):

    • Prepare a sequencing library from the purified ChIP DNA.

    • Perform high-throughput sequencing.

    • Analyze the sequencing data to identify genome-wide binding sites of PPARδ in response to this compound treatment.

References

Application Notes and Protocols for Determining Seladelpar Activity Using a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seladelpar (also known as MBX-8025) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1] PPARs are a group of nuclear receptors that, upon activation, regulate the transcription of a wide array of genes involved in metabolism, inflammation, and cellular differentiation.[2] this compound's activation of PPARδ has shown therapeutic potential in treating metabolic and liver diseases, such as Primary Biliary Cholangitis (PBC).[1][3]

This document provides a detailed protocol for a cell-based luciferase reporter assay to quantify the activity of this compound on human PPARδ. Luciferase reporter assays are a widely used method to study the activation of nuclear receptors. The principle of this assay is based on a genetically engineered reporter system where the activation of the target receptor (PPARδ) by a ligand (this compound) drives the expression of a luciferase enzyme. The resulting luminescence is directly proportional to the extent of receptor activation and can be quantified to determine the potency and efficacy of the compound.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating PPARδ. Upon ligand binding, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[2]

One of the key downstream effects of this compound-mediated PPARδ activation is the regulation of bile acid synthesis. This is achieved through the induction of Fibroblast Growth Factor 21 (FGF21), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway. This cascade ultimately leads to the downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.

Seladelpar_Signaling_Pathway cluster_nucleus Nucleus This compound This compound PPARd PPARδ This compound->PPARd Binds & Activates RXR RXR PPARd->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds FGF21 FGF21 Gene Transcription PPRE->FGF21 FGF21_Protein FGF21 Protein FGF21->FGF21_Protein Translation JNK_Pathway JNK Signaling Pathway FGF21_Protein->JNK_Pathway Activates CYP7A1 CYP7A1 Gene Transcription JNK_Pathway->CYP7A1 Downregulates Bile_Acid Bile Acid Synthesis CYP7A1->Bile_Acid

Caption: this compound Signaling Pathway.

Data Presentation

The following table summarizes representative quantitative data obtained from a luciferase reporter assay for this compound and a known PPARδ reference agonist, GW0742.

CompoundTargetEC50 (nM)Fold Activation (at 1 µM)Hill Slope
This compound Human PPARδ2.0~15~1.1
GW0742 Human PPARδ10.9~12~1.0

EC50 (Half-maximal effective concentration) is a measure of the compound's potency. Fold activation represents the maximal efficacy of the compound relative to a vehicle control. The Hill Slope provides information about the steepness of the dose-response curve.

Experimental Protocol: PPARδ Luciferase Reporter Assay

This protocol outlines the steps for determining the activity of this compound on human PPARδ using a commercially available reporter assay system or a laboratory-developed assay.

Materials:

  • Human PPARδ reporter cell line (e.g., HEK293 or CHO cells stably expressing human PPARδ and a PPRE-driven luciferase reporter construct)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • Assay medium (e.g., phenol red-free DMEM with charcoal-stripped FBS)

  • This compound

  • PPARδ reference agonist (e.g., GW0742)

  • Vehicle control (e.g., DMSO)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™ Luciferase Assay System)

  • Luminometer

Experimental Workflow:

Luciferase_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_detection Day 3: Luminescence Detection A 1. Culture PPARδ reporter cells B 2. Trypsinize and count cells A->B C 3. Seed cells into a 96-well plate B->C D 4. Prepare serial dilutions of This compound and controls E 5. Remove culture medium and add assay medium containing compounds D->E F 6. Incubate for 18-24 hours E->F G 7. Equilibrate plate and reagents to room temperature H 8. Add luciferase assay reagent to each well G->H I 9. Read luminescence on a luminometer H->I

Caption: Luciferase Reporter Assay Workflow.

Procedure:

Day 1: Cell Seeding

  • Culture the human PPARδ reporter cells in T-75 flasks until they reach 80-90% confluency.

  • Wash the cells with PBS, and detach them using trypsin-EDTA.

  • Neutralize the trypsin with culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh culture medium and perform a cell count.

  • Dilute the cells to the desired seeding density (typically 10,000-20,000 cells per well) in culture medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

Day 2: Compound Treatment

  • Prepare a stock solution of this compound and the reference agonist (e.g., GW0742) in DMSO.

  • Perform serial dilutions of the compounds in assay medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Prepare a vehicle control containing the same final concentration of DMSO as the compound-treated wells.

  • Carefully aspirate the culture medium from the wells of the 96-well plate.

  • Add 100 µL of the assay medium containing the respective concentrations of this compound, reference agonist, or vehicle control to the appropriate wells.

  • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

Day 3: Luminescence Detection

  • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for at least 15 minutes.

  • Prepare the luciferase assay reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

  • Add the recommended volume of luciferase assay reagent to each well (typically 100 µL).

  • Incubate the plate at room temperature for the time specified by the reagent manufacturer (usually 5-10 minutes) to allow for cell lysis and signal stabilization.

  • Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Subtract the average background luminescence (from wells with no cells) from all experimental values.

  • Normalize the data by expressing the luminescence of each well as a percentage of the vehicle control.

  • Calculate the "Fold Activation" by dividing the average luminescence of the compound-treated wells by the average luminescence of the vehicle control wells.

  • Plot the fold activation as a function of the compound concentration (using a logarithmic scale for the x-axis).

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 and Hill slope for this compound and the reference agonist.

Conclusion

The luciferase reporter assay is a robust and sensitive method for quantifying the in vitro activity of this compound on its target, PPARδ. This application note provides a comprehensive protocol and the necessary background information for researchers to successfully implement this assay in their drug discovery and development workflows. The quantitative data generated from this assay, such as the EC50 value, is critical for understanding the potency of this compound and for comparing its activity with other PPARδ agonists.

References

Application Notes and Protocols for Measuring Bile Acid Composition Following Seladelpar Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seladelpar (LIVDELZI®) is a potent and selective agonist of the peroxisome proliferator-activated receptor-delta (PPARδ), a nuclear receptor that plays a critical role in regulating bile acid metabolism.[1][2][3] Approved for the treatment of Primary Biliary Cholangitis (PBC), this compound has been shown to significantly reduce markers of cholestasis and inflammation.[4][5] A key aspect of its mechanism of action involves the modulation of bile acid synthesis and overall composition. These application notes provide a comprehensive overview of the techniques and protocols for accurately measuring changes in bile acid composition in response to this compound treatment, intended for use in research and clinical trial settings.

This compound exerts its effects by downregulating the rate-limiting enzyme in bile acid synthesis, Cholesterol 7α-hydroxylase (CYP7A1). This leads to a reduction in the overall bile acid pool. Clinical studies have demonstrated that treatment with this compound results in a significant decrease in total serum bile acids and the bile acid precursor, 7α-hydroxy-4-cholesten-3-one (C4). Understanding the specific changes in the concentrations of individual primary, secondary, and conjugated bile acids is crucial for elucidating the full therapeutic profile of this compound and its impact on cholestatic liver diseases. The gold-standard methodology for this detailed analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway: this compound's Mechanism of Action on Bile Acid Synthesis

This compound's primary mechanism for reducing bile acid synthesis involves the PPARδ-FGF21-JNK signaling cascade, which ultimately suppresses the expression of the CYP7A1 gene. This pathway is distinct from the typical negative feedback regulation of bile acid synthesis mediated by the Farnesoid X receptor (FXR).

Seladelpar_Pathway This compound This compound PPARD PPARδ This compound->PPARD activates FGF21 Fibroblast Growth Factor 21 (FGF21) Upregulation PPARD->FGF21 induces JNK c-Jun N-terminal Kinase (JNK) Pathway Activation FGF21->JNK CYP7A1 CYP7A1 Gene Expression Suppression JNK->CYP7A1 represses BASynthesis Bile Acid Synthesis Reduction CYP7A1->BASynthesis rate-limiting step Cholesterol Cholesterol Cholesterol->BASynthesis precursor

Caption: this compound-mediated signaling pathway for bile acid reduction.

Quantitative Data on Bile Acid Changes

Treatment with this compound has been shown to significantly reduce key markers of bile acid synthesis and the total bile acid pool. While detailed compositional data from large-scale clinical trials is not extensively published, the following table summarizes the known quantitative effects based on available clinical study data.

AnalyteThis compound DosagePercent Change from BaselineCitation
Total Serum Bile Acids5 mg / 10 mgUp to 38% reduction
7α-hydroxy-4-cholesten-3-one (C4)10 mg↓ 31%
7α-hydroxy-4-cholesten-3-one (C4)5 mg / 10 mg↓ 46%
Total Bile Acids10 mgStrong correlation with reduction in IL-31

Note: The reduction in C4, a direct marker of bile acid synthesis, and the overall decrease in total bile acids underscore this compound's potent effect on bile acid homeostasis. Further research is expected to provide a more granular view of the changes in specific bile acid species, including primary (cholic acid, chenodeoxycholic acid), secondary (deoxycholic acid, lithocholic acid), and their taurine and glycine conjugates.

Experimental Protocols

The accurate quantification of individual bile acids in a complex biological matrix such as serum or plasma necessitates a highly sensitive and specific analytical method. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred technique.

Experimental Workflow for Bile Acid Profiling

The following diagram illustrates the typical workflow for the analysis of bile acid composition in serum samples from patients treated with this compound.

BA_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Serum/Plasma Sample (e.g., 50 µL) Spike Spike with Internal Standards (IS) Sample->Spike Precipitate Protein Precipitation (e.g., with cold Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation (Reversed-Phase C18) Supernatant->UPLC MS Tandem Mass Spectrometry (ESI-, MRM mode) UPLC->MS Integration Peak Integration & Quantification vs. IS MS->Integration Report Data Reporting & Statistical Analysis Integration->Report

Caption: Workflow for serum bile acid analysis using UPLC-MS/MS.
Detailed Protocol: UPLC-MS/MS for Serum Bile Acid Quantification

This protocol is a representative method for the simultaneous quantification of multiple bile acid species in human serum.

1. Materials and Reagents

  • Bile acid standards (e.g., cholic acid, chenodeoxycholic acid, deoxycholic acid, lithocholic acid, ursodeoxycholic acid, and their glycine and taurine conjugates)

  • Isotopically labeled internal standards (e.g., d4-Cholic Acid, d4-Glycocholic Acid, d4-Taurocholic Acid)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid and ammonium formate

  • Human serum (patient samples, quality control samples)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

2. Sample Preparation

  • Thaw serum samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of serum.

  • Add 10 µL of the internal standard working solution (a mixture of isotopically labeled bile acids in methanol) to each sample, calibrator, and quality control (QC) sample.

  • Vortex briefly to mix.

  • For protein precipitation, add 150 µL of ice-cold methanol.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

3. UPLC-MS/MS Conditions

  • UPLC System: A high-performance liquid chromatography system capable of handling high pressures.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used to separate the structurally similar bile acid isomers.

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute all bile acids, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in the negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each bile acid and internal standard must be optimized for maximum sensitivity and specificity.

4. Data Analysis and Quantification

  • The concentration of each bile acid in the samples is determined by calculating the peak area ratio of the analyte to its corresponding internal standard.

  • A calibration curve is generated by plotting the peak area ratios of the calibrators against their known concentrations.

  • The concentrations of the unknown samples are then interpolated from this calibration curve.

  • Data should be reported in µmol/L or ng/mL.

Conclusion

The analysis of bile acid composition is a critical component in understanding the therapeutic effects of this compound. The protocols and information provided herein offer a robust framework for researchers to accurately measure these changes. The use of UPLC-MS/MS is essential for obtaining detailed and reliable quantitative data on the spectrum of bile acids. As more data from ongoing and future studies with this compound become available, a more complete picture of its impact on bile acid profiles will emerge, further solidifying its role in the management of PBC and potentially other cholestatic liver diseases.

References

Application Notes and Protocols: Investigating the Anti-Fibrotic Effects of Seladelpar on Hepatic Stellate Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatic fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins. The activation of hepatic stellate cells (HSCs) is a pivotal event in the progression of liver fibrosis.[1] Quiescent HSCs, which store vitamin A, transdifferentiate into proliferative, pro-fibrotic myofibroblasts upon liver injury. These activated HSCs are the primary source of ECM components, including collagen type I. Seladelpar, a potent and selective peroxisome proliferator-activated receptor-delta (PPAR-δ) agonist, has demonstrated anti-inflammatory and anti-fibrotic effects in preclinical models of liver disease and clinical trials.[2][3][4] PPAR-δ is a nuclear receptor expressed in various liver cells, including HSCs, and its activation is implicated in the regulation of inflammation, lipid metabolism, and fibrosis.[5]

These application notes provide a summary of the effects of PPAR-δ activation on HSCs and detailed protocols for in vitro studies to assess the anti-fibrotic potential of this compound. While direct in vitro studies on this compound with HSCs are limited in publicly available literature, the provided protocols are based on studies with other selective PPAR-δ agonists, such as GW501516, and established methodologies for studying HSC biology.

Data Presentation

The following tables summarize the expected outcomes of this compound treatment on key markers of HSC activation, based on in vivo studies with this compound and in vitro studies with other PPAR-δ agonists.

Table 1: Effect of this compound on Gene Expression of Fibrotic Markers in Activated Hepatic Stellate Cells (LX-2 cell line)

GeneTreatmentExpected Change in mRNA ExpressionReference
α-SMA (ACTA2)This compound
Collagen I (COL1A1)This compound
TIMP-1This compound
TGF-β1This compound

Table 2: Effect of this compound on Protein Levels of Fibrotic and Signaling Markers in Activated Hepatic Stellate Cells (LX-2 cell line)

ProteinTreatmentExpected Change in Protein LevelReference
α-SMAThis compound
Collagen IThis compound
p-SMAD3This compound + TGF-β1Inferred from
Total SMAD3This compound + TGF-β1No significant changeInferred from

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Hepatic Stellate Cells

This compound, as a PPAR-δ agonist, is expected to exert its anti-fibrotic effects by modulating key signaling pathways involved in HSC activation. A primary pro-fibrotic pathway is initiated by Transforming Growth Factor-beta (TGF-β), which signals through its receptors to phosphorylate SMAD proteins (SMAD2/3). Phosphorylated SMADs then translocate to the nucleus and induce the transcription of fibrogenic genes, including those for α-SMA and collagen I. Activation of PPAR-δ by this compound is hypothesized to interfere with this pathway, potentially by inhibiting the phosphorylation of SMAD3.

Seladelpar_Signaling_Pathway cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_Cyto Cytoplasm cluster_Nuc Nucleus TGFB TGF-β1 TGFBR TGF-β Receptor TGFB->TGFBR SMAD23 SMAD2/3 TGFBR->SMAD23 Phosphorylation This compound This compound PPARD PPAR-δ This compound->PPARD PPARD_nuc PPAR-δ PPARD->PPARD_nuc Translocation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 pSMAD23_nuc p-SMAD2/3 pSMAD23->pSMAD23_nuc Translocation Gene Fibrotic Gene Transcription (α-SMA, Collagen I) pSMAD23_nuc->Gene Induces PPARD_nuc->pSMAD23 Inhibits

Caption: Proposed signaling pathway of this compound in HSCs.

Experimental Workflow for In Vitro Analysis

The following diagram outlines the general workflow for studying the effect of this compound on HSC activation in a laboratory setting.

Experimental_Workflow cluster_culture Cell Culture cluster_analysis Analysis HSC_culture Culture of Hepatic Stellate Cells (e.g., LX-2) Activation Activation with TGF-β1 HSC_culture->Activation Treatment Treatment with this compound Activation->Treatment qPCR Gene Expression Analysis (qPCR) Treatment->qPCR WB Protein Expression Analysis (Western Blot) Treatment->WB IF Protein Localization & Expression (Immunofluorescence) Treatment->IF

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: Culture and Treatment of Human Hepatic Stellate Cells (LX-2)

Materials:

  • LX-2 human hepatic stellate cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Recombinant Human TGF-β1

  • This compound (or other PPAR-δ agonist)

  • DMSO (vehicle control)

  • Cell culture flasks and plates

Procedure:

  • Cell Culture: Culture LX-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed LX-2 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, chamber slides for immunofluorescence) at a density that allows for approximately 70-80% confluency at the time of treatment.

  • Starvation (Optional): Once cells reach the desired confluency, reduce the serum concentration in the medium to 0.5-1% FBS for 12-24 hours to synchronize the cells.

  • Treatment:

    • Prepare stock solutions of this compound and TGF-β1. Dilute this compound in DMSO and TGF-β1 in an appropriate buffer as per the manufacturer's instructions.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

    • Induce HSC activation by adding TGF-β1 (typically 2-5 ng/mL) to the culture medium.

    • Incubate the cells for the desired time points (e.g., 24 hours for RNA analysis, 48 hours for protein analysis).

Protocol 2: Gene Expression Analysis by Quantitative PCR (qPCR)

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (α-SMA, COL1A1, TIMP-1, TGF-β1) and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

  • RNA Extraction: Following treatment, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a suitable master mix and specific primers for the target and housekeeping genes. A typical thermal cycling protocol is:

    • Initial denaturation: 95°C for 5 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

  • Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Protocol 3: Protein Analysis by Western Blot

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-α-SMA, anti-Collagen I, anti-p-SMAD3, anti-SMAD3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the treated cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 4: Immunofluorescence Staining

Materials:

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibodies (anti-α-SMA, anti-Collagen I)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (for nuclear staining)

  • Mounting medium

Procedure:

  • Fixation: Fix the cells grown on chamber slides with 4% PFA for 15 minutes.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block with blocking solution for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Mount the slides with mounting medium and visualize under a fluorescence microscope.

Conclusion

This compound holds promise as a therapeutic agent for liver fibrosis by targeting the activation of hepatic stellate cells. The protocols outlined in these application notes provide a framework for researchers to investigate the in vitro efficacy and mechanism of action of this compound and other PPAR-δ agonists. While the provided data is based on closely related compounds, these experimental designs will be crucial in generating specific data for this compound and furthering our understanding of its anti-fibrotic potential. It is important to note that some studies have reported conflicting results with other PPAR-δ agonists, suggesting that the role of this receptor in HSC biology may be complex and context-dependent. Therefore, thorough investigation using the described methodologies is warranted.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Seladelpar for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Seladelpar in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

A1: this compound is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2][3][4] PPARδ is a nuclear receptor that plays a crucial role in regulating genes involved in metabolism and inflammation. In in vitro models, particularly in hepatocytes, this compound activation of PPARδ leads to the induction of Fibroblast Growth Factor 21 (FGF21). FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, which suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This mechanism is independent of the Farnesoid X receptor (FXR) pathway.

Q2: What are the typical effective concentrations of this compound in in vitro experiments?

A2: The optimal concentration of this compound can vary depending on the cell type and the specific assay. However, published studies provide a general range. For primary mouse hepatocytes, a dose-dependent effect on gene expression has been observed between 3-30 µM. A concentration of 10 µM has been effectively used in both primary mouse and human hepatocytes to study its effect on gene expression. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare a stock solution of this compound for my experiments?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered this compound in 100% DMSO to a concentration of 10 mM. Sonication may be used to aid dissolution. For cell culture experiments, it is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. Therefore, prepare intermediate dilutions of the stock solution in a serum-free medium before adding it to your cell cultures. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Poor or no dose-response observed 1. Suboptimal concentration range: The concentrations tested may be too high or too low. 2. Cell health: Cells may be unhealthy, leading to inconsistent responses. 3. Reagent integrity: this compound may have degraded.1. Perform a broad-range dose-response study: Test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to identify the optimal working range. 2. Ensure cell viability: Check cell viability using methods like Trypan Blue exclusion before and during the experiment. Ensure cells are in the logarithmic growth phase. 3. Use fresh stock solutions: Prepare fresh dilutions from a properly stored stock solution for each experiment.
High background or inconsistent results in reporter assays 1. Promoter activity: The reporter construct may have high basal activity in the chosen cell line. 2. Transfection efficiency: Inconsistent transfection efficiency can lead to variable reporter gene expression.1. Optimize reporter construct: Use a reporter with a minimal promoter to reduce basal activity. 2. Normalize for transfection efficiency: Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) and normalize the PPARδ reporter activity to the control.
Cytotoxicity observed at expected effective concentrations 1. DMSO toxicity: The final DMSO concentration in the culture medium may be too high. 2. This compound-induced toxicity: The cell line may be particularly sensitive to this compound.1. Maintain low DMSO concentration: Ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control with the same DMSO concentration. 2. Perform a cytotoxicity assay: Use an MTT or similar assay to determine the cytotoxic concentration range of this compound for your specific cell line and adjust the experimental concentrations accordingly.
Precipitation of this compound in culture medium 1. Low solubility: this compound may have limited solubility in the culture medium, especially at higher concentrations. 2. Interaction with media components: Components in the serum or media may be causing precipitation.1. Prepare fresh dilutions: Prepare fresh working solutions of this compound in a serum-free medium immediately before use. 2. Test different media formulations: If precipitation persists, try using a different basal medium or reducing the serum concentration during the treatment period. Sonication of the stock solution during preparation can also help.

Quantitative Data Summary

The following table summarizes reported effective concentrations of this compound in various in vitro assays.

Cell TypeAssay TypeEffective ConcentrationReference
Primary Mouse HepatocytesGene Expression (Cyp7a1)3-30 µM (dose-dependent)
Primary Mouse HepatocytesGene Expression10 µM
Primary Human HepatocytesGene Expression10 µM

Experimental Protocols

Determination of Optimal this compound Concentration using a Dose-Response Experiment

This protocol outlines a general method for determining the optimal concentration of this compound for a specific cell line and endpoint (e.g., target gene expression).

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Appropriate cell line (e.g., HepG2, primary hepatocytes)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • 96-well or 12-well cell culture plates

  • Reagents for endpoint analysis (e.g., RNA extraction kit and qPCR reagents)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Preparation of this compound Dilutions: Prepare a series of this compound dilutions in serum-free medium from your 10 mM stock. A common starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment: After allowing the cells to adhere and reach the desired confluency, replace the culture medium with the prepared this compound dilutions or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time, based on the endpoint being measured (e.g., 24-48 hours for gene expression changes).

  • Endpoint Analysis: Following incubation, process the cells for the chosen endpoint analysis. For gene expression, this would involve RNA extraction, cDNA synthesis, and qPCR analysis of target genes (e.g., PDK4, FGF21) and a housekeeping gene for normalization.

  • Data Analysis: Plot the response (e.g., fold change in gene expression) against the log of the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).

Cytotoxicity Assessment using MTT Assay

This protocol describes how to assess the potential cytotoxicity of this compound.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Preparation of this compound Dilutions: Prepare a range of this compound concentrations in complete culture medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Cell Treatment: Add the prepared dilutions to the respective wells and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

Seladelpar_Signaling_Pathway This compound This compound PPARd PPARδ This compound->PPARd activates PPRE PPRE PPARd->PPRE binds to RXR RXR RXR->PPRE binds to FGF21_Gene FGF21 Gene PPRE->FGF21_Gene induces transcription FGF21 FGF21 (secreted) FGF21_Gene->FGF21 leads to secretion of JNK_Pathway JNK Signaling Pathway FGF21->JNK_Pathway activates CYP7A1_Gene CYP7A1 Gene JNK_Pathway->CYP7A1_Gene suppresses transcription of CYP7A1_Suppression Suppression of CYP7A1 Expression CYP7A1_Gene->CYP7A1_Suppression Bile_Acid_Synthesis Decreased Bile Acid Synthesis CYP7A1_Suppression->Bile_Acid_Synthesis

Caption: this compound signaling pathway in hepatocytes.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock (10 mM in DMSO) Dose_Response Dose-Response: Treat with serial dilutions Prep_Stock->Dose_Response Seed_Cells Seed Cells in Multi-well Plate Seed_Cells->Dose_Response Cytotoxicity Cytotoxicity Assay (MTT) Seed_Cells->Cytotoxicity Endpoint_Assay Endpoint Assay: e.g., qPCR for gene expression Dose_Response->Endpoint_Assay Data_Collection Data Collection Cytotoxicity->Data_Collection Endpoint_Assay->Data_Collection Data_Analysis Data Analysis: Determine EC50 & CC50 Data_Collection->Data_Analysis Optimization Select Optimal Non-toxic Concentration Data_Analysis->Optimization

Caption: Workflow for optimizing this compound concentration.

References

Technical Support Center: Managing Potential Off-target Effects of Seladelpar

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Seladelpar. The focus is on identifying and managing potential off-target effects to ensure the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound against other PPAR isoforms?

A1: this compound is a potent and selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ). However, like many small molecules, it can exhibit some activity at other PPAR isoforms (PPARα and PPARγ) at higher concentrations. Understanding this selectivity is crucial for designing experiments and interpreting results.

Data Presentation: this compound Selectivity Profile

Assay TypeTargetEC50 (nM)Efficacy (%)Reference
Transactivation Assay PPARδ20.299.3%[1]
PPARα164041.0%[1]
PPARγ353058.5%[1]
Coactivator Recruitment Assay PPARδ10.2 - 25.97.69 - 14.0 (fold-induction)
PPARα34.4 - 85.94.10 - 9.25 (fold-induction)
PPARγ48.8 - 91.111.9 - 15.5 (fold-induction)
Thermal Stability Assay PPARδ--[1]
PPARα--[1]
PPARγ--

Q2: My experimental results are inconsistent when using this compound. What are the common causes and how can I troubleshoot this?

A2: Inconsistent results are a common challenge in pharmacology experiments and can arise from various factors. Here’s a troubleshooting guide to help you identify and resolve these issues.

Troubleshooting Guide: Inconsistent Experimental Results

Potential CauseRecommended Solution
Compound Stability and Solubility - Prepare fresh stock solutions of this compound regularly. - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and is at a non-toxic level for your cells (typically <0.1%). - Visually inspect for any precipitation of this compound in your culture media.
Cell Culture Conditions - Use cells within a consistent and low passage number range to avoid phenotypic drift. - Maintain consistent cell seeding densities as confluency can alter cellular responses. - Ensure consistent incubation times, temperature, and CO2 levels.
Assay Variability - Calibrate pipettes regularly and use consistent pipetting techniques. - Include appropriate positive and negative controls in every experiment. - For plate-based assays, be mindful of "edge effects" and consider not using the outer wells for critical experiments.
Biological Variability - If using primary cells, expect higher inherent variability compared to cell lines. - The expression level of PPARδ can vary between cell types and even between different passages of the same cell line.

Q3: I'm observing a phenotype that doesn't seem to be mediated by PPARδ. How can I determine if this is an off-target effect?

A3: Distinguishing on-target from off-target effects is a critical step in drug research. Here is a logical workflow to investigate unexpected phenotypes.

Mandatory Visualization: Workflow for Investigating Unexpected Phenotypes

G A Unexpected Phenotype Observed B Confirm Phenotype with Repeat Experiments A->B C Hypothesize On-Target vs. Off-Target Effect B->C D On-Target Hypothesis: PPARδ-mediated C->D Formulate E Off-Target Hypothesis: PPARδ-independent C->E Formulate F Use PPARδ Antagonist (e.g., GSK0660) D->F G Use siRNA/shRNA to Knockdown PPARδ D->G K Likely Off-Target Effect E->K H Phenotype Reversed? F->H G->H I Phenotype Persists? H->I No J Likely On-Target Effect H->J Yes I->K L Unbiased Screening Approaches K->L Investigate with M Proteomics (e.g., Mass Spec) L->M N Transcriptomics (e.g., RNA-seq) L->N O Kinome Profiling L->O P Identify Potential Off-Target(s) M->P N->P O->P Q Validate Off-Target with Independent Methods P->Q G A Day 1: Seed cells in a 96-well plate B Day 2: Co-transfect with: - PPARδ expression vector - PPRE-luciferase reporter vector - Renilla luciferase control vector A->B C Day 3: Treat cells with varying concentrations of this compound B->C D Incubate for 18-24 hours C->D E Lyse cells and measure Firefly and Renilla luciferase activity D->E F Analyze data: Normalize Firefly to Renilla luciferase activity E->F G A Cell Culture and Treatment: - Control (vehicle) - this compound - this compound + PPARδ antagonist B RNA Extraction and Quality Control A->B C Library Preparation B->C D Next-Generation Sequencing C->D E Data Analysis: - Read alignment - Differential gene expression analysis - Pathway analysis D->E F Identify genes/pathways altered by this compound independently of PPARδ E->F G Validate candidate off-target pathways F->G G A Protein Abundance Change with this compound Treatment B Change is PPARδ-dependent (blocked by antagonist/knockdown) A->B If C Change is PPARδ-independent (persists with antagonist/knockdown) A->C If D Downstream effect of PPARδ activation B->D E Potential Off-Target Effect C->E F Direct Binding Detected (e.g., by TPP or DARTS) E->F If H Indirect Off-Target Effect E->H If not G Potential Direct Off-Target F->G

References

Addressing variability in animal model response to Seladelpar

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in animal model responses to Seladelpar. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a potent and selective agonist for the peroxisome proliferator-activated receptor-delta (PPAR-δ).[1][2] PPAR-δ is a nuclear receptor that regulates the transcription of genes involved in metabolic and inflammatory pathways in various tissues, including the liver, muscle, and fat.[1] In the context of liver disease, this compound's activation of PPAR-δ leads to the inhibition of bile acid synthesis.[3][4] This is achieved through the induction of Fibroblast Growth Factor 21 (FGF21), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway, leading to the downregulation of CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol. Additionally, this compound has demonstrated anti-inflammatory and anti-fibrotic effects in preclinical models.

Q2: We are observing inconsistent results in our mouse model of NASH after this compound treatment. What are the potential sources of this variability?

A2: Variability in response to this compound in animal models of non-alcoholic steatohepatitis (NASH) can arise from several factors:

  • Animal Model and Strain: Different mouse strains can exhibit varied metabolic responses and disease progression. For instance, studies have utilized models such as diabetic obese mice and mice on a high-fat amylin liver NASH (AMLN) diet. The genetic background of the mice can influence the severity of the NASH phenotype and the response to PPAR-δ agonism.

  • Dietary Composition: The specific composition of the high-fat diet used to induce NASH is a critical variable. The source and amount of fat, cholesterol, and sugar can significantly impact the metabolic and histological features of the disease, thereby affecting the therapeutic window for this compound.

  • Dosing and Formulation: Inconsistent drug exposure can be a major source of variability. Ensure accurate and consistent oral gavage technique. The vehicle used for this compound administration should be consistent across all experimental groups. Preclinical studies have often used water as a vehicle.

  • Gut Microbiome: The gut microbiome plays a role in bile acid metabolism and inflammation. Differences in the gut microbiota between animals or animal facilities could contribute to variable responses to this compound.

  • Timing of Treatment: The stage of disease at which treatment is initiated can influence the outcome. Early intervention may yield more robust effects on inflammation and fibrosis compared to treatment in advanced disease stages.

Q3: Can this compound's effect on bile acid synthesis vary between male and female animals?

A3: Yes, preclinical studies have suggested potential sex-specific differences in bile acid metabolism. In a study using C57BL/6 mice, vehicle-treated females exhibited higher plasma levels of C4 (a marker for bile acid synthesis) compared to males. While this compound treatment reduced plasma C4 and increased FGF21 in both sexes, the dynamics of this response differed. For instance, a single dose of this compound significantly decreased C4 at 8 hours in female mice, whereas multiple doses were required for a sustained decrease from 2 to 24 hours. In male mice, both single and multiple doses produced a similar reduction in plasma C4. Researchers should consider sex as a biological variable in their study design and analysis.

Troubleshooting Guides

Issue 1: Suboptimal Reduction in Liver Enzymes (ALT, AST) in a NASH Mouse Model

  • Possible Cause 1: Inadequate Drug Exposure.

    • Troubleshooting Step: Verify the dosing solution concentration and the accuracy of the oral gavage volume for each animal's body weight. Consider performing pharmacokinetic analysis to determine plasma levels of this compound.

  • Possible Cause 2: Advanced Disease State.

    • Troubleshooting Step: Characterize the baseline liver pathology of your animal cohort. This compound's effects may be more pronounced in models with active inflammation and less established fibrosis. Consider initiating treatment at an earlier stage of disease progression.

  • Possible Cause 3: Animal Model Selection.

    • Troubleshooting Step: The chosen animal model may not be sufficiently responsive to PPAR-δ agonism. Review the literature for models where this compound has shown significant efficacy, such as the AMLN-diet induced NASH model.

Issue 2: High Variability in Fibrosis Markers (e.g., Collagen, α-SMA) Following this compound Treatment

  • Possible Cause 1: Inherent Variability in Fibrosis Development.

    • Troubleshooting Step: Increase the number of animals per group to enhance statistical power. Ensure a consistent and robust method for inducing fibrosis.

  • Possible Cause 2: Subjectivity in Histological Scoring.

    • Troubleshooting Step: Employ blinded histological analysis by at least two independent evaluators. Utilize quantitative methods for fibrosis assessment, such as hydroxyproline content analysis or digital image analysis of stained tissue sections, to complement qualitative scoring.

  • Possible Cause 3: Concomitant Therapies.

    • Troubleshooting Step: If using combination therapies, be aware of potential interactions. For example, a study combining this compound with the GLP-1 receptor agonist liraglutide showed a more substantial reduction in some fibrosis markers compared to monotherapy.

Data Presentation

Table 1: Summary of Preclinical Studies with this compound in Mouse Models

Study Focus Mouse Model This compound Dose Key Findings Reference
Nonalcoholic Steatohepatitis (NASH)High-fat amylin liver NASH (AMLN) dietNot specified in abstractMarkedly improved plasma markers of liver function. Combination with liraglutide or selonsertib resulted in significant reductions in plasma ALT and AST.
Ethanol-Induced Liver DiseaseWild type C57BL/6 mice on LieberDeCarli ethanol diet10 mg/kg/dayProtected mice from ethanol-induced liver disease, characterized by lower serum ALT, hepatic triglycerides, and inflammation. Restored gut barrier function and bile acid homeostasis.
Bile Acid SynthesisC57BL/6 mice10 mg/kg/daySignificantly reduced plasma C4 and increased FGF21 levels in both sexes, coinciding with a decrease in Cyp7a1 mRNA and an increase in Fgf21 mRNA in the liver.
Nonalcoholic Steatohepatitis (NASH)Diabetic obese miceNot specified in abstractReversed NASH pathology by abrogating lipotoxicity.

Experimental Protocols

Protocol 1: Induction of NASH and Treatment with this compound in Mice (Based on AMLN Diet Model)

  • Animal Model: Male C57BL/6J mice, 8 weeks of age.

  • Housing: House mice in a temperature-controlled facility with a 12-hour light/dark cycle. Provide ad libitum access to water.

  • NASH Induction: Feed mice a high-fat amylin liver NASH (AMLN) diet (e.g., 40% fat, 22% fructose, 2% cholesterol) for a period of 20-24 weeks to induce steatohepatitis and fibrosis.

  • Baseline Assessment: At the end of the induction period, perform baseline measurements of body weight, and collect blood for analysis of ALT, AST, and lipid panel. A subset of animals can be euthanized for baseline liver histology.

  • Treatment Groups: Randomize mice into the following groups (n=10-12 per group):

    • Vehicle control (e.g., water)

    • This compound (e.g., 10 mg/kg/day)

  • Drug Administration: Prepare this compound fresh daily in the vehicle. Administer the assigned treatment once daily via oral gavage for a duration of 8-12 weeks.

  • Monitoring: Monitor body weight and food intake weekly.

  • Endpoint Analysis: At the end of the treatment period, collect terminal blood samples for biochemical analysis. Euthanize mice and collect liver tissue for histological analysis (H&E, Sirius Red staining), gene expression analysis (qRT-PCR for markers of inflammation and fibrosis), and hydroxyproline content assay.

Visualizations

Seladelpar_Mechanism_of_Action cluster_nucleus Nucleus This compound This compound PPARd PPAR-δ This compound->PPARd binds & activates PPRE PPRE (PPAR Response Element) PPARd->PPRE form heterodimer and bind to RXR RXR RXR->PPRE form heterodimer and bind to FGF21 FGF21 Gene Transcription PPRE->FGF21 upregulates FGF21_Protein FGF21 Protein (secreted) FGF21->FGF21_Protein translation JNK JNK Signaling Pathway FGF21_Protein->JNK activates CYP7A1 CYP7A1 Gene Transcription JNK->CYP7A1 downregulates BileAcid Bile Acid Synthesis CYP7A1->BileAcid inhibits

Caption: this compound's mechanism of action signaling pathway.

Experimental_Workflow start Start: Animal Acclimatization induction Disease Induction (e.g., High-Fat Diet) start->induction baseline Baseline Assessment (Blood, Body Weight) induction->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Daily Dosing (Vehicle vs. This compound) randomization->treatment monitoring In-life Monitoring (Body Weight, etc.) treatment->monitoring endpoint Endpoint Analysis: Sacrifice & Tissue Collection monitoring->endpoint After Treatment Period analysis Biochemical & Histological Analysis endpoint->analysis end End: Data Interpretation analysis->end

Caption: A typical experimental workflow for preclinical this compound studies.

Troubleshooting_Guide start Inconsistent or Unexpected Results? check_dosing Verify Dosing: Concentration, Volume, Technique start->check_dosing check_model Review Animal Model: Strain, Diet, Disease Stage start->check_model check_endpoints Evaluate Endpoint Assays: Blinding, Quantification start->check_endpoints dosing_ok Dosing Consistent? check_dosing->dosing_ok model_ok Model Appropriate? check_model->model_ok endpoints_ok Assays Robust? check_endpoints->endpoints_ok dosing_ok->model_ok Yes consult_pk Consider PK/PD Study dosing_ok->consult_pk No model_ok->endpoints_ok Yes refine_model Refine Model or Treatment Timing model_ok->refine_model No improve_assays Implement Quantitative & Blinded Analysis endpoints_ok->improve_assays No contact_support Consult Literature/ Technical Support endpoints_ok->contact_support Yes consult_pk->contact_support refine_model->contact_support improve_assays->contact_support

References

Overcoming challenges in long-term Seladelpar treatment studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Seladelpar.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective agonist for the peroxisome proliferator-activated receptor delta (PPAR-δ).[1][2] PPAR-δ is a nuclear receptor that plays a role in regulating genes involved in bile acid synthesis, inflammation, and metabolic pathways.[1][3] The activation of PPAR-δ by this compound is thought to inhibit bile acid synthesis by downregulating the key enzyme CYP7A1 through a mechanism involving fibroblast growth factor 21 (FGF21).[3] This leads to a reduction in the accumulation of toxic bile acids in the liver, which is a hallmark of primary biliary cholangitis (PBC).

Q2: What are the most common adverse events observed in long-term this compound treatment studies?

Based on clinical trial data, the most common adverse reactions are generally mild to moderate. In the RESPONSE pivotal trial, the most frequent adverse events in the this compound arm compared to placebo were headache, abdominal pain, nausea, abdominal distension, and dizziness. Long-term extension studies have shown that the incidence of adverse events may decrease over time.

Q3: Are there any serious adverse events associated with this compound?

While most adverse events are mild to moderate, some serious adverse events have been reported. An increased risk of fractures has been observed in patients treated with this compound compared to placebo. Additionally, dose-related increases in serum transaminases (AST and ALT) have been seen, particularly at doses higher than the recommended 10 mg once daily. However, at the recommended dose, significant increases in liver enzymes were not observed.

Q4: How should patients with hepatic impairment be managed during this compound treatment?

No dosage adjustment is necessary for patients with mild hepatic impairment (Child-Pugh A). However, the use of this compound is not recommended in patients with decompensated cirrhosis (e.g., ascites, variceal bleeding, hepatic encephalopathy). It is advised to consider discontinuing treatment if a patient progresses to moderate or severe hepatic impairment (Child-Pugh B or C).

Q5: What are the key drug interactions to be aware of when using this compound?

This compound is a substrate of CYP2C9, CYP3A4, and OAT3. Therefore, co-administration with strong inhibitors of these enzymes should be avoided as it can increase this compound exposure. For example, co-administration with OAT3 inhibitors and strong CYP2C9 inhibitors should be avoided. It is also recommended to administer this compound at least 4 hours before or 4 hours after taking bile acid sequestrants to avoid reduced absorption.

Troubleshooting Guides

Guide 1: Management of Elevated Liver Enzymes

Issue: A patient in a long-term study receiving this compound exhibits a significant increase in serum transaminase (AST/ALT) levels.

Troubleshooting Workflow:

ElevatedLiverEnzymes start Elevated AST/ALT Detected confirm Confirm Results with Repeat Testing start->confirm review_dose Review this compound Dosage (Higher doses associated with transaminase increases) confirm->review_dose assess_meds Assess Concomitant Medications (Potential for drug-drug interactions) confirm->assess_meds interrupt_tx Interrupt this compound Treatment review_dose->interrupt_tx assess_meds->interrupt_tx monitor Monitor Liver Function Tests Frequently interrupt_tx->monitor rechallenge Consider Rechallenge at Same or Lower Dose (If levels normalize and deemed appropriate) monitor->rechallenge rechallenge->monitor Continue Monitoring discontinue Permanent Discontinuation (If liver tests worsen upon rechallenge) rechallenge->discontinue Worsening LFTs FractureInvestigation fracture Patient Reports Fracture confirm_fracture Confirm Fracture Diagnosis (Imaging studies) fracture->confirm_fracture assess_risk Assess Patient's Baseline Fracture Risk (e.g., age, comorbidities, bone density) confirm_fracture->assess_risk review_meds Review Concomitant Medications (Drugs affecting bone health) confirm_fracture->review_meds monitor_bone Monitor Bone Health (According to standard of care) assess_risk->monitor_bone review_meds->monitor_bone continue_tx Continue this compound with Monitoring monitor_bone->continue_tx Seladelpar_MoA This compound This compound PPARd PPAR-δ This compound->PPARd activates PPARd_RXR PPAR-δ / RXR Complex PPARd->PPARd_RXR RXR RXR RXR->PPARd_RXR FGF21 Fibroblast Growth Factor 21 (FGF21) Expression PPARd_RXR->FGF21 induces JNK c-Jun N-terminal kinase (JNK) Signaling Pathway FGF21->JNK activates CYP7A1 CYP7A1 Gene Expression (Key enzyme in bile acid synthesis) JNK->CYP7A1 downregulates BileAcid Reduced Bile Acid Synthesis CYP7A1->BileAcid leads to

References

Navigating the Nuances of Seladelpar: A Technical Guide to Interpreting Unexpected Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and interpreting unexpected results in experiments involving Seladelpar. This guide, presented in a question-and-answer format, directly addresses specific issues that may be encountered during in vitro and in vivo studies of this selective PPARδ agonist.

Core Principles of this compound's Mechanism of Action

This compound is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that plays a critical role in regulating metabolic and inflammatory pathways.[1] Its primary therapeutic application is in the treatment of primary biliary cholangitis (PBC).[2][3] The principal mechanism involves the activation of PPARδ, which leads to a cascade of events culminating in the reduction of bile acid synthesis. This is achieved through the upregulation of Fibroblast Growth Factor 21 (FGF21), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.[4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and unexpected outcomes that researchers may face during their experiments with this compound.

Q1: We are not observing the expected decrease in CYP7A1 expression after treating hepatocytes with this compound. What are the potential causes?

A1: Several factors could contribute to this unexpected result:

  • Cell Line Integrity and Passage Number: Ensure the authenticity and purity of your hepatocyte cell line. Mycoplasma contamination can significantly alter cellular responses. It is also crucial to use cells within a consistent and low passage number range, as cellular characteristics and receptor expression can change over time in culture.[5]

  • Compound Solubility and Stability: Verify the solubility of this compound in your cell culture media. Poor solubility can lead to the precipitation of the compound and inaccurate dosing. Also, confirm the stability of this compound under your experimental conditions, as degradation can lead to a loss of effective concentration.

  • FGF21 and JNK Pathway Integrity: The effect of this compound on CYP7A1 is indirect and dependent on the FGF21 and JNK signaling pathways. Ensure that your cell model has a functional FGF21 and JNK signaling cascade. Genetic or epigenetic alterations in the components of these pathways could render the cells unresponsive to this compound's downstream effects on CYP7A1.

  • Experimental Timing: The transcriptional regulation of CYP7A1 can be dynamic. Consider performing a time-course experiment to determine the optimal time point for observing maximal repression of CYP7A1 expression after this compound treatment.

  • Off-Target Effects or Confounding Variables: While this compound is a selective PPARδ agonist, the possibility of off-target effects in a specific cell system cannot be entirely ruled out. Additionally, components in the cell culture medium, such as high levels of insulin or inflammatory cytokines, can independently influence CYP7A1 expression and may mask the effect of this compound.

Q2: Our in vitro bile acid synthesis assay shows inconsistent or no change after this compound treatment. How can we troubleshoot this?

A2: Inconsistent results in bile acid synthesis assays can stem from several sources:

  • Assay Sensitivity and Methodology: The quantification of bile acids, especially in in vitro samples, requires a sensitive and robust method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and specific quantification of various bile acid species. Ensure your chosen method has the necessary sensitivity and that the sample preparation is appropriate to avoid matrix effects.

  • Substrate Availability: The synthesis of bile acids is dependent on the availability of cholesterol. Ensure that your cell culture conditions provide an adequate and consistent supply of cholesterol for the synthesis of new bile acids.

  • Bile Acid Efflux: Hepatocytes actively transport newly synthesized bile acids out of the cell. If the efflux transporters are highly active, the intracellular accumulation of bile acids may be minimal, making it difficult to detect changes. Consider analyzing the bile acids secreted into the cell culture medium in addition to the cell lysate.

  • Alternative Bile Acid Synthesis Pathways: While this compound primarily affects the classic (neutral) pathway via CYP7A1, the alternative (acidic) pathway of bile acid synthesis may still be active. Depending on your cell model and experimental conditions, this pathway could compensate for the reduction in the classic pathway, leading to no net change in total bile acid levels.

Q3: We are observing unexpected changes in lipid metabolism-related gene expression that are not directly linked to PPARδ activation. What could be the explanation?

A3: While this compound is selective for PPARδ, it is important to consider the broader metabolic impact and potential for indirect or off-target effects:

  • Metabolic Crosstalk: PPARδ is a master regulator of metabolism, and its activation can have wide-ranging effects on lipid and glucose homeostasis. Changes in the expression of genes involved in fatty acid oxidation, for example, could be a downstream consequence of the primary activation of PPARδ and the subsequent metabolic reprogramming of the cell.

  • Potential for Off-Target Effects: Although designed for selectivity, high concentrations of any compound can lead to off-target interactions. To confirm that the observed effects are PPARδ-dependent, consider using a PPARδ antagonist in conjunction with this compound or employing a cell line with a knockout of the PPARδ gene.

  • Metabolites of this compound: In in vivo studies, the observed effects could be due to a metabolite of this compound rather than the parent compound. Metabolic profiling can help identify major metabolites, which can then be tested for their activity.

Data Presentation

Table 1: Summary of Key In Vitro Effects of this compound

ParameterExpected OutcomePotential Unexpected OutcomePossible Causes for Unexpected Outcome
PPARδ Activation Increased transcriptional activityNo or low activationPoor compound solubility/stability, inactive reporter system, incorrect dosage
CYP7A1 mRNA Expression DecreasedNo change or increaseDysfunctional FGF21/JNK pathway, confounding factors in media, inappropriate timing
Bile Acid Synthesis DecreasedNo change or inconsistent resultsInsensitive assay, low substrate availability, high bile acid efflux, compensatory pathways
Lipid Metabolism Genes Altered expression (e.g., increased fatty acid oxidation)Unexpected gene expression changesMetabolic crosstalk, potential off-target effects at high concentrations

Table 2: Summary of Common Clinical Trial Findings with this compound

Efficacy EndpointResultAdverse Events (Most Common)Result
Alkaline Phosphatase (ALP) Normalization Significantly increased compared to placeboHeadache Higher incidence than placebo
Biochemical Response Significantly improved compared to placeboPruritus Decreased incidence compared to placebo
Pruritus Numerical Rating Scale (NRS) Score Significant reduction in patients with moderate to severe pruritusAbdominal Pain Reported in clinical trials
Total Bilirubin Maintained at normal levelsNausea Reported in clinical trials

Experimental Protocols

1. PPARδ Transactivation Assay

This protocol is a general guideline for a cell-based reporter gene assay to measure the activation of PPARδ by this compound.

  • Principle: Cells are transiently co-transfected with a plasmid expressing a chimeric protein containing the Gal4 DNA-binding domain fused to the PPARδ ligand-binding domain, and a reporter plasmid containing a luciferase gene under the control of a Gal4 response element. Activation of PPARδ by a ligand like this compound induces the expression of luciferase, which can be quantified.

  • Materials:

    • HEK293T or other suitable cell line

    • pBIND-PPARδ expression vector

    • pG5luc or similar luciferase reporter vector

    • Transfection reagent (e.g., Lipofectamine)

    • Cell culture medium and supplements

    • This compound and a known PPARδ agonist (positive control)

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density.

    • The following day, co-transfect the cells with the PPARδ expression vector and the luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, the positive control, or vehicle control.

    • Incubate for another 24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration.

2. CYP7A1 Expression Analysis by qPCR

This protocol outlines the measurement of CYP7A1 mRNA levels in hepatocytes treated with this compound.

  • Principle: Quantitative real-time PCR (qPCR) is used to measure the relative abundance of CYP7A1 mRNA transcripts in treated versus control cells.

  • Materials:

    • Primary human hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)

    • This compound

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR primers for CYP7A1 and a housekeeping gene (e.g., GAPDH, ACTB)

    • qPCR master mix

    • Real-time PCR instrument

  • Procedure:

    • Plate hepatocytes and allow them to adhere.

    • Treat cells with this compound or vehicle control for a predetermined amount of time (e.g., 24 hours).

    • Isolate total RNA from the cells using a commercial RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qPCR using primers for CYP7A1 and a housekeeping gene.

    • Calculate the relative expression of CYP7A1 using the ΔΔCt method, normalizing to the housekeeping gene expression.

3. In Vitro Bile Acid Quantification by LC-MS/MS

This protocol provides a general workflow for the analysis of bile acids in cell culture samples.

  • Principle: Liquid chromatography is used to separate different bile acid species, which are then detected and quantified by tandem mass spectrometry.

  • Materials:

    • Hepatocyte cell culture samples (cell lysates and/or culture medium)

    • Internal standards (deuterated bile acids)

    • Acetonitrile and methanol (LC-MS grade)

    • Formic acid

    • LC-MS/MS system with a suitable C18 column

  • Procedure:

    • Sample Preparation:

      • To an aliquot of cell lysate or culture medium, add a known amount of internal standard mixture.

      • Precipitate proteins by adding cold acetonitrile or methanol.

      • Centrifuge to pellet the precipitated protein and collect the supernatant.

      • Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.

    • LC-MS/MS Analysis:

      • Inject the prepared sample onto the LC-MS/MS system.

      • Separate the bile acids using a gradient elution with a mobile phase consisting of water and a mixture of acetonitrile/methanol, both containing formic acid.

      • Detect the bile acids using the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).

    • Data Analysis:

      • Quantify the concentration of each bile acid by comparing its peak area to that of its corresponding internal standard.

Mandatory Visualizations

Seladelpar_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARd PPARδ This compound->PPARd Activates JNK JNK CYP7A1_Gene CYP7A1 Gene JNK->CYP7A1_Gene Suppresses transcription FGF21_Receptor FGF21 Receptor (FGFR/β-klotho) FGF21_Receptor->JNK Activates PPRE PPRE PPARd->PPRE Binds to RXR RXR RXR->PPRE Forms heterodimer with PPARδ FGF21_Gene FGF21 Gene PPRE->FGF21_Gene Induces transcription FGF21 FGF21 FGF21_Gene->FGF21 Translated to CYP7A1 CYP7A1 mRNA CYP7A1_Gene->CYP7A1 Transcribed to FGF21->FGF21_Receptor Secreted and binds to Troubleshooting_Workflow Start Unexpected Result (e.g., No CYP7A1 Repression) Check_Compound Verify Compound Solubility & Stability Start->Check_Compound Check_Cells Assess Cell Health & Passage Number Start->Check_Cells Check_Pathway Confirm Pathway Integrity (FGF21/JNK) Start->Check_Pathway Check_Assay Validate Assay (Controls, Sensitivity) Start->Check_Assay Resolution Resolution/Interpretation Check_Compound->Resolution If issue found & resolved Check_Cells->Resolution If issue found & resolved Off_Target Investigate Off-Target Effects (e.g., using antagonist) Check_Pathway->Off_Target If pathway is compromised Check_Assay->Resolution If issue found & resolved Off_Target->Resolution

References

Navigating Seladelpar in an In Vitro Setting: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

F.A.Q. & Troubleshooting Center

For researchers, scientists, and drug development professionals utilizing Seladelpar in cell-based assays, this guide provides essential information to anticipate and mitigate potential cytotoxic effects, ensuring data integrity and experimental success. While this compound has a well-established safety profile at therapeutic doses for the treatment of Primary Biliary Cholangitis (PBC), supraphysiological concentrations in in vitro models can present unique challenges.[1][2] This resource offers a structured approach to experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[3] PPARδ is a nuclear receptor that plays a critical role in regulating genes involved in bile acid synthesis, inflammation, and lipid metabolism.[4] In the context of its therapeutic use, this compound activation of PPARδ leads to the downregulation of CYP7A1, a key enzyme in bile acid synthesis, thereby reducing the cholestatic liver injury associated with PBC.[5]

Q2: Is this compound known to be cytotoxic in cell-based assays?

While clinically well-tolerated at the approved 10 mg daily dose, early clinical trials using much higher doses (50 mg and 200 mg) reported reversible, asymptomatic elevations in liver aminotransferases (ALT, AST). This suggests a dose-dependent potential for hepatotoxicity. In in vitro systems, it is plausible that high concentrations, far exceeding the therapeutic range, could induce cytotoxic effects. The specific cytotoxic concentration 50% (CC50) can vary significantly depending on the cell type, assay duration, and metabolic capacity of the cells.

Q3: What are the potential mechanisms of this compound-induced cytotoxicity at high concentrations?

While specific in vitro cytotoxicity mechanisms for this compound are not extensively published, potential causes at supraphysiological concentrations could include:

  • On-Target Stress: Over-activation of the PPARδ pathway could lead to metabolic reprogramming that certain cell lines cannot adapt to, potentially inducing apoptosis. Some studies with other PPARδ agonists have linked pathway activation to apoptosis in specific contexts.

  • Off-Target Effects: At high concentrations, small molecules can interact with unintended cellular targets, leading to toxicity that is independent of PPARδ activation. This has been observed with other classes of PPAR agonists.

  • Metabolite-Induced Toxicity: The metabolism of this compound by cellular enzymes (e.g., Cytochrome P450s) could generate metabolites that are more toxic than the parent compound.

  • Physicochemical Stress: At very high concentrations, the compound may precipitate out of solution or disrupt cell membranes, leading to non-specific cytotoxicity.

Troubleshooting Guide: High Cytotoxicity Observed

This section addresses the common problem of observing higher-than-expected cytotoxicity in your cell-based assays with this compound.

Problem Potential Cause Recommended Action
High cytotoxicity across all concentrations, including low doses. Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high.Ensure the final solvent concentration is non-toxic for your cell line (typically ≤0.1% for DMSO). Run a vehicle-only control series to confirm.
Poor Cell Health: Cells may have been stressed, at a high passage number, or seeded at a suboptimal density.Use cells in the logarithmic growth phase, ensure proper seeding density, and regularly check for contamination.
Compound Instability: this compound may be degrading in the culture medium over the incubation period.Prepare fresh stock solutions and treatment media for each experiment. Minimize exposure of stock solutions to light.
Cytotoxicity observed only at high concentrations. Concentration Range Too High: The tested concentrations may far exceed the physiologically relevant or on-target effective range.Perform a broad dose-response curve (e.g., from 1 nM to 100 µM) to identify the therapeutic window and the cytotoxic threshold.
Cell Line Sensitivity: The specific cell line being used (e.g., a highly metabolic hepatoma line) may be particularly sensitive to PPARδ agonism or off-target effects.Consider using a different cell line or a primary cell type with a different metabolic profile to confirm if the effect is cell-type specific.
Inconsistent cytotoxicity results between experiments. Assay Variability: Pipetting errors, variations in incubation time, or inconsistent cell seeding can lead to variable results.Standardize all experimental parameters. Use calibrated pipettes and ensure even cell distribution in plates.
Assay Interference: this compound may interfere with the assay chemistry (e.g., reducing MTT reagent, quenching fluorescence).Use an orthogonal cytotoxicity assay to confirm results (e.g., if using an MTT assay, confirm with an LDH release assay).

Data Presentation: Cytotoxicity of PPAR Agonists

While specific in vitro cytotoxicity data for this compound is limited in public literature, the following table provides data for other PPAR agonists to serve as a reference. It is critical to experimentally determine the cytotoxic profile of this compound in your specific cell system.

Compound Agonist Target Cell Line Assay Duration LC50 / IC50 (µM) Notes
GW501516 PPARδC666-1 (Nasopharyngeal Carcinoma)72 hours~30 µMEffect considered non-specific at high concentrations.
WY14643 PPARαOK (Opossum Kidney)Not Specified92 - 124 µMCytotoxicity suggested to be independent of PPAR activation.
Ciglitazone PPARγOK (Opossum Kidney)Not Specified8.6 - 14.8 µMCytotoxicity suggested to be independent of PPAR activation.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration Range and Cytotoxicity (CC50) of this compound

Objective: To establish a non-cytotoxic working concentration range for this compound and determine its 50% cytotoxic concentration (CC50) in a specific liver cell line (e.g., HepG2).

Materials:

  • HepG2 cells (or other relevant cell line)

  • Complete culture medium (e.g., EMEM + 10% FBS)

  • This compound powder

  • Sterile DMSO

  • 96-well clear, flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Plate reader (570 nm absorbance)

Methodology:

  • Cell Seeding:

    • Trypsinize and count healthy, log-phase HepG2 cells.

    • Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in complete culture medium to prepare 2X working concentrations. A suggested 10-point concentration range is 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0.78 µM, and 0 µM (vehicle control).

  • Cell Treatment:

    • Carefully remove 100 µL of medium from each well.

    • Add 100 µL of the 2X this compound working solutions to the corresponding wells (in triplicate). The final DMSO concentration should not exceed 0.1%.

    • Include "medium only" and "untreated cells" controls.

    • Incubate for the desired experimental duration (e.g., 48 hours).

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully aspirate the medium from each well.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control (100% viability).

    • Plot the percent viability against the log of this compound concentration and use non-linear regression (sigmoidal dose-response) to determine the CC50 value.

Visualizations: Workflows and Pathways

The following diagrams illustrate key workflows and concepts for working with this compound.

G cluster_0 A Start: High Cytotoxicity Observed B Is Vehicle Control (e.g., 0.1% DMSO) Also Toxic? A->B C YES B->C Yes D NO B->D No E Problem is Solvent/Vehicle. Reduce Final Concentration. C->E F Is Cytotoxicity Concentration-Dependent? D->F G YES F->G Yes H NO (High toxicity at all doses) F->H No I On-Target or Off-Target Cytotoxicity Likely. Determine CC50. G->I J Check Cell Health: - Seeding Density - Passage Number - Contamination H->J K Optimize Assay Conditions: - Lower Concentration Range - Reduce Incubation Time I->K

Caption: A troubleshooting decision tree for unexpected cytotoxicity.

G cluster_workflow Experimental Workflow prep Prepare this compound Stock (in DMSO) range_find 1. Range-Finding Assay (Broad Concentration Series, e.g., 48h) prep->range_find seed Seed Liver Cells (e.g., HepG2) in 96-well plate seed->range_find analyze_cc50 Analyze Viability (e.g., MTT) Determine CC50 range_find->analyze_cc50 define_range Define Non-Cytotoxic Concentration Range analyze_cc50->define_range confirm 2. Confirmatory Assay (Orthogonal Method, e.g., LDH) define_range->confirm functional_assay 3. Functional Assays (e.g., Gene Expression, Metabolism) Using Safe Concentrations define_range->functional_assay

Caption: Workflow for establishing a safe in vitro dose range.

G This compound This compound PPAR_delta PPARδ This compound->PPAR_delta binds & activates Stress Cellular Stress Pathways (Potential Off-Target Effect at High Conc.) This compound->Stress high conc. RXR RXR PPAR_delta->RXR heterodimerizes PPRE PPRE (DNA Response Element) RXR->PPRE binds FGF21 FGF21 Gene Transcription ↑ PPRE->FGF21 CYP7A1 CYP7A1 Gene Transcription ↓ FGF21->CYP7A1 represses Bile_Acid Bile Acid Synthesis ↓ CYP7A1->Bile_Acid

Caption: this compound's primary signaling pathway and potential off-target stress.

References

Technical Support Center: Ensuring the Stability of Seladelpar in Experimental Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Seladelpar. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound throughout your experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound powder should be stored at -20°C for long-term storage, where it can be stable for up to three years. For short-term use, it can be kept at 4°C for several weeks. It is important to keep the container tightly sealed and protected from moisture.[1][2]

Q2: How should I prepare a stock solution of this compound?

A2: For most in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO).[1] this compound is soluble in DMSO at a concentration of 10 mg/mL (22.5 mM).[1] To aid dissolution, sonication is recommended.[1] For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, with a this compound concentration of 1 mg/mL.

Q3: How should I store stock solutions of this compound?

A3: Stock solutions prepared in DMSO should be stored at -80°C for long-term stability, where they can be kept for up to one year. For short-term storage of up to one month, aliquots can be stored at -20°C. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q4: What is the solubility of this compound in aqueous solutions?

A4: The aqueous solubility of this compound, specifically the lysine dihydrate salt, is pH-dependent. It is slightly soluble at a low pH and very soluble at a high pH. For experimental purposes, dissolving this compound in an organic solvent like DMSO first is recommended before further dilution in aqueous buffers or cell culture media.

Q5: Is this compound sensitive to light?

A5: The safety data sheet for this compound sodium salt recommends keeping it away from direct sunlight. Therefore, it is prudent to protect this compound powder and solutions from light by using amber vials or by covering the containers with aluminum foil during storage and experiments.

Troubleshooting Guide

Issue 1: My this compound powder will not dissolve in my chosen solvent.

  • Question: I am having trouble dissolving this compound powder. What should I do?

  • Answer:

    • Verify the Solvent: For high concentrations, DMSO is the recommended solvent. Aqueous buffers are generally not suitable for initial solubilization of the free acid form.

    • Check Concentration: Ensure you are not exceeding the known solubility limit. In DMSO, the solubility is approximately 10 mg/mL.

    • Aid Dissolution: Sonication is recommended to facilitate the dissolution of this compound in DMSO. Gentle warming may also be attempted, but care should be taken to avoid high temperatures that could lead to degradation.

    • Consider the Salt Form: The lysine dihydrate salt of this compound has different solubility properties, particularly in water, where solubility increases with pH. Ensure you are aware of which form of the compound you are using.

Issue 2: I am observing inconsistent results in my cell-based assays.

  • Question: My experimental results with this compound are variable. Could this be a stability issue?

  • Answer: Inconsistent results can indeed be a sign of compound instability or improper handling. Consider the following:

    • Stock Solution Age and Storage: Ensure your stock solution is within its recommended storage period (up to 1 year at -80°C in DMSO). Avoid using stock solutions that have been repeatedly freeze-thawed. Prepare fresh dilutions in your cell culture medium for each experiment from a properly stored stock aliquot.

    • Final DMSO Concentration: In cell-based assays, the final concentration of DMSO should typically not exceed 0.1% to avoid solvent-induced cellular stress, which can confound results. Always include a vehicle control (medium with the same final DMSO concentration as your treated samples) in your experimental design.

    • pH of the Medium: While specific data on this compound's stability in various cell culture media is limited, its pH-dependent aqueous solubility suggests that the pH of your culture medium could influence its stability and availability to the cells. Standard cell culture media are typically buffered to a physiological pH (around 7.4), where this compound is expected to be more soluble.

    • Interaction with Media Components: Be aware of potential interactions with components in your serum-containing medium. While specific incompatibilities are not well-documented in the available literature, it is a possibility.

Issue 3: I need to confirm the concentration and purity of my this compound solution.

  • Question: How can I verify the concentration and purity of my this compound stock solution or assess its stability under my experimental conditions?

  • Answer: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for both quantifying this compound and detecting potential degradation products.

    • Impurity Profiling: HPLC, in combination with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can be used for comprehensive impurity profiling and the identification of degradation products.

Data Summary Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₁H₂₃F₃O₅S
Molar Mass444.47 g/mol
AppearanceWhite to off-white powder (lysine dihydrate salt)

Table 2: Solubility and Storage Recommendations for this compound

ParameterDetailsReference
Solubility
DMSO10 mg/mL (22.5 mM)
In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)1 mg/mL (2.25 mM)
Water (lysine dihydrate salt)pH-dependent: Slightly soluble at low pH, very soluble at high pH
Storage Conditions
Powder (Long-term)-20°C for up to 3 years
In Solvent (DMSO)-80°C for up to 1 year; -20°C for up to 1 month

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (MW: 444.47 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Sonicator

  • Procedure:

    • Tare a sterile microcentrifuge tube on a calibrated balance.

    • Carefully weigh out 4.44 mg of this compound powder into the tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube briefly to mix.

    • Place the tube in a sonicator bath and sonicate until the this compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.

    • Aliquot the 10 mM stock solution into single-use volumes in sterile, light-protected tubes.

    • Store the aliquots at -80°C for long-term storage.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability cluster_prep Solution Preparation cluster_storage Storage cluster_exp Experimentation powder This compound Powder (Store at -20°C) dissolve Dissolve in DMSO (10 mg/mL) powder->dissolve sonicate Sonication dissolve->sonicate stock 10 mM Stock Solution sonicate->stock aliquot Aliquot into single-use tubes stock->aliquot store Store at -80°C aliquot->store thaw Thaw a single aliquot store->thaw dilute Dilute in aqueous buffer or cell culture medium thaw->dilute assay Perform Experiment dilute->assay

Caption: Workflow for preparing and using this compound solutions.

signaling_pathway Simplified this compound Signaling Pathway This compound This compound PPARd PPARδ This compound->PPARd activates GeneExpression Regulation of Target Genes PPARd->GeneExpression BileAcid ↓ Bile Acid Synthesis GeneExpression->BileAcid Inflammation ↓ Inflammation GeneExpression->Inflammation

Caption: this compound's mechanism of action via PPARδ activation.

References

Technical Support Center: Investigating Seladelpar's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the mechanism of action of Seladelpar. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in designing robust control experiments and overcoming common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

FAQ 1: Confirming PPARδ as the Mediator of this compound's Effects

Question: How can I be certain that the observed effects of this compound in my cell line or animal model are specifically mediated by Peroxisome Proliferator-Activated Receptor delta (PPARδ)?

Answer: To confirm the specificity of this compound's action through PPARδ, a combination of positive and negative controls is essential.

Troubleshooting Guide:

  • Issue: No significant difference is observed between wild-type and PPARδ-knockout/knockdown models upon this compound treatment.

    • Possible Cause: Inefficient knockout/knockdown of PPARδ.

    • Solution: Verify the reduction of PPARδ expression at both the mRNA (RT-qPCR) and protein (Western Blot) levels.

    • Possible Cause: Compensation by other PPAR isoforms.

    • Solution: Evaluate the expression levels of PPARα and PPARγ to check for upregulation. Consider using a pan-PPAR antagonist as an additional control.

  • Issue: The PPARδ antagonist does not block the effects of this compound.

    • Possible Cause: The antagonist concentration is too low or its potency is insufficient.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of the antagonist required to inhibit this compound's activity.

    • Possible Cause: The antagonist may have off-target effects.

    • Solution: Test the antagonist alone to ensure it does not independently affect the readouts of interest.

Experimental Protocols:

  • PPARδ Knockdown using siRNA:

    • Culture cells to 60-80% confluency.

    • Transfect cells with a validated PPARδ-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.

    • After 24-48 hours, treat the cells with this compound or vehicle.

    • Harvest cells for downstream analysis (e.g., RT-qPCR for target gene expression, Western Blot for protein levels).

  • Pharmacological Inhibition with a PPARδ Antagonist:

    • Pre-incubate cells with a selective PPARδ antagonist (e.g., GSK0660) for 1-2 hours before adding this compound.

    • Include control groups treated with vehicle, this compound alone, and the antagonist alone.

    • Following incubation with this compound, proceed with the desired experimental readout.

Data Presentation:

Experimental Group Expected Outcome for a PPARδ-mediated effect
Wild-type + this compoundSignificant change in readout (e.g., decreased CYP7A1 expression)
PPARδ Knockout/Knockdown + this compoundAttenuated or no change in readout compared to wild-type
Wild-type + PPARδ Antagonist + this compoundAttenuated or no change in readout compared to this compound alone
Wild-type + Non-targeting siRNA + this compoundSignificant change in readout, similar to Wild-type + this compound
Wild-type + VehicleNo significant change in readout
Wild-type + PPARδ Antagonist aloneNo significant change in readout
FAQ 2: Investigating the Downstream Signaling Pathway of this compound

Question: My results show that this compound treatment leads to the downregulation of CYP7A1, but how can I confirm this is occurring through the FGF21/JNK pathway as reported?[1][2][3][4][5]

Answer: To dissect the downstream signaling cascade, you will need to employ specific inhibitors and measure the activation of key pathway components.

Troubleshooting Guide:

  • Issue: No increase in FGF21 expression is observed after this compound treatment.

    • Possible Cause: The time point of measurement is not optimal.

    • Solution: Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the peak of FGF21 induction.

    • Possible Cause: The cell type used may not express FGF21.

    • Solution: Confirm FGF21 expression in your model system at baseline.

  • Issue: Inhibition of JNK does not rescue the this compound-mediated downregulation of CYP7A1.

    • Possible Cause: The JNK inhibitor concentration is not optimal.

    • Solution: Conduct a dose-response experiment for the JNK inhibitor to ensure effective pathway blockade without causing cytotoxicity.

    • Possible Cause: Alternative signaling pathways may be involved.

    • Solution: Investigate other potential pathways downstream of PPARδ activation that could regulate CYP7A1.

Experimental Protocols:

  • Measurement of FGF21 Levels:

    • Treat cells or animals with this compound or vehicle.

    • Measure FGF21 mRNA levels using RT-qPCR.

    • Measure secreted FGF21 protein levels in the cell culture supernatant or serum using an ELISA kit.

  • Assessment of JNK Activation:

    • Following this compound treatment, lyse the cells and perform a Western Blot.

    • Probe the membrane with antibodies against phosphorylated JNK (p-JNK) and total JNK. An increase in the p-JNK/total JNK ratio indicates activation.

  • JNK Inhibition:

    • Pre-treat cells with a specific JNK inhibitor (e.g., SP600125) for 1-2 hours.

    • Add this compound and incubate for the desired time.

    • Measure CYP7A1 expression via RT-qPCR.

Data Presentation:

Experimental Group Expected FGF21 Levels Expected p-JNK/Total JNK Ratio Expected CYP7A1 Expression
Vehicle ControlBaselineBaselineBaseline
This compoundIncreasedIncreasedDecreased
JNK Inhibitor + this compoundIncreasedBaseline/ReducedBaseline/Attenuated Decrease
JNK Inhibitor aloneBaselineBaselineBaseline

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of your experiments, the following diagrams illustrate key processes.

Seladelpar_Signaling_Pathway cluster_0 Nucleus This compound This compound PPARd PPARδ This compound->PPARd activates FGF21 FGF21 Gene Transcription PPARd->FGF21 induces RXR RXR RXR->FGF21 induces FGF21_Protein FGF21 Protein (Secreted) FGF21->FGF21_Protein JNK JNK Pathway Activation FGF21_Protein->JNK activates CYP7A1 CYP7A1 Gene Transcription JNK->CYP7A1 inhibits BileAcid Bile Acid Synthesis CYP7A1->BileAcid rate-limiting step Experimental_Workflow_qPCR Start Cell/Tissue Treatment (e.g., this compound, Controls) RNA_Isolation RNA Isolation Start->RNA_Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR Quantitative PCR (Target & Housekeeping Genes) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (e.g., ΔΔCt method) qPCR->Data_Analysis Result Relative Gene Expression Data_Analysis->Result Troubleshooting_Logic rect_node rect_node Start Unexpected Result with This compound Treatment Check_Specificity Is the effect PPARδ-specific? Start->Check_Specificity Check_Downstream Is the downstream pathway intact? Check_Specificity->Check_Downstream Yes Action_KO Perform PPARδ knockout/knockdown or use antagonist Check_Specificity->Action_KO No Action_Inhibitor Use pathway inhibitors (e.g., JNK inhibitor) Check_Downstream->Action_Inhibitor No Action_Verify Verify target engagement (e.g., p-JNK levels) Check_Downstream->Action_Verify Unsure Conclusion_Specific Effect is PPARδ-dependent Action_KO->Conclusion_Specific Effect blocked Conclusion_Not_Specific Off-target effect or alternative pathway Action_KO->Conclusion_Not_Specific Effect persists Conclusion_Pathway_Intact Downstream signaling confirmed Action_Inhibitor->Conclusion_Pathway_Intact Effect rescued Conclusion_Pathway_Altered Alternative signaling or experimental issue Action_Inhibitor->Conclusion_Pathway_Altered Effect persists Action_Verify->Check_Downstream

References

Addressing inconsistent findings in Seladelpar research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Seladelpar. The information is designed to address potential inconsistencies and challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing elevated liver transaminases (ALT/AST) in our non-clinical models at higher doses of this compound. Is this consistent with previous findings?

A1: Yes, this is a known dose-dependent effect of this compound. Early clinical trials in humans reported dose-related increases in serum transaminase levels, particularly at doses of 50 mg and 200 mg once daily, which are 5 to 20 times higher than the approved clinical dose for Primary Biliary Cholangitis (PBC)[1][2]. However, at the recommended 10 mg daily dose used in recent pivotal trials for PBC, these elevations were not observed, and the incidence of liver test abnormalities was comparable to placebo[3]. The product label for this compound includes a warning about these dose-related increases and recommends monitoring liver tests[1][3]. Therefore, observing transaminase elevations at supra-therapeutic doses in experimental models is consistent with the known pharmacological profile of the compound.

Q2: Some historical literature mentions the termination of a this compound trial due to safety concerns, specifically atypical histological findings. What was the outcome of this issue?

A2: You are likely referring to the early termination of the Phase 2b ENHANCE study of this compound in patients with Non-alcoholic Steatohepatitis (NASH). The study was halted due to unexpected, atypical histological findings in liver biopsies. However, a subsequent independent, blinded review by expert pathologists determined that these findings predated the treatment with this compound. Following this clarification, the clinical development program for PBC was resumed. This event highlights the critical importance of baseline histology in studies involving liver pathology.

Q3: Our research is focused on NASH, and we are seeing inconsistent results in terms of efficacy, particularly regarding liver fat reduction. Why might this be the case when the PBC data appears more robust?

A3: The discrepancy in efficacy between PBC and NASH is a key finding in this compound's development history. In a Phase 2b study in NASH patients, this compound treatment resulted in minimal reductions in liver fat that were not statistically significant when compared to placebo. However, the same study showed robust and clinically meaningful reductions in markers of liver injury, such as Alanine Aminotransferase (ALT) and Gamma-Glutamyl Transferase (GGT).

This suggests that this compound's primary mechanism in the liver may be more strongly related to reducing inflammation and cholestatic injury rather than resolving steatosis. The pathophysiology of PBC (an autoimmune disease causing bile duct destruction) is distinct from NASH (a metabolic disease characterized by fat accumulation, inflammation, and fibrosis). This compound's potent anti-inflammatory and anti-cholestatic effects, driven by its PPAR-delta agonism, are highly relevant to the disease process in PBC. In NASH, while inflammation is a component, the initial driver is metabolic dysregulation and fat accumulation, which this compound appears to impact less directly.

Q4: We are designing a study to investigate the downstream effects of this compound. What is the current understanding of its mechanism of action?

A4: The precise mechanism by which this compound exerts all its therapeutic effects in PBC is not fully understood. However, it is well-established that this compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPAR-δ).

Key known aspects of its mechanism include:

  • Inhibition of Bile Acid Synthesis: Activation of PPAR-δ by this compound has been shown to reduce the synthesis of bile acids. This is thought to occur through a fibroblast growth factor 21 (FGF21)-dependent downregulation of CYP7A1, which is the rate-limiting enzyme in bile acid synthesis from cholesterol.

  • Anti-inflammatory Effects: PPAR-δ is expressed in various liver cells, including Kupffer and stellate cells. Its activation is associated with the downregulation of inflammatory cascades.

  • Anti-cholestatic Effects: By reducing the overall bile acid load and inflammation, this compound helps to alleviate cholestasis, as evidenced by the significant reductions in serum alkaline phosphatase (ALP).

Researchers should be aware that while the link to PPAR-δ activation is clear, the full range of downstream gene regulation and cellular effects is still an active area of investigation.

Data Summary Tables

Table 1: Efficacy of this compound in Primary Biliary Cholangitis (RESPONSE Trial)

Endpoint (at 12 months)This compound (10 mg)Placebop-value
Composite Biochemical Response *61.7%20.0%<0.001
Alkaline Phosphatase (ALP) Normalization 25.0%0%<0.001
Change in Pruritus NRS Score -3.2-1.70.005

*Composite Biochemical Response: ALP <1.67 x ULN, ≥15% decrease in ALP from baseline, and total bilirubin ≤ ULN.

Table 2: Efficacy of this compound in Non-alcoholic Steatohepatitis (Phase 2b, 12-week data)

Endpoint (at 12 weeks)This compoundPlaceboFinding
Liver Fat Reduction Minimal-Not significant vs. Placebo
Alanine Aminotransferase (ALT) Reduction Up to 37.5%-Significant vs. Placebo
Gamma-Glutamyl Transferase (GGT) Reduction Significant-Significant vs. Placebo

Table 3: Common Adverse Events in the RESPONSE Trial (PBC)

Adverse EventThis compound (10 mg)Placebo
Headache 8%3%
Abdominal Pain 7%2%
Nausea 6%5%
Abdominal Distension 6%3%
Dizziness 5%2%

Experimental Protocols

Protocol: Evaluating a PPAR-δ Agonist in a Preclinical Model of Cholestatic Liver Injury (e.g., Bile Duct Ligation Model)

  • Animal Model: Utilize a standard model of cholestatic liver injury, such as bile duct ligation (BDL) in rodents. Include sham-operated animals as controls.

  • Grouping:

    • Group 1: Sham + Vehicle

    • Group 2: BDL + Vehicle

    • Group 3: BDL + this compound (Low Dose)

    • Group 4: BDL + this compound (High Dose)

    • Group 5: BDL + Positive Control (e.g., UDCA)

  • Dosing: Administer this compound or vehicle daily via oral gavage for a predefined period (e.g., 14-28 days) post-surgery.

  • Monitoring:

    • Weekly: Monitor animal weight and general health.

    • Endpoint (Sacrifice): Collect blood and liver tissue.

  • Biochemical Analysis (Serum):

    • Measure markers of cholestasis: Alkaline Phosphatase (ALP), Total Bilirubin (TBIL).

    • Measure markers of liver injury: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST).

  • Histopathological Analysis (Liver Tissue):

    • Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding.

    • Perform Hematoxylin and Eosin (H&E) staining to assess necrosis and inflammation.

    • Perform Sirius Red staining to quantify fibrosis.

    • Assess bile duct proliferation.

  • Gene Expression Analysis (Liver Tissue):

    • Isolate RNA from a separate liver portion.

    • Perform qRT-PCR for genes involved in bile acid synthesis (e.g., Cyp7a1), inflammation (e.g., Tnf-α, Il-6), and fibrosis (e.g., Col1a1, Timp1).

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare outcomes between groups. A p-value < 0.05 is typically considered significant.

Visualizations

Seladelpar_Pathway This compound This compound PPAR_delta PPAR-δ Receptor (in Hepatocytes) This compound->PPAR_delta Binds & Activates Kupffer Kupffer & Stellate Cells This compound->Kupffer Activates PPAR-δ in FGF21 Fibroblast Growth Factor 21 (FGF21) Secretion PPAR_delta->FGF21 Upregulates CYP7A1 CYP7A1 Gene Expression FGF21->CYP7A1 Downregulates Bile_Acid Bile Acid Synthesis CYP7A1->Bile_Acid Catalyzes Inflammation Pro-inflammatory Pathways Cholestasis Cholestasis & Liver Injury Bile_Acid->Cholestasis Contributes to Inflammation->Cholestasis Contributes to Kupffer->Inflammation Downregulates

Caption: Proposed mechanism of action for this compound.

Clinical_Trial_Workflow cluster_variability Potential Sources of Inconsistency Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (e.g., 2:1 Drug:Placebo) Screening->Randomization Treatment Treatment Period (e.g., 12 Months) Randomization->Treatment Monitoring Regular Monitoring Visits (Biochemistry, AEs) Treatment->Monitoring Endpoint Primary Endpoint Assessment (e.g., Biochemical Response) Monitoring->Endpoint Analysis Data Analysis & Reporting Endpoint->Analysis v1 Patient Heterogeneity v1->Screening v2 UDCA Response Status v2->Screening v3 Assay Variability v3->Monitoring v4 AE Reporting Bias v4->Monitoring

Caption: Potential sources of variability in a clinical trial workflow.

PBC_vs_NASH cluster_pbc Primary Biliary Cholangitis (PBC) cluster_nash Nonalcoholic Steatohepatitis (NASH) This compound This compound (PPAR-δ Agonist) PBC_Mech Mechanism Match: - Anti-cholestatic - Anti-inflammatory This compound->PBC_Mech NASH_Mech Mechanism Mismatch: - Minimal effect on Steatosis This compound->NASH_Mech PBC_Patho Pathophysiology: - Cholestatic Injury - Inflammation PBC_Patho->PBC_Mech PBC_Result Outcome: Robust Efficacy PBC_Mech->PBC_Result NASH_Patho Pathophysiology: - Steatosis (Fat) - Inflammation - Fibrosis NASH_Patho->NASH_Mech NASH_Result Outcome: Inconsistent Efficacy NASH_Mech->NASH_Result

Caption: Divergent outcomes in PBC vs. NASH research.

References

Seladelpar Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Seladelpar Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for the handling, storage, and use of this compound in a laboratory setting. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store powdered this compound?

A1: Powdered this compound should be stored in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.[1] For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, it is recommended to dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). For in vivo studies, further dilution with aqueous solutions is common.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: Once dissolved, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q4: Is this compound sensitive to light or pH changes?

A4: While specific data on the light and pH sensitivity of this compound in solution is limited, it is general best practice for handling powdered compounds to keep them away from direct sunlight.[1] For solutions, it is advisable to use amber vials or cover tubes with foil to minimize light exposure. The stability of the compound may be pH-dependent, so it is recommended to maintain a consistent pH in your experimental buffers.

Q5: What are the primary safety precautions I should take when handling this compound powder?

A5: When handling powdered this compound, it is important to use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[1] Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution after thawing The concentration of this compound may be too high for the solvent, or the solution may have been stored improperly.Gently warm the solution and sonicate to aid in redissolution. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. Ensure proper storage at -20°C or -80°C and minimize freeze-thaw cycles.
Inconsistent results in cell-based assays Degradation of this compound in the working solution. The final concentration of the organic solvent (e.g., DMSO) may be affecting the cells.Prepare fresh working solutions from a frozen stock aliquot for each experiment. Ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤0.5%) and consistent across all experimental conditions, including vehicle controls.
Difficulty dissolving this compound powder The chosen solvent may not be optimal, or the powder has absorbed moisture.Ensure the powdered this compound is at room temperature before opening the vial to prevent condensation. Use a recommended solvent such as DMSO. If solubility issues persist, gentle warming and vortexing can be applied.

Data Presentation

Table 1: Storage Recommendations for this compound

FormStorage TemperatureDuration
Powder -20°CUp to 3 years
4°CUp to 2 years
In Solvent -80°CUp to 6 months
-20°CUp to 1 month

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Acclimatization: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder to achieve a final concentration of 10 mM.

  • Solubilization: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (if necessary): Perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.

  • Final Dilution: Prepare the final working solution by diluting the stock or intermediate solution directly into pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the medium is kept to a minimum (e.g., ≤0.5%) and is consistent across all experimental and control wells.

  • Application to Cells: Immediately add the working solution to your cell cultures.

Visualizations

Seladelpar_Signaling_Pathway This compound Signaling Pathway This compound This compound PPAR_delta PPAR-delta This compound->PPAR_delta activates FGF21 FGF21 (Fibroblast Growth Factor 21) Upregulation PPAR_delta->FGF21 forms heterodimer with RXR and upregulates RXR RXR RXR->FGF21 JNK_Pathway JNK Signaling Pathway Activation FGF21->JNK_Pathway induces CYP7A1 CYP7A1 Expression (Rate-limiting enzyme in bile acid synthesis) JNK_Pathway->CYP7A1 represses Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis catalyzes Troubleshooting_Workflow Troubleshooting this compound Solution Preparation start Start: Prepare this compound Solution dissolve Dissolve this compound powder in recommended solvent (e.g., DMSO) start->dissolve observe Observe for complete dissolution dissolve->observe success Solution is clear. Proceed with experiment. observe->success Yes precipitate Precipitate or cloudiness observed observe->precipitate No troubleshoot Troubleshoot precipitate->troubleshoot warm_sonicate Gently warm and sonicate the solution troubleshoot->warm_sonicate re_observe Re-observe for dissolution warm_sonicate->re_observe re_observe->success Yes prepare_fresh Prepare a fresh solution, potentially at a lower concentration re_observe->prepare_fresh No

References

Identifying potential confounding factors in Seladelpar studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and addressing potential confounding factors in studies involving Seladelpar.

Troubleshooting Guides

Issue 1: Unexpected Variability in Biochemical Markers (ALP, ALT, Bilirubin)

Potential Cause: Confounding factors may be influencing the biochemical response to this compound.

Troubleshooting Steps:

  • Review Baseline Characteristics: Stratify patient data to identify imbalances in key baseline parameters.

  • Assess Concomitant Medications: Document and analyze all concomitant medications for potential drug interactions.

  • Evaluate Disease Severity: Ensure consistent staging of liver disease across all study arms.

Data Summary Table: Key Baseline Confounders in Liver Disease Studies

Confounding FactorPotential Impact on this compound StudiesData to Collect
Disease Severity (PBC) Patients with more advanced PBC may show a different response profile.[1]Baseline ALP, total bilirubin, albumin levels; Platelet count; Presence of cirrhosis.[1][2]
Disease Severity (NASH) Histological features at baseline can influence outcomes.[3][4]NAFLD Activity Score (NAS), fibrosis stage, presence of hepatocyte ballooning.
Prior/Concomitant PBC Treatment Inadequate response or intolerance to Ursodeoxycholic Acid (UDCA) is an inclusion criterion for many this compound trials.History of UDCA use, duration, and response.
Metabolic Comorbidities (NASH) Conditions like type 2 diabetes and dyslipidemia are prevalent in NASH and can affect liver enzymes.Fasting glucose, HbA1c, lipid panel.
Body Mass Index (BMI) (NASH) Obesity is a key driver of NASH progression.Height and weight to calculate BMI.
Genetic Factors (NASH) Genetic polymorphisms can influence NASH pathogenesis.Genotyping for relevant variants (e.g., PNPLA3).
Alcohol Consumption Even modest alcohol intake can affect liver enzymes.Detailed patient-reported alcohol consumption history.
Issue 2: Higher than Expected Incidence of Adverse Events

Potential Cause: Drug-drug interactions or underlying patient characteristics may be potentiating adverse effects.

Troubleshooting Steps:

  • Detailed Medication Review: Scrutinize concomitant medications for known interactions with this compound's metabolic pathways (CYP2C9, CYP3A4, OAT3, BCRP).

  • Pharmacogenomic Analysis: Consider genotyping for CYP2C9 poor metabolizers, who may have increased exposure to this compound.

  • Assess for Biliary Obstruction: Rule out complete biliary obstruction, a contraindication for this compound.

Data Summary Table: Clinically Significant Drug Interactions with this compound

Interacting Drug ClassMechanism of InteractionClinical Recommendation
OAT3 Inhibitors (e.g., probenecid) Increase this compound exposure.Avoid concomitant use.
Strong CYP2C9 Inhibitors Increase this compound exposure.Avoid concomitant use.
Rifampin May reduce this compound exposure.Monitor biochemical response (e.g., ALP, bilirubin).
Dual Moderate CYP2C9 and Moderate/Strong CYP3A4 Inhibitors May increase this compound exposure.Monitor closely for adverse effects.
BCRP Inhibitors (e.g., cyclosporine) May increase this compound exposure.Monitor closely for adverse effects.
Bile Acid Sequestrants May reduce this compound absorption and efficacy.Administer this compound at least 4 hours before or 4 hours after the sequestrant.

Experimental Protocols

Protocol 1: Investigation of Confounding by Indication

Objective: To determine if the initial severity of the liver disease is confounding the observed treatment effect of this compound.

Methodology:

  • Patient Stratification: Divide the study population into subgroups based on baseline disease severity (e.g., for PBC: early vs. moderate vs. advanced stages based on bilirubin and albumin levels; for NASH: fibrosis stages F1, F2, F3).

  • Statistical Analysis: Perform a stratified analysis or use multivariable regression models to adjust for baseline severity when evaluating the treatment effect on primary endpoints (e.g., biochemical response, histological improvement).

  • Propensity Score Matching: In observational studies, use propensity score matching to balance baseline characteristics between treatment and control groups.

Frequently Asked Questions (FAQs)

Q1: What are the most critical confounding factors to control for in a this compound clinical trial for Primary Biliary Cholangitis (PBC)?

A1: The most critical factors include the patient's baseline disease stage (determined by bilirubin and albumin levels), baseline alkaline phosphatase (ALP) level, and their prior response to ursodeoxycholic acid (UDCA). These factors are strong predictors of disease progression and can significantly influence the observed treatment effect. Additionally, concomitant medications, especially those that interact with this compound's metabolism, must be carefully documented and controlled for.

Q2: In our NASH study, we are seeing a significant placebo effect. What could be the confounding factors?

A2: A significant placebo effect in NASH trials can be driven by several factors. Lifestyle modifications, such as changes in diet and physical activity, are common confounders as participants may be more health-conscious upon entering a trial. Other factors include variability in histological assessment and the natural history of the disease. It is crucial to standardize lifestyle advice across all arms of the study and use central, blinded readers for histology.

Q3: How does this compound's mechanism of action influence potential confounding factors?

A3: this compound is a selective PPAR-delta agonist that reduces bile acid synthesis by upregulating FGF21, which in turn represses the CYP7A1 enzyme via the JNK signaling pathway. This mechanism is independent of the FXR pathway. Therefore, concomitant medications that modulate the FXR pathway (like obeticholic acid) would not be a direct mechanistic confounder but could have additive or synergistic effects on bile acid metabolism. Factors influencing FGF21 levels or JNK signaling could theoretically confound this compound's effect.

Q4: We observed a higher rate of bone fractures in our long-term extension study. Is this a known side effect, and could there be confounding factors?

A4: Yes, bone fractures are listed as a potential serious side effect of this compound. Potential confounding factors to investigate include the baseline prevalence of osteoporosis or osteopenia in the study population, particularly in postmenopausal women with PBC, and the use of concomitant medications known to affect bone density (e.g., corticosteroids). It is important to assess and monitor bone health in long-term this compound studies.

Q5: What is the best way to manage the confounding effect of concomitant medications for metabolic syndrome in a NASH trial with this compound?

A5: To manage this, it is recommended that patients are on stable doses of medications for conditions like type 2 diabetes and dyslipidemia for at least 3 months prior to enrollment. Any dose changes during the trial should be documented. Statistical analysis should then adjust for the use of these medications. This approach helps to minimize the confounding influence these drugs may have on metabolic and liver-related endpoints.

Visualizations

Seladelpar_Signaling_Pathway cluster_Cell Hepatocyte This compound This compound PPARD PPAR-δ This compound->PPARD activates RXR RXR PPARD->RXR heterodimerizes with PPRE PPRE (in target gene promoter) RXR->PPRE binds to FGF21 FGF21 Gene PPRE->FGF21 induces transcription FGF21_Protein FGF21 Protein (secreted) FGF21->FGF21_Protein JNK JNK Pathway FGF21_Protein->JNK activates CYP7A1 CYP7A1 Gene (Bile Acid Synthesis) JNK->CYP7A1 represses Bile_Acids Reduced Bile Acids CYP7A1->Bile_Acids

Caption: this compound's signaling pathway in hepatocytes.

Confounding_Factor_Workflow Start Start: Unexpected Study Outcome Identify 1. Identify Potential Confounders (e.g., Baseline Severity, Concomitant Meds) Start->Identify Collect 2. Collect and Verify Data Identify->Collect Stratify 3. Stratify Data by Confounder Collect->Stratify Analyze 4. Perform Adjusted Statistical Analysis (e.g., ANCOVA, Multivariable Regression) Stratify->Analyze Interpret 5. Interpret Adjusted Results Analyze->Interpret Report 6. Report Findings and Limitations Interpret->Report

Caption: Workflow for identifying and addressing confounders.

Logical_Relationships_Confounders cluster_Confounders Potential Confounding Factors Disease_Severity Disease Severity Outcome Study Outcome (e.g., Biochemical Response) Disease_Severity->Outcome affects Concomitant_Meds Concomitant Meds Concomitant_Meds->Outcome affects Comorbidities Comorbidities (e.g., Diabetes) Comorbidities->Outcome affects Lifestyle Lifestyle Factors (Diet, Exercise) Lifestyle->Outcome affects This compound This compound Treatment This compound->Outcome True Effect

Caption: Logical relationship between confounders and study outcomes.

References

Optimizing Experimental Design for Seladelpar Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental designs for Seladelpar research. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective agonist of the peroxisome proliferator-activated receptor-delta (PPARδ).[1][2] PPARs are nuclear receptors that, upon activation, form a heterodimer with the retinoid X receptor (RXR) and regulate the transcription of specific genes.[1] this compound's activation of PPARδ has been shown to play a role in regulating genes involved in bile acid synthesis, inflammation, fibrosis, and lipid metabolism.[3][4]

A key mechanism involves the inhibition of bile acid synthesis. Published studies indicate that PPARδ activation by this compound induces Fibroblast Growth Factor 21 (FGF21). This, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, leading to the downregulation of CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol. This inhibitory effect on bile acid synthesis is independent of the farnesoid X receptor (FXR) pathway.

Q2: What are the main applications of this compound in research?

This compound is primarily being investigated for the treatment of primary biliary cholangitis (PBC) and has also been studied in the context of non-alcoholic steatohepatitis (NASH). Its ability to modulate metabolic and inflammatory pathways makes it a subject of interest in liver diseases and related metabolic disorders.

Q3: What are the expected outcomes of this compound treatment in clinical and preclinical models of PBC?

In clinical trials for PBC, this compound treatment has been associated with significant improvements in biochemical markers of cholestasis and liver injury. Key outcomes include:

  • Biochemical Response: A composite endpoint often defined as a reduction in alkaline phosphatase (ALP) to less than 1.67 times the upper limit of normal, a decrease of at least 15% in ALP from baseline, and a normal total bilirubin level.

  • ALP Normalization: A significant percentage of patients achieve normalization of their ALP levels.

  • Pruritus Improvement: this compound has been shown to significantly reduce moderate-to-severe pruritus (itching), a debilitating symptom of PBC.

Preclinical studies in mouse models of liver disease have shown that this compound can improve plasma markers of liver function, reduce liver fibrosis, and decrease steatosis.

Troubleshooting Guides

Cell-Based Assays

Q4: I am not observing the expected activation of PPARδ in my transactivation assay after treating with this compound. What are the possible causes and solutions?

Possible Causes:

  • Cell Line Issues: The cell line used may not have sufficient expression of PPARδ or the necessary co-factors for the reporter assay.

  • Plasmid Transfection Inefficiency: Poor transfection of the PPARδ expression vector, the reporter plasmid (containing a PPAR response element driving a reporter gene like luciferase), or the control plasmid (e.g., Renilla luciferase) can lead to a weak or absent signal.

  • This compound Concentration and Stability: The concentration of this compound may be too low, or the compound may be unstable in the cell culture medium.

  • Assay Reagents and Conditions: Suboptimal assay reagents, incorrect incubation times, or inappropriate cell density can all affect the results.

  • Indirect Activation: The observed effect, or lack thereof, might be due to indirect mechanisms rather than direct binding to PPARδ.

Troubleshooting Steps:

Problem Possible Cause Solution
Low or no signal Inefficient plasmid transfectionOptimize transfection protocol (e.g., DNA-to-transfection reagent ratio, cell density). Use a positive control for transfection efficiency (e.g., a GFP-expressing plasmid).
Low PPARδ expression in the chosen cell lineUse a cell line known to express PPARδ (e.g., 293T, HepG2). Consider transiently overexpressing PPARδ.
Incorrect this compound concentrationPerform a dose-response curve to determine the optimal concentration. Ensure proper dissolution of this compound.
This compound degradationCheck the stability of this compound in your specific cell culture medium over the experiment's duration. Prepare fresh solutions for each experiment.
High background signal Leaky reporter plasmidUse a reporter plasmid with a minimal promoter to reduce basal expression.
Cell stressEnsure optimal cell culture conditions to minimize stress-induced reporter gene activation.
Inconsistent results Variable cell density at seedingUse a consistent cell seeding density for all wells.
Pipetting errorsEnsure accurate and consistent pipetting of reagents, especially the test compound.

Q5: My qPCR results for PPARδ target genes (e.g., ANGPTL4, PDK4) after this compound treatment are inconsistent. How can I troubleshoot this?

Possible Causes:

  • RNA Quality and Quantity: Poor RNA integrity or inaccurate quantification can lead to variable results.

  • Primer Design and Efficiency: Suboptimal primer design can result in inefficient amplification or the amplification of non-target sequences.

  • Reverse Transcription Variability: Inconsistent efficiency of the reverse transcription step can introduce variability.

  • qPCR Reaction Conditions: Incorrect annealing temperature or reagent concentrations can affect amplification efficiency.

  • Reference Gene Instability: The chosen reference (housekeeping) gene's expression may be affected by the experimental conditions.

Troubleshooting Steps:

Problem Possible Cause Solution
High Ct values or no amplification Poor RNA qualityAssess RNA integrity using a bioanalyzer or gel electrophoresis. Use high-quality RNA extraction kits.
Inefficient primersValidate primer efficiency by running a standard curve. Design new primers if necessary.
Variable Ct values between replicates Pipetting errorsUse a master mix to minimize pipetting variability. Ensure accurate pipetting.
Inconsistent reverse transcriptionUse a high-quality reverse transcriptase and a consistent amount of RNA for each reaction.
Inconsistent fold-change results Unstable reference geneValidate the stability of your reference gene across all experimental conditions. Consider using multiple reference genes.
Inappropriate data analysisUse the ΔΔCt method for relative quantification and ensure proper statistical analysis.

Q6: I am having issues with my Western blot for PPARδ signaling proteins. What should I check?

Possible Causes:

  • Antibody Specificity: The primary antibody may not be specific for the target protein or may cross-react with other proteins.

  • Protein Extraction and Quantification: Inefficient protein extraction or inaccurate protein quantification can lead to inconsistent loading.

  • Electrophoresis and Transfer: Suboptimal gel electrophoresis or inefficient protein transfer to the membrane can result in weak or no signal.

  • Blocking and Antibody Incubation: Inadequate blocking or incorrect antibody concentrations and incubation times can lead to high background or weak signals.

Troubleshooting Steps:

Problem Possible Cause Solution
No or weak signal Inefficient protein extractionUse appropriate lysis buffers with protease and phosphatase inhibitors.
Low antibody concentrationOptimize the primary antibody concentration.
Inefficient transferVerify transfer efficiency using a prestained protein ladder or Ponceau S staining.
High background Inadequate blockingIncrease blocking time or try a different blocking agent (e.g., BSA instead of milk).
High primary antibody concentrationDecrease the primary antibody concentration.
Non-specific bands Non-specific antibodyUse a validated antibody with proven specificity for the target protein. Check the antibody datasheet for recommended applications and species reactivity.
Protein degradationHandle samples on ice and use protease inhibitors.
Inconsistent band intensity Uneven protein loadingPerform accurate protein quantification (e.g., BCA assay) and load equal amounts of protein per lane. Use a loading control (e.g., GAPDH, β-actin) to normalize the data.
Animal Studies

Q7: I am observing high variability in the response of my mice to this compound treatment. What could be the reasons?

Possible Causes:

  • Animal Model Heterogeneity: The chosen animal model may have inherent variability in disease progression and response to treatment. For PBC, spontaneous models like NOD.c3c4 mice or induced models can be used, each with its own characteristics.

  • Drug Administration: Inconsistent oral gavage technique can lead to variable dosing. The formulation and stability of this compound in the vehicle can also be a factor.

  • Diet and Environment: Variations in diet, housing conditions, and the gut microbiome can influence the metabolic state of the animals and their response to a PPARδ agonist.

  • Timing of Sample Collection: The diurnal rhythm can affect the expression of genes involved in bile acid synthesis.

Troubleshooting Steps:

Problem Possible Cause Solution
High inter-animal variability Inconsistent gavage techniqueEnsure all personnel are properly trained in oral gavage to minimize stress and ensure accurate dosing.
Animal model variabilityUse a sufficient number of animals per group to achieve statistical power. Carefully select the animal model that best recapitulates the human disease.
Environmental factorsStandardize housing conditions, diet, and light-dark cycles.
Inconsistent data Timing of sample collectionCollect samples at the same time of day for all animals to minimize the effects of circadian rhythms.
This compound formulation issuesEnsure this compound is properly dissolved or suspended in the vehicle and is stable for the duration of the study.

Data Presentation

Table 1: Summary of Key Efficacy Endpoints from a Phase 3 Trial of this compound in Primary Biliary Cholangitis (RESPONSE Trial)

EndpointThis compound (10 mg daily)Placebop-value
Biochemical Response at 12 Months 61.7%20.0%<0.001
Alkaline Phosphatase (ALP) Normalization at 12 Months 25.0%0%<0.001
Change in Pruritus NRS Score from Baseline to 6 Months (Moderate-to-Severe Pruritus) -3.2-1.70.005
Data from the RESPONSE trial as reported in Hirschfield et al., NEJM, 2024.

Experimental Protocols

PPARδ Transactivation Assay

This protocol is a general guideline for a luciferase-based reporter assay to measure the activation of PPARδ by this compound.

Materials:

  • Cell line (e.g., 293T, HepG2)

  • PPARδ expression plasmid

  • Reporter plasmid with a PPAR Response Element (PPRE) driving firefly luciferase

  • Control plasmid with a constitutive promoter driving Renilla luciferase

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPARδ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold activation relative to the vehicle control.

Quantitative PCR (qPCR) for PPARδ Target Gene Expression

This protocol outlines the steps for measuring the relative expression of PPARδ target genes, such as ANGPTL4 and PDK4.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers (see Table 2)

  • qPCR instrument

Methodology:

  • RNA Extraction: Extract total RNA from cells or tissues treated with this compound or vehicle control using a commercial RNA extraction kit.

  • RNA Quantification and Quality Control: Quantify the RNA concentration and assess its purity (A260/A280 ratio) and integrity.

  • Reverse Transcription: Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers.

  • Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.

Table 2: Example Primer Sequences for Human PPARδ Target Genes

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
ANGPTL4 GATGGCTCAGTGGACTTCAACCTGCTATGCACCTTCTCCAGACC
PDK4 CCTCATCCGCAAGCTCATCGCTTGGCATGTACGGTTCAA
GAPDH (Reference)GAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC
Primer sequences should be validated for specificity and efficiency before use.
Western Blot Analysis of PPARδ Signaling Proteins

This protocol describes the detection of PPARδ and downstream signaling proteins.

Materials:

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PPARδ, anti-phospho-JNK, anti-JNK, anti-CYP7A1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Protein Extraction: Lyse cells or tissues in lysis buffer and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control.

Mandatory Visualizations

Seladelpar_Signaling_Pathway cluster_nucleus Nucleus This compound This compound PPARD PPARδ This compound->PPARD activates PPRE PPRE (PPAR Response Element) PPARD->PPRE RXR RXR RXR->PPRE FGF21 FGF21 Gene Transcription PPRE->FGF21 upregulates FGF21_Protein FGF21 Protein (secreted) FGF21->FGF21_Protein JNK_Pathway JNK Signaling Pathway FGF21_Protein->JNK_Pathway activates CYP7A1 CYP7A1 Gene Transcription JNK_Pathway->CYP7A1 downregulates Bile_Acid Bile Acid Synthesis CYP7A1->Bile_Acid inhibits

Caption: this compound's signaling pathway in hepatocytes.

Experimental_Workflow_qPCR start Start: Cell/Tissue Samples treatment Treatment: This compound vs. Vehicle start->treatment rna_extraction RNA Extraction treatment->rna_extraction rna_qc RNA Quantification & Quality Control rna_extraction->rna_qc cdna_synthesis cDNA Synthesis rna_qc->cdna_synthesis qpcr qPCR with Target & Reference Primers cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis end End: Relative Gene Expression data_analysis->end

Caption: Experimental workflow for qPCR analysis.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Steps start Inconsistent Experimental Results check_reagents Check Reagent Preparation & Storage start->check_reagents check_protocol Review Experimental Protocol Steps start->check_protocol check_equipment Verify Equipment Calibration & Function start->check_equipment solution Identify & Correct the Source of Error check_reagents->solution check_protocol->solution check_equipment->solution

Caption: Logical approach to troubleshooting experiments.

References

Troubleshooting transaminitis in preclinical Seladelpar studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Seladelpar Preclinical Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering transaminitis in preclinical studies of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an orally active, selective peroxisome proliferator-activated receptor-delta (PPAR-δ) agonist.[1][2][3] PPARs are nuclear receptors that regulate gene transcription.[4] this compound's activation of PPAR-δ is believed to regulate pathways involved in bile acid synthesis, inflammation, fibrosis, and lipid metabolism.[5] Specifically, it has been shown to reduce bile acid synthesis by downregulating the enzyme CYP7A1, which is key in the conversion of cholesterol to bile acids. This is thought to be mediated through the induction of Fibroblast Growth Factor 21 (FGF21).

Q2: Has transaminitis been observed with this compound in clinical or preclinical studies?

A2: In early clinical trials for Primary Biliary Cholangitis (PBC), transient elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels (above 5 times the upper limit of normal) were observed in a small number of subjects at high doses (50 mg and 200 mg daily). These elevations resolved after discontinuing the drug. However, in more recent, larger Phase 3 clinical trials at a 10 mg daily dose, this compound has been shown to decrease serum aminotransferase and alkaline phosphatase levels in patients with PBC. One preclinical study in a mouse model of ethanol-induced liver disease also demonstrated that this compound protected against liver damage, leading to lower serum ALT levels.

Q3: What are the potential mechanisms for drug-induced liver injury (DILI)?

A3: Drug-induced liver injury is a complex process that can be multifactorial. The pathogenesis can involve direct toxicity of the drug or its metabolites, mitochondrial injury, and immune-mediated responses. Diagnosis of DILI typically involves excluding other causes of liver injury and identifying a characteristic clinical signature related to the drug.

Q4: What are the first steps if I observe transaminitis in my preclinical study with this compound?

A4: The most critical first step in managing potential DILI is to suspend the administration of the suspected offending drug. Following cessation, monitoring of liver biochemistries is essential to see if the values return to baseline. Spontaneous recovery after withdrawal is a key indicator in causality assessment.

Troubleshooting Guide for Transaminitis in Preclinical this compound Studies

This guide provides a systematic approach to investigating unexpected elevations in liver transaminases (ALT, AST) during preclinical experiments with this compound.

Phase 1: Initial Assessment and Confirmation

If you observe an increase in serum transaminases, it is crucial to first confirm the finding and rule out experimental artifacts.

1.1. Verify the Finding:

  • Repeat Measurements: Re-measure ALT and AST levels from the same and, if possible, new samples from the affected animals to confirm the initial observation.

  • Control Group Analysis: Carefully re-examine the liver enzyme levels in the vehicle control group to ensure they are within the normal range for the animal model.

1.2. Rule Out Confounding Factors:

  • Animal Health: Conduct a thorough health assessment of the animals. Check for signs of infection, stress, or other illnesses that could independently cause liver enzyme elevation.

  • Dosing and Formulation: Verify the dose calculations, preparation of the dosing formulation, and the administration route. An accidental overdose or issue with the vehicle could be a cause.

  • Contaminants: Ensure that the this compound compound is pure and that the vehicle and other reagents are free of contaminants.

Phase 2: Mechanistic Investigation

Once the transaminitis is confirmed to be associated with this compound administration, the next step is to investigate the potential underlying mechanisms.

2.1. Histopathological Examination:

  • Liver Tissue Analysis: Collect liver tissue for histopathological analysis. This is critical for determining the nature of the liver injury (e.g., necrosis, apoptosis, cholestasis, steatosis, or inflammation).

  • Special Stains: Consider using special stains to identify specific cellular changes, such as Oil Red O for lipid accumulation or TUNEL staining for apoptosis.

2.2. Biomarker Analysis:

  • Additional Liver Function Tests: Measure other markers of liver function and injury, including alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), total bilirubin, and albumin.

  • Markers of Cholestasis: Given this compound's role in bile acid homeostasis, measuring serum bile acids can provide insights into potential cholestatic injury.

2.3. Gene Expression Analysis:

  • Target Gene Modulation: Analyze the expression of known PPAR-δ target genes in the liver to confirm target engagement.

  • Stress and Inflammation Pathways: Evaluate the expression of genes involved in cellular stress (e.g., ER stress markers) and inflammation (e.g., cytokines, chemokines).

Data Presentation

Table 1: Hypothetical Preclinical Transaminase Elevation Data

Treatment GroupDose (mg/kg/day)nMean ALT (U/L) ± SDMean AST (U/L) ± SD
Vehicle Control01045 ± 1080 ± 15
This compound101055 ± 1295 ± 20
This compound5010150 ± 45250 ± 60
This compound20010400 ± 120600 ± 150

This table presents hypothetical data for illustrative purposes and is not derived from a specific study.

Experimental Protocols

Protocol 1: Serum Transaminase Measurement

  • Sample Collection: Collect blood samples from animals via an appropriate method (e.g., tail vein, retro-orbital sinus) into serum separator tubes.

  • Serum Separation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes at 4°C.

  • Analysis: Analyze the resulting serum for ALT and AST activity using a commercially available enzymatic assay kit on an automated clinical chemistry analyzer, following the manufacturer's instructions.

Protocol 2: Liver Histopathology

  • Tissue Collection: Euthanize animals and immediately perfuse the liver with phosphate-buffered saline (PBS) followed by 10% neutral buffered formalin.

  • Fixation and Processing: Excise the liver and fix in 10% neutral buffered formalin for 24 hours. Process the tissue through graded alcohols and xylene, and embed in paraffin.

  • Sectioning and Staining: Cut 5 µm sections and stain with hematoxylin and eosin (H&E).

  • Microscopic Examination: A board-certified veterinary pathologist should examine the slides in a blinded fashion to assess for hepatocellular necrosis, apoptosis, inflammation, steatosis, and cholestasis.

Visualizations

Seladelpar_Mechanism_of_Action This compound This compound PPAR_delta PPAR-δ This compound->PPAR_delta activates PPRE PPRE (PPAR Response Element) PPAR_delta->PPRE heterodimerizes with RXR and binds to RXR RXR Target_Genes Target Gene Transcription PPRE->Target_Genes regulates FGF21 FGF21 Induction Target_Genes->FGF21 Inflammation Anti-inflammatory Effects Target_Genes->Inflammation CYP7A1 CYP7A1 Downregulation FGF21->CYP7A1 Bile_Acid Reduced Bile Acid Synthesis CYP7A1->Bile_Acid

Caption: this compound's mechanism of action as a PPAR-δ agonist.

Troubleshooting_Workflow Start Transaminitis Observed Confirm Confirm Finding (Repeat Measures) Start->Confirm Rule_Out Rule Out Confounders (Dose, Health, etc.) Confirm->Rule_Out Confirmed Finding Confirmed & Not an Artifact Rule_Out->Confirmed Confirmed->Start No, Re-evaluate Investigate Initiate Mechanistic Investigation Confirmed->Investigate Yes Histo Histopathology Investigate->Histo Biomarkers Biomarker Analysis (ALP, GGT, Bile Acids) Investigate->Biomarkers Gene_Expression Gene Expression Analysis Investigate->Gene_Expression Report Correlate Findings & Report Histo->Report Biomarkers->Report Gene_Expression->Report

Caption: Troubleshooting workflow for preclinical transaminitis.

References

Validation & Comparative

A Head-to-Head Comparison: Seladelpar and Fenofibrate in Focus

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapies for chronic liver diseases, particularly Primary Biliary Cholangitis (PBC), Seladelpar and fenofibrate have emerged as significant treatment options. While both drugs aim to improve biochemical markers associated with liver injury, they operate through distinct mechanisms of action. This guide provides a detailed comparison of this compound and fenofibrate, drawing upon available clinical trial data to offer a comprehensive overview for researchers, scientists, and drug development professionals. It is important to note that to date, no direct head-to-head clinical trials comparing this compound and fenofibrate have been published. The following comparison is therefore based on data from separate clinical studies.

Mechanism of Action: A Tale of Two PPAR Agonists

This compound and fenofibrate both belong to the peroxisome proliferator-activated receptor (PPAR) agonist class of drugs, but they target different isoforms of the PPAR receptor, leading to distinct downstream effects.

This compound is a potent and selective agonist of the PPAR-delta (PPARδ) receptor.[1][2] Activation of PPARδ by this compound is involved in the inhibition of bile acid synthesis.[3] This is achieved, in part, by reducing bile acid synthesis through the induction of Fibroblast Growth Factor 21 (FGF21), which in turn downregulates CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol.[3][4] PPARδ is broadly distributed in various tissues, including the liver's hepatocytes, cholangiocytes, Kupffer cells, and stellate cells, allowing it to control metabolic and inflammatory pathways.

Fenofibrate , on the other hand, is a fibrate that acts as a PPAR-alpha (PPARα) agonist. Activation of PPARα primarily influences lipid metabolism. It increases the catabolism of triglyceride-rich particles by activating lipoprotein lipase and reducing the production of apoprotein C-III, an inhibitor of lipoprotein lipase. This leads to a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol. In the context of liver disease, the activation of PPARα is also associated with anti-inflammatory effects.

Signaling Pathways of this compound and Fenofibrate cluster_this compound This compound (PPARδ Agonist) cluster_fenofibrate Fenofibrate (PPARα Agonist) This compound This compound PPARd PPARδ This compound->PPARd activates RXR_d RXR PPARd->RXR_d dimerizes with PPRE_d PPRE RXR_d->PPRE_d binds to FGF21 FGF21 Induction PPRE_d->FGF21 regulates gene transcription AntiInflammatory_d Anti-inflammatory Effects PPRE_d->AntiInflammatory_d CYP7A1_d CYP7A1 Downregulation FGF21->CYP7A1_d leads to BileAcid_d Reduced Bile Acid Synthesis CYP7A1_d->BileAcid_d Fenofibrate Fenofibrate PPARa PPARα Fenofibrate->PPARa activates RXR_a RXR PPARa->RXR_a dimerizes with PPRE_a PPRE RXR_a->PPRE_a binds to LPL Lipoprotein Lipase Upregulation PPRE_a->LPL regulates gene transcription ApoCIII Apo C-III Downregulation PPRE_a->ApoCIII regulates gene transcription AntiInflammatory_a Anti-inflammatory Effects PPRE_a->AntiInflammatory_a Triglycerides Reduced Triglycerides LPL->Triglycerides ApoCIII->Triglycerides

Caption: Signaling pathways of this compound and fenofibrate.

Efficacy in Primary Biliary Cholangitis (PBC)

The following tables summarize the efficacy of this compound and fenofibrate in treating PBC, based on data from various clinical trials. The primary endpoint in many of these studies is a composite biochemical response, often including a significant reduction in alkaline phosphatase (ALP) and maintenance of normal total bilirubin levels.

Table 1: this compound Efficacy in PBC

Clinical TrialDosagePrimary EndpointResultCitation
RESPONSE (Phase 3)10 mg dailyBiochemical response at 12 months61.7% of patients on this compound achieved the primary endpoint vs. 20.0% on placebo.
ENHANCE (Phase 3)10 mg dailyBiochemical response at 3 monthsSignificantly higher response rate with this compound compared to placebo.
Phase 2 Study5 mg and 10 mg dailyChange in ALP from baseline at 8 weeksMean ALP reductions of 33% (5 mg) and 41% (10 mg).
Phase 2 Study5 mg and 10 mg dailyALP normalization at 52 weeks13% (5 mg) and 33% (10 mg) of patients achieved ALP normalization.

Table 2: Fenofibrate Efficacy in PBC (in combination with UDCA)

Clinical TrialDosagePrimary EndpointResultCitation
Randomized Controlled Trial200 mg dailyALP normalization at 12 months54.2% of patients in the fenofibrate group achieved normal ALP levels vs. 4.2% in the control group.
Randomized Clinical Trial200 mg dailyBiochemical response at 12 months81.4% of patients in the UDCA-fenofibrate group achieved the primary outcome vs. 64.3% in the UDCA-only group.
Retrospective Study200 mg dailyReduction in serum ALP and γ-GTSignificant reductions in both markers after two years of add-on therapy.

Safety and Tolerability

Table 3: Comparative Safety Profile

Adverse EventThis compoundFenofibrateCitations
Common Adverse Events Headache, abdominal pain, fatigueReversible elevation of serum creatinine and transaminases, runny or stuffy nose
Serious Adverse Events No treatment-related serious adverse events reported in some studies.Myopathy, rhabdomyolysis, pancreatitis, gallbladder problems (cholelithiasis), blood disorders
Pruritus (Itching) Significant reduction in moderate-to-severe pruritus.May improve pruritus, though evidence is less robust than for other PPAR agonists.

Experimental Protocols

The methodologies for clinical trials of this compound and fenofibrate in PBC share similarities in their design, focusing on patients with an inadequate response to the standard first-line therapy, ursodeoxycholic acid (UDCA).

Representative this compound Clinical Trial Protocol (based on RESPONSE trial):

  • Study Design: A phase 3, multicenter, double-blind, placebo-controlled, randomized trial.

  • Patient Population: Adults with PBC who have had an inadequate response to or are intolerant of UDCA.

  • Intervention: Patients are randomized in a 2:1 ratio to receive either this compound (10 mg once daily) or a placebo for 12 months. The majority of patients continue to receive UDCA as a background therapy.

  • Primary Endpoint: A composite biochemical response at 12 months, defined as an alkaline phosphatase (ALP) level less than 1.67 times the upper limit of normal, a decrease of at least 15% in ALP from baseline, and a normal total bilirubin level.

  • Key Secondary Endpoints: Normalization of ALP level at 12 months and change in the pruritus numerical rating scale from baseline to 6 months in patients with moderate-to-severe pruritus at baseline.

Representative Fenofibrate Clinical Trial Protocol (based on a randomized controlled trial):

  • Study Design: A randomized, controlled, open-label study.

  • Patient Population: PBC patients with an incomplete response to UDCA.

  • Intervention: Patients are randomly assigned to receive either UDCA in combination with fenofibrate (200 mg/day) or to continue with their UDCA monotherapy for at least 12 months.

  • Primary Endpoint: Biochemical response, often defined by the normalization of ALP levels.

  • Follow-up: Patients are followed up regularly to monitor biochemical indexes and adverse events.

Representative Clinical Trial Workflow for PBC Screening Screening of PBC Patients (Inadequate UDCA response) Randomization Randomization Screening->Randomization TreatmentArm Treatment Arm (e.g., this compound or Fenofibrate + UDCA) Randomization->TreatmentArm ControlArm Control Arm (Placebo + UDCA or UDCA alone) Randomization->ControlArm TreatmentPeriod Treatment Period (e.g., 12 months) TreatmentArm->TreatmentPeriod ControlArm->TreatmentPeriod FollowUp Regular Follow-up Visits (Biochemical tests, safety monitoring) TreatmentPeriod->FollowUp Endpoint Primary Endpoint Assessment (e.g., Biochemical Response at 12 months) FollowUp->Endpoint DataAnalysis Data Analysis and Reporting Endpoint->DataAnalysis

Caption: A typical workflow for a clinical trial in PBC.

Conclusion

While both this compound and fenofibrate show promise in improving biochemical markers for PBC in patients with an inadequate response to UDCA, they do so through different PPAR pathways. This compound, a selective PPARδ agonist, has demonstrated robust efficacy in reducing ALP and has the added benefit of significantly improving pruritus. Fenofibrate, a PPARα agonist, also effectively improves biochemical responses, particularly when used as an add-on therapy to UDCA. The choice between these therapies may depend on the specific clinical profile of the patient, including the presence of pruritus and their lipid profile. The development of direct head-to-head comparative trials will be crucial to definitively establish the relative efficacy and safety of these two agents.

References

A Comparative Guide to Therapeutic Targets in Primary Biliary Cholangitis: An In-depth Analysis of Seladelpar and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Seladelpar and other therapeutic agents for Primary Biliary Cholangitis (PBC). The information presented herein is intended for an audience with a background in biomedical sciences and drug development. We will delve into the mechanisms of action, signaling pathways, and comparative efficacy and safety data from pivotal clinical trials to offer a thorough validation of the therapeutic targets of these treatments.

Introduction to Therapeutic Strategies in PBC

Primary Biliary Cholangitis (PBC) is a chronic, autoimmune, cholestatic liver disease characterized by the progressive destruction of small bile ducts within the liver. This leads to the accumulation of toxic bile acids, inflammation, and fibrosis, which can ultimately progress to cirrhosis and liver failure. For many years, ursodeoxycholic acid (UDCA) has been the cornerstone of PBC treatment. However, a significant portion of patients exhibit an inadequate biochemical response to UDCA, necessitating the development of second-line therapies that target different pathways involved in the pathophysiology of PBC. This guide focuses on this compound, a novel selective peroxisome proliferator-activated receptor delta (PPARδ) agonist, and compares its therapeutic profile with the established first-line therapy, UDCA, and other second-line agents, Obeticholic Acid and Elafibranor.

Mechanism of Action and Signaling Pathways

The therapeutic agents discussed in this guide employ distinct mechanisms to mitigate the pathological processes in PBC. Below is a comparative overview of their primary targets and the signaling cascades they modulate.

This compound (Livdelzi®)

This compound is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). PPARs are nuclear receptors that regulate the transcription of genes involved in various metabolic and inflammatory pathways.[1] PPARδ is expressed in several liver cell types, including hepatocytes, cholangiocytes, Kupffer cells, and stellate cells, making it a comprehensive target for a multifaceted disease like PBC.[2]

The activation of PPARδ by this compound is understood to inhibit bile acid synthesis.[3] Published studies indicate that this is achieved through the induction of Fibroblast Growth Factor 21 (FGF21), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[4][5] This cascade ultimately leads to the downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids. This mechanism is distinct from the farnesoid X receptor (FXR) pathway. Beyond its effects on bile acid metabolism, PPARδ activation also plays a role in reducing inflammation and fibrosis.

Seladelpar_Pathway This compound This compound PPARd PPARδ This compound->PPARd activates FGF21 FGF21 (Fibroblast Growth Factor 21) PPARd->FGF21 induces JNK JNK Pathway (c-Jun N-terminal Kinase) FGF21->JNK activates CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) JNK->CYP7A1 downregulates BileAcid Bile Acid Synthesis CYP7A1->BileAcid inhibits

Caption: this compound's Signaling Pathway for Bile Acid Reduction.
Obeticholic Acid (Ocaliva®)

Obeticholic acid (OCA) is a semi-synthetic bile acid analog and a potent agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. FXR is a key regulator of bile acid homeostasis.

Upon activation by OCA, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex binds to DNA and modulates the expression of target genes. In hepatocytes, FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits liver receptor homolog-1 (LRH-1). This leads to the downregulation of CYP7A1, thereby reducing bile acid synthesis. In the intestine, FXR activation stimulates the release of FGF19, which travels to the liver and further suppresses CYP7A1 expression. Additionally, FXR activation upregulates the expression of the bile salt export pump (BSEP), which enhances the excretion of bile acids from hepatocytes.

OCA_Pathway cluster_hepatocyte Hepatocyte cluster_enterocyte Enterocyte OCA_hep Obeticholic Acid FXR_hep FXR OCA_hep->FXR_hep activates SHP SHP FXR_hep->SHP induces BSEP BSEP FXR_hep->BSEP upregulates LRH1 LRH-1 SHP->LRH1 inhibits CYP7A1_hep CYP7A1 LRH1->CYP7A1_hep activates BileAcid_hep Bile Acid Synthesis CYP7A1_hep->BileAcid_hep BileExport Bile Acid Export BSEP->BileExport OCA_ent Obeticholic Acid FXR_ent FXR OCA_ent->FXR_ent activates FGF19 FGF19 FXR_ent->FGF19 induces secretion FGF19->CYP7A1_hep inhibits

Caption: Obeticholic Acid's Dual Mechanism via FXR Activation.
Elafibranor (Iqirvo®)

Elafibranor is a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and delta (PPARδ). This dual activity allows it to address multiple facets of PBC pathology.

The PPARδ agonism of Elafibranor is thought to follow a similar pathway to this compound, involving FGF21-dependent downregulation of CYP7A1 to reduce bile acid synthesis. The activation of PPARα also contributes to the regulation of bile acid homeostasis, lipid metabolism, and inflammation. Elafibranor's dual mechanism is designed to reduce bile acid production and toxicity, decrease liver inflammation, and improve lipid and glucose metabolism.

Elafibranor_Pathway Elafibranor Elafibranor PPARa PPARα Elafibranor->PPARa activates PPARd_ela PPARδ Elafibranor->PPARd_ela activates BileAcid_ela Bile Acid Homeostasis PPARa->BileAcid_ela Lipid Lipid Metabolism PPARa->Lipid Inflammation Inflammation PPARa->Inflammation reduces FGF21_ela FGF21 PPARd_ela->FGF21_ela induces CYP7A1_ela CYP7A1 FGF21_ela->CYP7A1_ela downregulates BileSynth Bile Acid Synthesis CYP7A1_ela->BileSynth inhibits

Caption: Elafibranor's Dual PPARα/δ Agonist Activity.
Ursodeoxycholic Acid (UDCA)

UDCA is a hydrophilic bile acid that has been the first-line treatment for PBC for decades. Its mechanism of action is multifactorial and not fully elucidated. Key proposed mechanisms include:

  • Replacement of toxic bile acids: UDCA replaces more hydrophobic and cytotoxic bile acids in the bile acid pool, thereby reducing their damaging effects on hepatocytes and cholangiocytes.

  • Stimulation of bile flow: UDCA enhances the secretion of bile acids and other biliary constituents.

  • Cytoprotection: It protects liver cells from bile acid-induced apoptosis and oxidative stress.

  • Immunomodulation: UDCA has been shown to reduce the expression of major histocompatibility complex (MHC) class I antigens on hepatocytes.

UDCA_Workflow UDCA Ursodeoxycholic Acid (UDCA) ToxicBA Displacement of Toxic Bile Acids UDCA->ToxicBA BileFlow Stimulation of Bile Flow UDCA->BileFlow Cytoprotection Cytoprotection (Anti-apoptosis, Anti-oxidant) UDCA->Cytoprotection Immunomodulation Immunomodulation (Reduced MHC I expression) UDCA->Immunomodulation Hepatocyte Hepatocyte & Cholangiocyte Protection ToxicBA->Hepatocyte BileFlow->Hepatocyte Cytoprotection->Hepatocyte Immunomodulation->Hepatocyte

Caption: Multifactorial Mechanism of Ursodeoxycholic Acid.

Comparative Efficacy from Clinical Trials

The efficacy of these therapeutic agents has been evaluated in several key clinical trials. The primary endpoint in many of these studies is a composite biochemical response, typically defined by reductions in alkaline phosphatase (ALP) and total bilirubin levels, which are surrogate markers for disease progression in PBC.

Drug Pivotal Trial Primary Endpoint Treatment Arm Response Placebo Arm Response ALP Normalization Pruritus Improvement
This compound RESPONSEComposite Biochemical Response at 12 months61.7%20%25% vs 0% PlaceboStatistically significant improvement vs. Placebo
Obeticholic Acid POISEComposite Biochemical Response at 12 months46-47%10%Not reported as a primary or key secondary endpointAssociated with increased pruritus
Elafibranor ELATIVEComposite Biochemical Response at 52 weeks51%4%15% vs 0% PlaceboPatient-reported outcomes suggest possible improvement
UDCA VariousVaries (Biochemical, Histological, Clinical)Significant biochemical improvement vs. Placebo-Not consistently reported as a primary endpointNo significant improvement

Comparative Safety and Tolerability

The safety and tolerability profiles of these medications are critical considerations for long-term management of PBC.

Drug Common Adverse Events Serious Adverse Events
This compound COVID-19, pruritus (less frequent than placebo)No treatment-related serious adverse events reported in key trials.
Obeticholic Acid Pruritus (dose-dependent), fatigue, headache, abdominal painIncreased risk of serious adverse events compared to placebo.
Elafibranor Abdominal pain, diarrhea, nausea, vomiting (mild to moderate)Similar rates of serious adverse events compared to placebo.
UDCA Generally well-tolerated, potential for weight gain.No significant increase in serious adverse events.

Experimental Protocols of Key Clinical Trials

A summary of the methodologies for the pivotal phase 3 trials is provided below.

RESPONSE Trial (this compound)
  • Study Design: A phase 3, double-blind, placebo-controlled, randomized trial.

  • Patient Population: 193 adults with PBC with an inadequate response or intolerance to UDCA.

  • Intervention: Patients were randomized in a 2:1 ratio to receive this compound 10 mg once daily or placebo for 12 months.

  • Primary Endpoint: Composite biochemical response at 12 months, defined as an ALP level <1.67 times the upper limit of normal (ULN), a decrease in ALP of at least 15% from baseline, and a total bilirubin level ≤ ULN.

  • Key Secondary Endpoints: ALP normalization at 12 months and change from baseline in pruritus score.

RESPONSE_Workflow cluster_screening Screening cluster_randomization Randomization (2:1) cluster_treatment Treatment (12 Months) cluster_endpoints Endpoints P1 193 PBC Patients (Inadequate UDCA response/intolerance) R1 This compound 10mg qd (n=128) P1->R1 R2 Placebo qd (n=65) P1->R2 T1 Follow-up Assessments R1->T1 R2->T1 E1 Primary: Composite Biochemical Response T1->E1 E2 Secondary: ALP Normalization, Pruritus T1->E2

References

A Cross-Species Comparative Analysis of Seladelpar's Therapeutic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Seladelpar, a potent and selective peroxisome proliferator-activated receptor delta (PPAR-δ) agonist, has demonstrated significant therapeutic potential in preclinical and clinical settings for chronic liver diseases, primarily Primary Biliary Cholangitis (PBC) and Non-alcoholic Steatohepatitis (NASH). This guide provides a comprehensive cross-species comparison of this compound's effects, supported by experimental data, and contrasts its performance with other PPAR agonists.

Mechanism of Action: A Conserved Pathway

This compound's primary mechanism of action is consistent across species, involving the activation of PPAR-δ, a nuclear receptor that plays a crucial role in regulating metabolic and inflammatory pathways.[1] In both mice and humans, this compound has been shown to modulate genes involved in bile acid synthesis, lipid metabolism, and inflammation.[1][2] A key pathway involves the induction of Fibroblast Growth Factor 21 (FGF21), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway to suppress CYP7A1, the rate-limiting enzyme in bile acid synthesis.[3][4] This leads to a reduction in the total bile acid pool, a critical therapeutic goal in cholestatic liver diseases like PBC.

Seladelpar_Signaling_Pathway This compound This compound PPARd PPAR-δ This compound->PPARd activates PPRE PPRE PPARd->PPRE binds to RXR RXR RXR->PPRE binds to FGF21 FGF21 Gene Transcription PPRE->FGF21 induces FGF21_Protein FGF21 Protein FGF21->FGF21_Protein leads to JNK_Pathway JNK Signaling Pathway FGF21_Protein->JNK_Pathway activates CYP7A1 CYP7A1 Gene Transcription JNK_Pathway->CYP7A1 represses Bile_Acid Bile Acid Synthesis CYP7A1->Bile_Acid rate-limiting step in

Preclinical Efficacy in Murine Models of NASH

This compound has been extensively studied in mouse models of NASH, demonstrating robust effects on steatosis, inflammation, and fibrosis. These studies provide a foundational understanding of its therapeutic potential before moving into human trials.

Key Experimental Protocol: Diet-Induced NASH Mouse Model

A common methodology to induce NASH in mice involves a high-fat, high-fructose, and high-cholesterol diet for an extended period (e.g., 43 weeks). Following disease induction, which is often confirmed by liver biopsy, mice are randomized to receive vehicle control, this compound, or other comparator agents.

Preclinical_Workflow cluster_0 Disease Induction cluster_1 Treatment Phase cluster_2 Endpoint Analysis Diet High-Fat, High-Fructose, High-Cholesterol Diet (43 weeks) Biopsy Liver Biopsy to Confirm NASH Diet->Biopsy Randomization Randomization Biopsy->Randomization Treatment Daily Treatment (12 weeks) - Vehicle - this compound (10 mg/kg) - Comparators Randomization->Treatment Biochem Biochemical Analysis (ALT, AST, Lipids) Treatment->Biochem Histology Liver Histology (H&E, Sirius Red) Biochem->Histology Gene_Expression Gene Expression Analysis Histology->Gene_Expression Collagen Collagen Synthesis Rate Gene_Expression->Collagen

Quantitative Data from Murine Studies
ParameterVehicle ControlThis compound (10 mg/kg)Comparator (Obeticholic Acid, 30 mg/kg)Reference
Liver Fibrosis
Improvement in Fibrosis Stage (≥1 stage)8%27%25%
Hydroxyproline (µg/g liver)~1200~800~1100
NAFLD Activity Score (NAS)
Mean NAS~5.5~3.4~4.8
% Mice with ≥2-point improvement in NAS0%82%8%
Hepatic Steatosis
Liver Fat Fraction (%)~25%~5%~15%

Clinical Efficacy in Human Patients with PBC

This compound has undergone extensive clinical evaluation in patients with PBC who have an inadequate response or intolerance to the first-line therapy, ursodeoxycholic acid (UDCA).

Key Clinical Trial Protocol: Phase 3 RESPONSE Study

The RESPONSE trial was a 12-month, double-blind, placebo-controlled study in patients with PBC. Patients were randomized to receive this compound 10 mg daily or a placebo. The primary endpoint was a composite biochemical response at 12 months.

Quantitative Data from Human Clinical Trials (PBC)
ParameterPlaceboThis compound (10 mg)Reference
Biochemical Response
Composite Biochemical Response*20.0%61.7%
Alkaline Phosphatase (ALP) Normalization0%25.0%
Change in Pruritus (Itch)
Mean Change in Pruritus NRS**-1.7-3.2
Liver Injury Markers
Mean Change in ALP (U/L)-4-119
Mean Change in Total Bilirubin (mg/dL)+0.03-0.11

*Composite biochemical response defined as ALP <1.67 x ULN, ≥15% decrease in ALP, and total bilirubin ≤ULN. **In patients with moderate-to-severe pruritus at baseline.

Cross-Species Comparison of this compound's Effects

FeatureMouse (NASH Models)Human (PBC Patients)
Primary Target Organ LiverLiver
Mechanism of Action PPAR-δ activation, FGF21 induction, CYP7A1 suppressionPPAR-δ activation, presumed similar pathway
Key Efficacy Endpoints Reduction in liver fibrosis, inflammation, and steatosisImprovement in biochemical markers of cholestasis (ALP, bilirubin), reduction in pruritus
Dosage Typically 10 mg/kg daily10 mg daily
Observed Effects - Marked reduction in liver fibrosis and collagen synthesis. - Significant improvement in NAFLD Activity Score. - Profound decrease in hepatic fat.- Significant improvement in composite biochemical response. - Normalization of ALP in a substantial portion of patients. - Clinically meaningful reduction in pruritus. - Favorable effects on markers of liver injury.

Comparison with Other PPAR Agonists

This compound's selectivity for PPAR-δ distinguishes it from other PPAR agonists, which may target PPAR-α, PPAR-γ, or multiple isoforms.

CompoundPPAR SelectivityKey Preclinical/Clinical Findings (Liver Disease)
This compound δMouse: Reduces liver fibrosis, inflammation, and steatosis in NASH models. Human: Improves biochemical markers and pruritus in PBC.
GW501516 (Cardarine) δMouse: Mixed results; some studies show improvement in liver damage and inflammation, while others suggest it may enhance CCl4-induced liver fibrosis. Development was halted due to safety concerns.
Elafibranor α/δHuman: Reduces biochemical markers of cholestasis in PBC. Has also been studied in NASH.
Lanifibranor Pan (α/γ/δ)Human: Showed improvement in NASH resolution and fibrosis in a Phase 2b trial.
Bezafibrate Pan (α/γ/δ)Human: Used off-label for PBC, shown to decrease serum alkaline phosphatase activity.

Conclusion

The therapeutic effects of this compound are rooted in its selective activation of PPAR-δ, a mechanism that appears conserved between mice and humans. Preclinical studies in murine models of NASH have demonstrated its potent anti-fibrotic, anti-inflammatory, and anti-steatotic effects, providing a strong rationale for its clinical development. In human patients with PBC, this compound has shown significant efficacy in improving biochemical markers of cholestasis and liver injury, as well as alleviating the burdensome symptom of pruritus. Compared to other PPAR agonists, this compound's high selectivity for the delta isoform may offer a distinct therapeutic profile. Further research and long-term clinical data will continue to elucidate the full potential of this compound in the management of chronic liver diseases.

References

Comparing the anti-inflammatory effects of Seladelpar to other compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Foster City, CA – November 29, 2025 – New comparative analysis highlights the anti-inflammatory effects of Seladelpar, a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist, in relation to other compounds targeting inflammatory pathways in liver and metabolic diseases. This guide provides a comprehensive overview of the available experimental data for researchers, scientists, and drug development professionals.

This compound, an investigational treatment, has demonstrated significant anti-inflammatory and anti-cholestatic effects in clinical trials for Primary Biliary Cholangitis (PBC).[1][2] Its mechanism of action is centered on the activation of PPARδ, a nuclear receptor that plays a crucial role in regulating metabolic and inflammatory pathways.[1][3] This guide compares the anti-inflammatory properties of this compound with other PPAR agonists, including the dual PPARα/δ agonist Elafibranor, the pan-PPAR agonist Bezafibrate, and the PPARα agonist Fenofibrate, as well as the farnesoid X receptor (FXR) agonist Obeticholic Acid.

Comparative Anti-Inflammatory Effects

The following table summarizes the quantitative data on the anti-inflammatory effects of this compound and comparator compounds from various clinical and preclinical studies.

CompoundTarget(s)IndicationKey Anti-Inflammatory Effects (Quantitative Data)Source
This compound PPARδPrimary Biliary Cholangitis (PBC)- ↓ 52% in serum Interleukin-31 (IL-31) at 10 mg dose in the ENHANCE Phase 3 trial.[4]Clinical
Nonalcoholic Steatohepatitis (NASH)- Galectin-3 (inflammatory marker). - Lobular inflammation score.Preclinical (Mouse Model)
Elafibranor PPARα/δNonalcoholic Steatohepatitis (NASH)- Expression and secretion of multiple chemokines and cytokines (CCL2, CCL5, CCL7, CCL8, CXCL5, CXCL8, IL-1α, IL-6, IL-11) via NF-κB inhibition.Preclinical (in vitro)
Primary Biliary Cholangitis (PBC)- Improved biochemical markers of cholestasis.Clinical
Bezafibrate Pan-PPAR (α, γ, δ)Hypertriglyceridemia- Lymphocyte release of Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).Clinical
Adipocytes- ↓ 33% in TNF-α mRNA expression.Preclinical (in vitro)
Fenofibrate PPARαMetabolic Syndrome- ↓ 49.5% in high-sensitivity C-reactive protein (hs-CRP). - ↓ 29.8% in Interleukin-6 (IL-6). - No significant change in TNF-α.Clinical
Primary Biliary Cholangitis (PBC)- Serum levels of TNF-α, IL-17A, IL-1β, IL-6, IL-8, and MCP-1.Clinical
Obeticholic Acid FXRNonalcoholic Steatohepatitis (NASH)- NLRP3 inflammasome activation, leading to reduced IL-1β and IL-18. - F4/80-positive cells (macrophages). - Improved lobular inflammation.Preclinical (Mouse Model) & Clinical

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by these compounds and a general workflow for assessing their anti-inflammatory effects.

Seladelpar_Pathway This compound This compound PPARd PPARδ This compound->PPARd activates RXR RXR PPARd->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Anti_Inflammatory Anti-Inflammatory Effects (e.g., ↓ IL-31, ↓ Pro-inflammatory Macrophages, ↓ Chemokines) Gene_Expression->Anti_Inflammatory leads to

Caption: this compound's anti-inflammatory mechanism of action.

Inflammatory_Cytokine_Analysis_Workflow cluster_sample Sample Collection & Preparation cluster_assay Cytokine Quantification cluster_results Results Patient_Sample Patient Blood Sample (e.g., from clinical trial) Serum_Isolation Serum Isolation (Centrifugation) Patient_Sample->Serum_Isolation ELISA Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines (e.g., IL-31, TNF-α, IL-6) Serum_Isolation->ELISA Data_Analysis Data Analysis (Comparison to baseline/placebo) ELISA->Data_Analysis Quantitative_Data Quantitative Cytokine Levels (pg/mL or ng/mL) Data_Analysis->Quantitative_Data

Caption: Experimental workflow for cytokine analysis.

Experimental Protocols

Quantification of Serum Cytokines via ELISA

Objective: To measure the concentration of specific cytokines (e.g., IL-31, TNF-α, IL-6) in patient serum.

Methodology: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly used method.

  • Plate Coating: 96-well microplates are coated with a capture antibody specific to the target cytokine and incubated overnight.

  • Blocking: The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: Patient serum samples and a series of known standards are added to the wells and incubated.

  • Detection Antibody: After washing, a biotinylated detection antibody, also specific to the target cytokine, is added and incubated.

  • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

  • Measurement: The reaction is stopped, and the absorbance is read using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Analysis of Inflammatory Gene Expression via quantitative PCR (qPCR)

Objective: To quantify the mRNA levels of genes involved in inflammation in preclinical models.

Methodology:

  • RNA Extraction: Total RNA is isolated from liver tissue or cells from preclinical models using a suitable RNA extraction kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers for the target inflammatory genes (e.g., Tnf, Il6, Ccl2), and a fluorescent dye (e.g., SYBR Green) or a probe.

  • Amplification and Detection: The reaction is run in a qPCR instrument that amplifies the target DNA and monitors the fluorescence in real-time.

  • Data Analysis: The expression levels of the target genes are normalized to a housekeeping gene (e.g., Gapdh) and quantified using the comparative Ct (ΔΔCt) method.

Quantification of Liver Macrophages via Immunohistochemistry

Objective: To quantify the number of pro-inflammatory macrophages in liver tissue from preclinical models.

Methodology:

  • Tissue Preparation: Liver tissue is fixed in formalin, embedded in paraffin, and sectioned.

  • Antigen Retrieval: The tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval to unmask the target epitopes.

  • Immunostaining: The sections are incubated with a primary antibody specific for a macrophage marker (e.g., F4/80 for total macrophages or a marker for pro-inflammatory macrophages).

  • Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate to visualize the stained cells.

  • Microscopy and Analysis: The stained sections are imaged using a microscope, and the number of positively stained cells is quantified in a defined area of the liver tissue.

This comparative guide provides a valuable resource for understanding the anti-inflammatory landscape of this compound and related compounds, facilitating further research and development in the field of liver and metabolic diseases.

References

Benchmarking Seladelpar's Anti-Fibrotic Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the anti-fibrotic potential of emerging therapies for chronic liver diseases like Primary Biliary Cholangitis (PBC) is critical. This guide provides a comparative analysis of seladelpar's anti-fibrotic activity against key alternatives, supported by available experimental data.

This compound, a potent and selective peroxisome proliferator-activated receptor-delta (PPAR-δ) agonist, has demonstrated significant improvements in liver biochemistry in patients with PBC.[1][2][3] Its anti-inflammatory and anti-fibrotic effects have been observed in preclinical models, primarily through actions on Kupffer and hepatic stellate cells.[2][4] However, its direct impact on liver fibrosis in clinical settings, and how it compares to other second-line therapies for PBC, warrants a detailed examination.

This guide compares this compound with obeticholic acid (OCA), an FXR agonist, and fibrates (fenofibrate and bezafibrate), which are PPAR-α agonists, as well as the dual PPAR-α/δ agonist elafibranor.

Comparative Efficacy on Liver Fibrosis: Preclinical and Clinical Evidence

Direct head-to-head clinical trials comparing the anti-fibrotic effects of these agents are largely unavailable. Therefore, this comparison relies on data from individual preclinical and clinical studies.

Preclinical Data

In a mouse model of non-alcoholic steatohepatitis (NASH), a disease characterized by significant liver fibrosis, this compound demonstrated potent anti-fibrotic effects. Treatment with this compound resulted in substantial reductions in liver fibrosis, as measured by various markers.

Table 1: Preclinical Anti-Fibrotic Effects of this compound in a NASH Mouse Model

Fibrosis MarkerOutcome with this compound Treatment
Liver HydroxyprolineStark reduction
New Collagen Synthesis RateStark reduction
mRNA Indices of FibrosisStark reduction
Fibrosis StainingStark reduction

Data from a 12-week study in a high-fat diet-induced mouse model of NASH.

Preclinical studies of obeticholic acid have also demonstrated its anti-inflammatory and anti-fibrotic effects in various models of liver injury.

Clinical Data: Histological and Non-Invasive Markers of Fibrosis

Clinical evidence for direct anti-fibrotic effects in PBC is more nuanced. While significant improvements in biochemical markers of liver health are consistently reported for all compared agents, direct histological improvement in fibrosis is not always a primary outcome or is observed over longer durations.

Table 2: Comparison of Anti-Fibrotic Effects in Clinical Trials for PBC

DrugClinical TrialDurationKey Findings on Fibrosis
This compound RESPONSE (Phase 3)12 monthsNo significantly observed changes in liver stiffness or liver fibrosis.
Obeticholic Acid (OCA) POISE (Phase 3)12 monthsNo significant difference in liver fibrosis between treatment and placebo groups.
POISE Sub-study3 yearsMajority of patients (46% improved, 38% stable) showed improvement or stabilization of fibrosis.
Bezafibrate BEZURSO (Phase 3)24 monthsLimited histologic data, but non-invasive measures of liver fibrosis were consistent with biochemical improvement. Long-term observational studies suggest potential for histological improvement.
Fenofibrate Various StudiesVariableSome evidence of improvement or stabilization of fibrosis in 85.7% of patients in one study.
Elafibranor ELATIVE (Phase 3)52 weeksStabilization of non-invasive fibrosis markers (liver stiffness measurement and ELF score).

Signaling Pathways in Liver Fibrosis

The anti-fibrotic mechanisms of this compound and its comparators are rooted in their distinct molecular targets.

This compound's Anti-Fibrotic Signaling Pathway

This compound, as a PPAR-δ agonist, is understood to exert its anti-inflammatory and anti-fibrotic effects through the modulation of gene expression in hepatic cells.

G This compound This compound PPARd PPAR-δ This compound->PPARd activates Kupffer Kupffer Cells PPARd->Kupffer modulates HSC Hepatic Stellate Cells PPARd->HSC modulates Inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Kupffer->Inflammation reduces Fibrogenesis Collagen Deposition HSC->Fibrogenesis inhibits activation Inflammation->HSC activates G cluster_oca Obeticholic Acid cluster_fibrates Fibrates cluster_elafibranor Elafibranor OCA Obeticholic Acid FXR FXR OCA->FXR activates HSC_OCA Hepatic Stellate Cells FXR->HSC_OCA inhibits activation NFkB_OCA NF-κB Signaling FXR->NFkB_OCA suppresses Fibrates Fibrates PPARa PPAR-α Fibrates->PPARa activates HSC_Fib Hepatic Stellate Cells PPARa->HSC_Fib inhibits activation NFkB_Fib NF-κB Signaling PPARa->NFkB_Fib inhibits Elafibranor Elafibranor PPARad PPAR-α / PPAR-δ Elafibranor->PPARad activates HSC_Ela Hepatic Stellate Cells PPARad->HSC_Ela inhibits activation NFkB_Ela NF-κB Signaling PPARad->NFkB_Ela inhibits G start Patient Screening (PBC with inadequate response to UDCA) baseline Baseline Assessment - Liver Biopsy (optional) - Non-invasive fibrosis markers (e.g., Transient Elastography, ELF) - Liver Biochemistry (ALP, Bilirubin) start->baseline randomization Randomization baseline->randomization treatment Treatment Arm (e.g., this compound 10mg/day) randomization->treatment placebo Placebo Arm randomization->placebo monitoring Regular Monitoring (Biochemistry, AEs) treatment->monitoring placebo->monitoring endpoint End-of-Study Assessment (e.g., 12 months) - Liver Biopsy (optional) - Non-invasive fibrosis markers - Liver Biochemistry monitoring->endpoint analysis Data Analysis (Comparison of changes from baseline) endpoint->analysis

References

Independent Validation of Seladelpar: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Seladelpar's performance in the treatment of Primary Biliary Cholangitis (PBC), supported by clinical trial data and compared with alternative therapies.

This guide offers a comprehensive review of the published research on this compound (Livdelzi®), a selective peroxisome proliferator-activated receptor delta (PPAR-δ) agonist. It is intended for researchers, scientists, and drug development professionals seeking an independent validation of its therapeutic profile for Primary Biliary Cholangitis (PBC). The following sections provide a detailed comparison with other treatment options, supported by quantitative data from key clinical trials and detailed experimental protocols.

Mechanism of Action

This compound is a potent and selective agonist of the PPAR-δ receptor.[1] PPARs are nuclear receptors that regulate gene transcription. PPAR-δ is expressed in various cell types implicated in the pathophysiology of PBC, including hepatocytes, cholangiocytes, and immune cells.[1] The therapeutic effects of this compound in PBC are understood to be mediated through the activation of PPAR-δ, which in turn influences several critical pathways. This activation leads to the suppression of bile acid synthesis by downregulating the key enzyme CYP7A1, a process mediated by fibroblast growth factor 21 (FGF21).[2] This results in reduced cholestasis and inflammation. Additionally, preclinical and clinical data suggest that this compound possesses anti-inflammatory and anti-fibrotic properties.[3]

Clinical Efficacy: A Quantitative Comparison

The efficacy of this compound in patients with PBC who have had an inadequate response to or are intolerant of ursodeoxycholic acid (UDCA) has been evaluated in several key clinical trials. The primary endpoints in these studies typically include a composite biochemical response, normalization of alkaline phosphatase (ALP) levels, and improvement in pruritus.

Clinical TrialTreatment GroupNComposite Biochemical ResponseALP NormalizationPruritus Improvement (in patients with moderate-to-severe pruritus)
RESPONSE (12 Months) This compound 10 mg12861.7%[4]25.0%Significant reduction in itch intensity (NRS score) compared to placebo
Placebo6520.0%0%-
ENHANCE (3 Months) This compound 10 mg8978.2%27.3%Significant reduction in itch intensity (NRS score) compared to placebo
This compound 5 mg8957.1%5.4%Not statistically significant vs. placebo
Placebo8712.5%0%-
ASSURE (Long-term, Open-label) This compound 10 mg17470% at 12 months (in a cohort of patients)37% at 12 months (in a cohort of patients)Rapid and durable reduction in pruritus

Comparative Landscape with Other Second-Line Therapies

While direct head-to-head trials are limited, a network meta-analysis provides indirect comparisons of this compound with other second-line treatments for PBC, such as obeticholic acid (OCA) and fibrates.

TherapyMechanism of ActionKey Efficacy FindingsKey Safety/Tolerability Profile
This compound Selective PPAR-δ AgonistHigh biochemical response rates; significant pruritus improvement.Generally well-tolerated; may be associated with headache.
Obeticholic Acid (OCA) Farnesoid X Receptor (FXR) AgonistModerate biochemical efficacy.Dose-dependent pruritus is a common side effect.
Fibrates (e.g., Bezafibrate, Fenofibrate) PPAR-α AgonistSubstantial reduction in ALP levels; potential for pruritus relief.Use in PBC is off-label in the United States; long-term benefits not fully established in large-scale trials.

The network meta-analysis suggested that while another PPAR agonist, elafibranor, might have a slight advantage in biochemical response, this compound was uniquely associated with a decreased risk of new-onset pruritus. In contrast, obeticholic acid was linked to an increased risk of this troublesome symptom.

Experimental Protocols of Key Clinical Trials

RESPONSE (NCT04620733)
  • Study Design: A Phase 3, multicenter, double-blind, randomized, placebo-controlled trial.

  • Participants: 193 adults with PBC who had an inadequate response to or intolerance to UDCA. Key inclusion criteria included an ALP level ≥ 1.67 times the upper limit of normal (ULN).

  • Intervention: Patients were randomized in a 2:1 ratio to receive either oral this compound 10 mg once daily or a matching placebo for 12 months.

  • Primary Endpoint: A composite biochemical response at 12 months, defined as an ALP level < 1.67 times the ULN, a decrease in ALP of ≥15% from baseline, and a total bilirubin level within the normal range.

  • Key Secondary Endpoints: Normalization of ALP level at 12 months and the change from baseline in the pruritus numerical rating scale (NRS) score at 6 months in patients with moderate-to-severe pruritus at baseline.

ENHANCE (NCT03602560)
  • Study Design: A Phase 3, international, randomized, placebo-controlled study. The study was terminated early due to a safety signal in a separate trial that was later found to be unrelated to the drug.

  • Participants: Patients with PBC who had an inadequate response or intolerance to UDCA.

  • Intervention: Patients were randomized to receive this compound 10 mg, this compound 5 mg, or placebo once daily.

  • Primary Endpoint (Amended to 3 months): The same composite biochemical response as the RESPONSE trial.

  • Key Secondary Endpoints (Amended to 3 months): Normalization of ALP and change in pruritus NRS at 3 months.

ASSURE (NCT03301506)
  • Study Design: An ongoing, open-label, long-term safety and efficacy study.

  • Participants: Adults with PBC who previously participated in other this compound clinical trials.

  • Intervention: All participants receive open-label this compound 10 mg once daily. Dose adjustments to 5 mg are permitted for tolerability.

  • Primary Objective: To evaluate the long-term safety and tolerability of this compound.

  • Secondary Objectives: To assess long-term efficacy, including biochemical markers and patient-reported outcomes like pruritus.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

Seladelpar_Mechanism_of_Action cluster_cell Hepatocyte cluster_pathway Bile Acid Synthesis Pathway cluster_effects Therapeutic Effects This compound This compound PPARd PPAR-δ Receptor This compound->PPARd Binds & Activates RXR RXR PPARd->RXR Forms Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates FGF21 FGF21 Production ↑ Gene_Transcription->FGF21 Anti_Inflammatory Anti-inflammatory Effects Gene_Transcription->Anti_Inflammatory Anti_Fibrotic Anti-fibrotic Effects Gene_Transcription->Anti_Fibrotic FGF21_effect FGF21 Signaling FGF21->FGF21_effect Cholesterol Cholesterol CYP7A1 CYP7A1 (Rate-limiting enzyme) Cholesterol->CYP7A1 Bile_Acids Bile Acids CYP7A1->Bile_Acids Reduced_Cholestasis Reduced Cholestasis FGF21_effect->CYP7A1 Downregulates

Caption: this compound's mechanism of action in reducing bile acid synthesis.

RESPONSE_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (2:1) cluster_treatment Treatment Phase (12 Months) cluster_endpoints Endpoint Assessment Patient_Pool Adults with PBC (Inadequate response or intolerance to UDCA) Inclusion_Criteria Inclusion Criteria Met? (e.g., ALP ≥1.67x ULN) Patient_Pool->Inclusion_Criteria Randomize Randomization Inclusion_Criteria->Randomize Eligible Patients Group_A This compound 10 mg (n=128) Randomize->Group_A Group_B Placebo (n=65) Randomize->Group_B Treatment Once Daily Oral Administration Group_A->Treatment Group_B->Treatment Primary_Endpoint Primary Endpoint @ 12 Months: Composite Biochemical Response Treatment->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - ALP Normalization @ 12 Months - Pruritus Improvement @ 6 Months Treatment->Secondary_Endpoints

Caption: Workflow of the Phase 3 RESPONSE clinical trial.

Seladelpar_vs_Alternatives cluster_legend Comparison Focus This compound This compound Mechanism: Selective PPAR-δ Agonist Efficacy: High biochemical response, Significant pruritus improvement Tolerability: Generally well-tolerated OCA Obeticholic Acid (OCA) Mechanism: FXR Agonist Efficacy: Moderate biochemical response Tolerability: Dose-dependent pruritus Fibrates Fibrates Mechanism: PPAR-α Agonist Efficacy: Substantial ALP reduction, Potential pruritus relief Tolerability: Off-label use in US l1 Mechanism of Action l2 Clinical Efficacy l3 Tolerability Profile

Caption: Comparative overview of second-line therapies for PBC.

References

Seladelpar for Primary Biliary Cholangitis: A Meta-analytic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for Seladelpar, a selective peroxisome proliferator-activated receptor delta (PPAR-δ) agonist for the treatment of Primary Biliary Cholangitis (PBC).[1][2][3][4] We present a comparative analysis of this compound against other second-line therapies, namely Obeticholic Acid (OCA) and fibrates, supported by experimental data from key clinical trials.

Mechanism of Action

This compound is a potent and selective agonist of the PPAR-δ receptor.[5] Activation of PPAR-δ in hepatocytes and cholangiocytes leads to the downregulation of CYP7A1, the rate-limiting enzyme in bile acid synthesis. This is mediated through the induction of Fibroblast Growth Factor 21 (FGF21) and activation of the c-Jun N-terminal kinase (JNK) signaling pathway. The resulting decrease in bile acid production helps to reduce cholestatic liver injury. Additionally, this compound has demonstrated anti-inflammatory and anti-fibrotic effects.

cluster_this compound This compound Action cluster_downstream Cellular Response This compound This compound PPAR-delta PPAR-delta This compound->PPAR-delta activates FGF21 FGF21 PPAR-delta->FGF21 induces JNK Pathway JNK Pathway FGF21->JNK Pathway activates CYP7A1 CYP7A1 JNK Pathway->CYP7A1 downregulates Bile Acid Synthesis Bile Acid Synthesis CYP7A1->Bile Acid Synthesis rate-limiting enzyme Reduced Cholestasis Reduced Cholestasis Bile Acid Synthesis->Reduced Cholestasis leads to

Caption: this compound's Mechanism of Action

Efficacy Comparison

The following tables summarize the key efficacy endpoints from major clinical trials of this compound and its comparators.

Alkaline Phosphatase (ALP) Reduction

A significant reduction in ALP is a primary endpoint in PBC clinical trials, as it is a surrogate marker for disease progression.

Treatment Trial Dosage Mean % Reduction in ALP from Baseline % of Patients Achieving ALP Normalization
This compound RESPONSE10 mg/day42.4%25.0%
ENHANCE10 mg/day~44%27.3%
Placebo RESPONSE-4.3%0%
ENHANCE-4%0%
Obeticholic Acid POISE5-10 mg/day~39%Not Reported
Bezafibrate BEZURSO400 mg/day~60% (at 3 months)67%
Fenofibrate Retrospective Study200 mg/day~44% (at 3 months)Not Reported
Randomized Trial200 mg/dayNot Reported62%
Bilirubin Reduction

Total bilirubin levels are another important indicator of liver function.

Treatment Trial Dosage Mean Change in Total Bilirubin from Baseline
This compound RESPONSE10 mg/day-9%
Meta-analysis-No significant decrease
Placebo RESPONSE-Not Reported
Obeticholic Acid POISE5-10 mg/daySignificant decrease vs. placebo
Bezafibrate BEZURSO400 mg/day-14%
Fenofibrate Randomized Trial200 mg/dayNo significant difference vs. control
Pruritus Improvement

Pruritus (itching) is a common and debilitating symptom of PBC.

Treatment Trial Dosage Mean Reduction in Pruritus NRS Score from Baseline *
This compound RESPONSE10 mg/day3.2 points
ENHANCE10 mg/day3.14 points
Placebo RESPONSE-1.7 points
ENHANCE-1.55 points
Obeticholic Acid POISE5-10 mg/dayPruritus was a common adverse event
Bezafibrate BEZURSO400 mg/dayImprovement consistent with primary outcome
Fenofibrate --Not specifically reported in cited trials

*In patients with moderate to severe pruritus (NRS ≥ 4 at baseline).

Safety and Tolerability

Treatment Trial Common Adverse Events Serious Adverse Events (SAEs)
This compound RESPONSEGenerally well-tolerated, comparable to placeboNo treatment-related SAEs
ENHANCE-No treatment-related SAEs
Placebo RESPONSE--
Obeticholic Acid POISEPruritus (56-68%)Higher rate than placebo (11-16% vs 4%)
Bezafibrate BEZURSOMyalgia (20%), increased creatinine (5%)Similar rate to placebo
Fenofibrate Retrospective StudyElevated liver enzymes, nephrotoxicityDiscontinuation in some patients due to liver injury

Experimental Protocols

This compound Clinical Trial Workflow

The clinical trials for this compound, such as RESPONSE and ENHANCE, followed a standard workflow for Phase 3, randomized, double-blind, placebo-controlled studies.

Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Treatment Arm (this compound) Treatment Arm (this compound) Randomization->Treatment Arm (this compound) Placebo Arm Placebo Arm Randomization->Placebo Arm Treatment Period Treatment Period Treatment Arm (this compound)->Treatment Period Placebo Arm->Treatment Period Data Collection Data Collection Treatment Period->Data Collection Safety Monitoring Safety Monitoring Treatment Period->Safety Monitoring Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis

Caption: Typical PBC Clinical Trial Workflow

Key Methodologies from the RESPONSE Trial:

  • Study Design: A 52-week, randomized, double-blind, placebo-controlled, Phase 3 study.

  • Participants: Adults with PBC with an inadequate response to or intolerance to ursodeoxycholic acid (UDCA). Key inclusion criteria included an Alkaline Phosphatase (ALP) level ≥ 1.67 times the upper limit of normal (ULN) and a total bilirubin level ≤ 2 times the ULN.

  • Intervention: Patients were randomized in a 2:1 ratio to receive either this compound 10 mg once daily or a placebo.

  • Primary Endpoint: The primary composite endpoint was the proportion of patients who achieved a biochemical response at 12 months, defined as:

    • ALP < 1.67 x ULN

    • A decrease in ALP of ≥ 15% from baseline

    • Total bilirubin ≤ ULN

  • Key Secondary Endpoints:

    • Normalization of ALP levels at 12 months.

    • Change in pruritus as measured by the Numerical Rating Scale (NRS) at 6 months in patients with moderate-to-severe pruritus at baseline.

  • Safety Assessments: Monitoring of adverse events, serious adverse events, and laboratory parameters throughout the study.

Meta-analysis Workflow

The synthesis of data for this guide follows the principles outlined in the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines.

Identification Identification Screening Screening Identification->Screening Eligibility Eligibility Screening->Eligibility Inclusion Inclusion Eligibility->Inclusion Data Extraction Data Extraction Inclusion->Data Extraction Quality Assessment Quality Assessment Data Extraction->Quality Assessment Data Synthesis (Meta-analysis) Data Synthesis (Meta-analysis) Quality Assessment->Data Synthesis (Meta-analysis) Interpretation of Results Interpretation of Results Data Synthesis (Meta-analysis)->Interpretation of Results

Caption: PRISMA Meta-analysis Workflow

Methodology for this Comparison Guide:

  • Identification: A comprehensive search of PubMed, clinical trial registries, and pharmaceutical company press releases was conducted to identify relevant clinical trials and meta-analyses for this compound, Obeticholic Acid, and fibrates in the context of PBC.

  • Screening and Eligibility: Studies were screened for relevance based on their titles and abstracts. Full-text articles of potentially relevant studies were then assessed for eligibility based on pre-defined inclusion criteria (e.g., randomized controlled trials, focus on second-line PBC treatment).

  • Data Extraction: Key quantitative data on efficacy (ALP reduction, bilirubin changes, pruritus improvement) and safety were extracted from the included studies.

  • Data Synthesis: The extracted data was compiled into the comparative tables presented in this guide. A qualitative synthesis of the methodologies and findings was also performed.

Conclusion

This compound has demonstrated significant efficacy in reducing markers of cholestasis and improving pruritus in patients with PBC who have an inadequate response to or are intolerant of UDCA. Its safety profile appears favorable, with no treatment-related serious adverse events reported in the pivotal RESPONSE trial.

In comparison to Obeticholic Acid, this compound shows a notable advantage in pruritus improvement, as OCA is associated with an increased incidence of this side effect. While bezafibrate has also shown strong efficacy in ALP reduction, its long-term safety and impact on clinical outcomes are still being evaluated. Fenofibrate has shown benefits in improving biochemical markers, but concerns about potential liver injury and nephrotoxicity require careful patient monitoring.

The data presented in this guide suggest that this compound is a promising new therapeutic option for patients with PBC, offering a dual benefit of improving liver biochemistry and alleviating the burdensome symptom of pruritus. Further long-term studies will be crucial to fully establish its role in the management of PBC.

References

Unraveling the Transcriptional Tapestry: A Comparative Guide to Gene Expression Profiles Induced by PPAR Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of Peroxisome Proliferator-Activated Receptor (PPAR) agonists is critical. These nuclear receptors, existing in three main isotypes—PPARα, PPARγ, and PPARδ—are pivotal regulators of lipid metabolism, inflammation, and cellular differentiation. Agonists targeting these receptors hold therapeutic promise for a range of metabolic disorders. However, their distinct and overlapping gene regulatory networks necessitate a detailed comparative analysis. This guide provides an objective comparison of the gene expression profiles induced by different PPAR agonists, supported by experimental data and detailed methodologies.

Decoding the Signals: An Overview of PPAR Agonist Action

Peroxisome Proliferator-Activated Receptors function as ligand-activated transcription factors. Upon binding to an agonist, the receptor undergoes a conformational change, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in a wide array of physiological processes. The three main isotypes exhibit distinct tissue distribution and physiological roles:

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily stimulates the expression of genes involved in fatty acid uptake and oxidation.

  • PPARγ: Predominantly found in adipose tissue, it is a master regulator of adipogenesis, lipid storage, and insulin sensitivity.

  • PPARδ (also known as PPARβ): Ubiquitously expressed, it plays a role in fatty acid oxidation, energy homeostasis, and inflammation.

This guide will focus on the comparative gene expression profiles induced by selective agonists for each of these isotypes, providing a clearer understanding of their specific and shared downstream effects.

Comparative Analysis of Gene Expression Profiles

To illustrate the differential effects of PPAR agonists, we have synthesized data from multiple studies investigating their impact on gene expression in relevant cell types, primarily hepatocytes and adipocytes. The following tables summarize the regulation of key target genes involved in lipid metabolism and inflammation.

Table 1: Regulation of Key Lipid Metabolism Genes by Selective PPAR Agonists

GeneFunctionPPARα Agonist (e.g., GW7647)PPARγ Agonist (e.g., Rosiglitazone)PPARδ Agonist (e.g., GW501516)
Fatty Acid Uptake & Transport
CD36Fatty acid translocase↑↑
FABP1Fatty acid binding protein 1 (liver)↑↑
FABP4Fatty acid binding protein 4 (adipocyte)↑↑↑
Fatty Acid Oxidation
CPT1ACarnitine palmitoyltransferase 1A↑↑↑↑↑
ACOX1Acyl-CoA oxidase 1↑↑↑
PDK4Pyruvate dehydrogenase kinase 4↑↑↑↑
Lipogenesis & Lipid Storage
SREBF1 (SREBP-1c)Sterol regulatory element-binding protein 1↑↑
FASNFatty acid synthase↑↑
PLIN2 (ADRP)Perilipin 2↑↑
Cholesterol Metabolism
ABCA1ATP-binding cassette transporter A1↑↑

Data synthesized from multiple sources. Arrows indicate upregulation (↑), downregulation (↓), or no significant change (↔). The number of arrows represents the relative magnitude of the change.

Table 2: Regulation of Key Inflammation-Related Genes by Selective PPAR Agonists

GeneFunctionPPARα Agonist (e.g., GW7647)PPARγ Agonist (e.g., Rosiglitazone)PPARδ Agonist (e.g., GW501516)
Pro-inflammatory Cytokines & Chemokines
TNF (TNF-α)Tumor necrosis factor alpha↓↓
IL6Interleukin 6↓↓
CCL2 (MCP-1)Chemokine (C-C motif) ligand 2↓↓
Anti-inflammatory & Resolution
CD163Scavenger receptor↑↑
ARG1Arginase 1↑↑
NFKBIA (IκBα)NF-κB inhibitor alpha

Data synthesized from multiple sources. Arrows indicate upregulation (↑), downregulation (↓), or no significant change (↔). The number of arrows represents the relative magnitude of the change.

From these tables, it is evident that while all three PPAR isotypes contribute to the regulation of lipid metabolism and inflammation, they do so with distinct emphases. PPARα activation leads to a strong induction of genes involved in fatty acid oxidation.[1] In contrast, PPARγ agonism potently upregulates genes associated with lipid uptake and storage in adipocytes, while also exhibiting robust anti-inflammatory effects. PPARδ activation also promotes fatty acid oxidation and elicits anti-inflammatory responses, sharing some targets with both PPARα and PPARγ.

Visualizing the Molecular Mechanisms

To further elucidate the processes described, the following diagrams illustrate the core signaling pathway of PPARs and a typical experimental workflow for analyzing gene expression profiles.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPAR Agonist (e.g., Fibrates, TZDs) PPAR PPAR (α, γ, or δ) Agonist->PPAR Binding & Activation RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE DNA Binding TargetGene Target Gene PPRE->TargetGene Transcriptional Regulation mRNA mRNA TargetGene->mRNA Transcription protein_synthesis Protein Synthesis & Cellular Response mRNA->protein_synthesis Translation

Figure 1: Simplified PPAR signaling pathway.

Gene_Expression_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis CellCulture Cell Culture (e.g., Hepatocytes) Treatment Treatment with PPAR Agonist CellCulture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction QC RNA Quality Control (e.g., Bioanalyzer) RNA_Extraction->QC Microarray Microarray Hybridization or RNA-Sequencing QC->Microarray DataProcessing Data Processing & Normalization Microarray->DataProcessing StatAnalysis Statistical Analysis (Differentially Expressed Genes) DataProcessing->StatAnalysis Bioinformatics Bioinformatics Analysis (Pathway & Functional Annotation) StatAnalysis->Bioinformatics

Figure 2: Experimental workflow for gene expression profiling.

Experimental Protocols

The following provides a generalized methodology for a typical experiment comparing the gene expression profiles of different PPAR agonists. Specific details may vary based on the cited literature.

1. Cell Culture and Treatment:

  • Cell Line: Primary human hepatocytes or a relevant cell line (e.g., HepG2, 3T3-L1 preadipocytes).

  • Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Upon reaching desired confluency, cells are treated with a selective PPARα agonist (e.g., GW7647), a PPARγ agonist (e.g., Rosiglitazone), a PPARδ agonist (e.g., GW501516), or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours). Concentrations are chosen based on previously determined optimal activation levels.

2. RNA Extraction and Quality Control:

  • RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • Quality Assessment: The integrity and concentration of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with high purity (A260/A280 ratio ≈ 2.0) and integrity (RIN > 8) are used for downstream analysis.

3. Microarray Analysis or RNA-Sequencing:

  • Microarray:

    • cDNA Synthesis and Labeling: Total RNA is reverse transcribed into cDNA, which is then labeled with a fluorescent dye (e.g., Cy3 or Cy5).

    • Hybridization: The labeled cDNA is hybridized to a microarray chip containing probes for thousands of genes.

    • Scanning: The microarray is scanned to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.

  • RNA-Sequencing (RNA-Seq):

    • Library Preparation: A sequencing library is prepared from the total RNA, which involves fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

    • Sequencing: The library is sequenced using a next-generation sequencing platform (e.g., Illumina NovaSeq).

4. Data Analysis:

  • Data Preprocessing: Raw data from the microarray or RNA-seq is preprocessed to remove background noise and normalized to account for technical variations between samples.

  • Differential Gene Expression Analysis: Statistical tests (e.g., t-test, ANOVA) are performed to identify genes that are significantly upregulated or downregulated in the agonist-treated groups compared to the vehicle control. A fold-change and p-value cutoff are typically applied to define differentially expressed genes.

  • Bioinformatics Analysis: The list of differentially expressed genes is subjected to functional annotation and pathway analysis using bioinformatics tools (e.g., Gene Ontology (GO), Kyoto Encyclopedia of Genes and Genomes (KEGG)) to identify the biological processes and signaling pathways affected by each PPAR agonist.

Conclusion

The comparative analysis of gene expression profiles induced by different PPAR agonists reveals both distinct and overlapping regulatory networks. PPARα agonists are potent inducers of fatty acid oxidation pathways, while PPARγ agonists are key regulators of adipogenesis and lipid storage with strong anti-inflammatory properties. PPARδ agonists also promote fatty acid metabolism and exert anti-inflammatory effects. A thorough understanding of these isoform-specific and shared transcriptional responses is paramount for the rational design and development of novel therapeutics targeting the PPAR signaling axis for the treatment of metabolic and inflammatory diseases. The data and protocols presented in this guide offer a foundational resource for researchers in this dynamic field.

References

Evaluating the selectivity of Seladelpar for PPAR-delta over other isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of seladelpar's selectivity for the peroxisome proliferator-activated receptor-delta (PPAR-δ) isoform over PPAR-alpha (PPAR-α) and PPAR-gamma (PPAR-γ). Supported by experimental data, this document delves into the methodologies used to determine this selectivity and contextualizes it with other PPAR agonists.

This compound (MBX-8025) is a potent and selective agonist of the PPAR-δ receptor.[1][2][3] This selectivity is a key characteristic that distinguishes it from other PPAR agonists, some of which exhibit activity across multiple isoforms. Understanding the degree of selectivity is crucial for predicting the therapeutic effects and potential side effects of these compounds.

Comparative Selectivity of PPAR Agonists

The selectivity of a PPAR agonist is typically determined by comparing its potency (often measured as the half-maximal effective concentration, or EC50) for each of the three PPAR isoforms (α, δ, and γ) in a transactivation assay. A lower EC50 value indicates a higher potency.

The following table summarizes the EC50 values for this compound and other notable PPAR agonists, demonstrating their relative selectivity profiles.

DrugTarget PPAR Isoform(s)PPAR-δ EC50 (nM)PPAR-α EC50 (nM)PPAR-γ EC50 (nM)Selectivity for PPAR-δ over αSelectivity for PPAR-δ over γ
This compound δ-selective20.2[4]1640[4]3530~81-fold~175-fold
Lanifibranor Pan-agonist3984660572~0.09-fold~0.7-fold
Elafibranor α/δ dual agonist31303882120~8-fold (α selective)~1.5-fold (γ selective)
Saroglitazar α/γ dual agonist>10,000190311>50-fold (α selective)>32-fold (γ selective)

As the data indicates, this compound exhibits a strong preference for PPAR-δ, with significantly higher EC50 values for the α and γ isoforms. In contrast, pan-agonists like lanifibranor activate all three isoforms with more comparable potencies. Dual agonists such as elafibranor and saroglitazar show selectivity for two of the three isoforms.

Experimental Protocols

The determination of PPAR agonist selectivity relies on robust in vitro assays. The two primary methods employed are transactivation assays and competitive binding assays.

Transactivation Assay

This cell-based assay measures the ability of a compound to activate a specific PPAR isoform and induce the expression of a reporter gene.

Principle: A chimeric receptor is constructed containing the ligand-binding domain (LBD) of a specific PPAR isoform (α, δ, or γ) fused to a DNA-binding domain (DBD) from another protein (e.g., GAL4). This construct is co-transfected into a suitable mammalian cell line along with a reporter plasmid containing a promoter with response elements for the DBD (e.g., UAS for GAL4) upstream of a reporter gene (e.g., luciferase). When a PPAR agonist binds to the LBD, the chimeric receptor undergoes a conformational change, enabling it to bind to the response element on the reporter plasmid and drive the expression of the reporter gene. The amount of reporter protein produced is proportional to the activation of the PPAR isoform.

Detailed Methodology (based on Kamata et al., 2023):

  • Cell Culture and Transfection: COS-7 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum. For the assay, cells are seeded in 96-well plates. The next day, cells are co-transfected with three plasmids:

    • An expression vector for the chimeric receptor (e.g., pBIND-hPPARα-LBD, pBIND-hPPARδ-LBD, or pBIND-hPPARγ-LBD).

    • A reporter plasmid containing the firefly luciferase gene under the control of a GAL4-responsive promoter (e.g., pGL4.35[UAS/minP/luc2P]).

    • A control plasmid expressing Renilla luciferase to normalize for transfection efficiency (e.g., pGL4.74[hRluc/TK]).

  • Compound Treatment: After a 24-hour incubation period post-transfection, the medium is replaced with fresh medium containing the test compound (e.g., this compound) at various concentrations. The cells are then incubated for another 24 hours.

  • Luciferase Assay: The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The normalized data is then plotted against the compound concentration, and the EC50 value is calculated using a sigmoidal dose-response curve.

Competitive Binding Assay

This assay directly measures the affinity of a compound for a specific PPAR isoform by assessing its ability to displace a known, labeled ligand.

Principle: A purified PPAR LBD is incubated with a fluorescently or radioactively labeled ligand that has a known high affinity for that isoform. A test compound is then added at increasing concentrations. If the test compound binds to the LBD, it will compete with and displace the labeled ligand. The decrease in the signal from the bound labeled ligand is measured and is proportional to the binding affinity of the test compound.

Generalized Methodology:

  • Reagents:

    • Purified, recombinant human PPAR-α, -δ, or -γ ligand-binding domain (LBD).

    • A high-affinity, labeled (e.g., fluorescent or radiolabeled) PPAR ligand (tracer).

    • Test compound (e.g., this compound).

    • Assay buffer.

  • Assay Procedure:

    • The PPAR LBD and the labeled tracer are incubated together in the assay buffer to allow for binding to reach equilibrium.

    • The test compound is added at a range of concentrations to the LBD-tracer mixture.

    • The mixture is incubated to allow for competition to occur.

  • Detection: The amount of bound tracer is quantified. For fluorescently labeled tracers, this can be done using techniques like Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). For radiolabeled tracers, scintillation counting is used after separating the bound from the unbound tracer.

  • Data Analysis: The data is plotted as the percentage of tracer displacement versus the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the labeled ligand) is then determined. The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the generalized PPAR signaling pathway and the experimental workflow for determining PPAR agonist selectivity.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPAR Agonist (e.g., this compound) PPAR PPAR Isoform (α, δ, or γ) Agonist->PPAR Binding & Activation PPAR_n PPAR Isoform PPAR->PPAR_n Translocation RXR RXR PPRE PPRE RXR->PPRE Binding TargetGene Target Gene Transcription PPRE->TargetGene mRNA mRNA TargetGene->mRNA Protein Protein Synthesis & Biological Response mRNA->Protein PPAR_n->RXR Heterodimerization

Caption: Generalized PPAR signaling pathway.

Experimental_Workflow cluster_assays Selectivity Determination Transactivation Transactivation Assay (EC50 determination) PPAR_alpha PPAR-α Transactivation->PPAR_alpha PPAR_delta PPAR-δ Transactivation->PPAR_delta PPAR_gamma PPAR-γ Transactivation->PPAR_gamma Binding Competitive Binding Assay (IC50/Ki determination) Binding->PPAR_alpha Binding->PPAR_delta Binding->PPAR_gamma TestCompound Test Compound (e.g., this compound) TestCompound->Transactivation TestCompound->Binding DataAnalysis Data Analysis & Selectivity Calculation PPAR_alpha->DataAnalysis PPAR_delta->DataAnalysis PPAR_gamma->DataAnalysis Conclusion Conclusion on Isoform Selectivity DataAnalysis->Conclusion

Caption: Experimental workflow for determining PPAR agonist selectivity.

References

A Comparative Analysis of Long-Term Efficacy: Seladelpar and Other Therapeutic Agents for Primary Biliary Cholangitis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the long-term efficacy of Seladelpar against other prominent therapies for Primary Biliary Cholangitis (PBC), including Ursodeoxycholic acid (UDCA), Obeticholic acid (OCA), and fibrates. The content is tailored for researchers, scientists, and drug development professionals, offering an objective assessment based on available clinical trial data.

Primary Biliary Cholangitis is a chronic autoimmune disease characterized by the progressive destruction of small bile ducts within the liver, leading to cholestasis, fibrosis, and potentially cirrhosis.[1][2] While UDCA has been the cornerstone of first-line therapy for decades, a significant portion of patients exhibit an inadequate biochemical response, leaving them at risk of disease progression.[3][4] This has spurred the development of second-line therapies, including the selective PPAR-delta agonist this compound, the FXR agonist Obeticholic acid, and off-label use of PPAR-alpha agonists like bezafibrate.

Comparative Efficacy: Biochemical and Symptomatic Response

The long-term efficacy of these agents is primarily evaluated through biochemical markers, which are established surrogates for clinical outcomes, and the improvement of debilitating symptoms like pruritus.

Table 1: Long-Term Biochemical Response in PBC Patients

Therapy (Trial)Patient PopulationDurationPrimary Composite EndpointAlkaline Phosphatase (ALP) Normalization
This compound 10 mg (ASSURE)Inadequate UDCA responders or intolerant12 months73%38%
24 months73%38%
30 months81%41%[5]
Obeticholic Acid ≤10 mg (POISE LTSE)Inadequate UDCA responders or intolerant12 months53%Not Reported
21 months66%Not Reported
Bezafibrate 400 mg (BEZURSO)Inadequate UDCA responders24 months31% (Complete biochemical normalization*)31%
Ursodeoxycholic Acid (Long-term observational)Treatment-naïve> 5 yearsN/A (Varies by response criteria)N/A (Varies)

*Note: The BEZURSO trial's primary outcome was the achievement of normal levels for total bilirubin, ALP, aminotransferases, albumin, and prothrombin index.

Table 2: Long-Term Pruritus Improvement in PBC Patients with Moderate-to-Severe Itch (NRS ≥ 4)

Therapy (Trial)DurationMean Reduction in Pruritus NRS from Baseline
This compound 10 mg (RESPONSE/ASSURE)6 months-3.2 to -3.5 points
12 monthsSustained reduction
Obeticholic Acid (POISE)Not ReportedPruritus is a known side effect and often worsened.
Bezafibrate (BEZURSO)Not ReportedNot a primary or key secondary endpoint.

Mechanisms of Action

The therapeutic agents discussed employ distinct signaling pathways to mitigate the pathophysiology of PBC.

This compound: Selective PPAR-δ Agonism

This compound is a selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPAR-δ). PPAR-δ is a nuclear receptor expressed in various liver cells, including hepatocytes and cholangiocytes. Its activation by this compound is thought to inhibit bile acid synthesis by downregulating the key enzyme CYP7A1, an effect mediated through Fibroblast Growth Factor 21 (FGF21). This mechanism is distinct from the FXR-mediated pathway.

Seladelpar_Pathway This compound This compound PPARd PPAR-δ Receptor (in Hepatocyte Nucleus) This compound->PPARd Binds & Activates FGF21 FGF21 Upregulation PPARd->FGF21 Induces JNK JNK Signaling Pathway FGF21->JNK Activates CYP7A1 CYP7A1 Repression JNK->CYP7A1 Represses BileAcid Reduced Bile Acid Synthesis CYP7A1->BileAcid Leads to

This compound's PPAR-δ signaling pathway.
Obeticholic Acid and Fibrates: Alternative Pathways

Obeticholic acid is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is a critical regulator of bile acid synthesis. Activation of FXR by OCA suppresses the CYP7A1 enzyme, reducing the production of bile acids. Fibrates, such as bezafibrate, are pan-PPAR agonists, with their primary effect in dyslipidemia mediated through PPAR-alpha. This activation also influences lipoprotein metabolism and can reduce triglyceride levels.

Mechanisms_Comparison cluster_this compound This compound cluster_OCA Obeticholic Acid cluster_Fibrates Fibrates S_Ligand This compound S_Receptor PPAR-δ S_Ligand->S_Receptor S_Effect Represses CYP7A1 via FGF21 S_Receptor->S_Effect O_Ligand Obeticholic Acid O_Receptor FXR O_Ligand->O_Receptor O_Effect Represses CYP7A1 via SHP O_Receptor->O_Effect F_Ligand Bezafibrate F_Receptor PPAR-α (primarily) F_Ligand->F_Receptor F_Effect Alters Lipid & Lipoprotein Gene Transcription F_Receptor->F_Effect

Comparative mechanisms of action.

Experimental Protocols: Key Clinical Trials

The data presented is derived from rigorously designed clinical trials. Below are the methodologies for the pivotal studies of each second-line agent.

This compound: The RESPONSE and ASSURE Trials
  • RESPONSE (NCT04620733): This was a 52-week, Phase 3, double-blind, placebo-controlled trial. It enrolled 193 PBC patients with an inadequate response (ALP ≥ 1.67x ULN) or intolerance to UDCA. Patients were randomized 2:1 to receive this compound 10 mg daily or a placebo. The primary endpoint was the composite biochemical response at 12 months (ALP <1.67 x ULN, ≥15% ALP decrease, and normal total bilirubin). Key secondary endpoints included ALP normalization and change in pruritus NRS at 6 months.

  • ASSURE (NCT03301506): This is an ongoing, open-label, long-term safety and efficacy study for patients who participated in prior this compound trials, including RESPONSE. It evaluates the durability of response and long-term safety of this compound 10 mg daily.

Obeticholic Acid: The POISE Trial
  • POISE (NCT01473524): This Phase 3 trial had a 12-month double-blind, placebo-controlled phase followed by a long-term safety extension (LTSE). It enrolled 216 PBC patients with an inadequate response to UDCA. Patients were randomized to receive placebo, OCA 5 mg with titration to 10 mg, or OCA 10 mg. The primary endpoint was the same composite biochemical response used in the RESPONSE trial, measured at 12 months. The LTSE continued to monitor efficacy and safety for up to 6 years.

Bezafibrate: The BEZURSO Trial

  • BEZURSO: This was a 24-month, multicenter, double-blind, placebo-controlled trial. It randomized 100 PBC patients with an inadequate response to UDCA to receive either bezafibrate 400 mg daily or a placebo, in addition to their ongoing UDCA therapy. The primary endpoint was a complete biochemical response, defined as normal levels of total bilirubin, ALP, aminotransferases, albumin, and a normal prothrombin index at 24 months.

Trial_Workflow Screening Patient Screening (PBC with Inadequate UDCA Response) Randomization Randomization (2:1 or 1:1:1) Screening->Randomization Treatment Double-Blind Treatment (Active Drug vs. Placebo) 12-24 Months Randomization->Treatment PrimaryEndpoint Primary Endpoint Assessment (e.g., at 12 Months) Treatment->PrimaryEndpoint OLE Open-Label Extension (OLE) (All Patients on Active Drug) PrimaryEndpoint->OLE Eligible Patients Continue LongTerm Long-Term Follow-up (Biochemistry, Safety, Symptoms) Up to 5+ years OLE->LongTerm

References

Safety Operating Guide

Navigating the Safe Disposal of Seladelpar: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the development of novel therapeutics, the proper handling and disposal of investigational compounds like Seladelpar are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for laboratory and chemical safety.

Core Principles of this compound Disposal

While specific institutional and local regulations must always be followed, the disposal of this compound should be approached with the understanding that it is a bioactive molecule. The primary goal is to prevent its release into the environment and to mitigate any potential for accidental exposure.

Handling and Storage Before Disposal

Proper handling and storage are the first steps in a safe disposal plan.

  • Storage Conditions: this compound, under the brand name LIVDELZI®, should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F)[1][2]. For the sodium salt form used in research, it is recommended to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources[3].

  • Personal Protective Equipment (PPE): When handling this compound, especially in its pure form, appropriate PPE should be worn. This includes safety glasses, gloves, and a lab coat. In situations where dust or aerosols may be generated, respiratory protection should be considered[3].

Procedural Guidance for Disposal

The following steps provide a general framework for the proper disposal of unused or waste this compound.

Step 1: Regulatory Compliance Check

Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal regulations regarding pharmaceutical waste. This compound is not currently classified as a hazardous substance or mixture[4]. However, regulations for pharmaceutical disposal can vary.

Step 2: Deactivation (if applicable and feasible)

Currently, there are no standard, published protocols for the chemical deactivation of this compound in a laboratory setting. Therefore, this step should be skipped unless a validated procedure is provided by the manufacturer or developed in-house and approved by EHS.

Step 3: Preparation for Disposal

For disposal of non-hazardous pharmaceutical waste, the following procedure, adapted from FDA guidelines, is recommended:

  • Do Not Dispose Down the Drain: Avoid flushing this compound down the toilet or sink, as this can introduce the compound into the water system.

  • Render Unpalatable: Mix the this compound (crushing tablets or capsules is not recommended) with an unappealing substance such as used coffee grounds, dirt, or cat litter. This makes the mixture less attractive to children and pets and prevents diversion.

  • Containment: Place the mixture in a sealed container, such as a sealable plastic bag or an empty container with a lid, to prevent leakage.

  • Final Disposal: Dispose of the sealed container in the regular laboratory or household trash.

Step 4: Accidental Spills

In the event of a spill, follow these steps:

  • Ensure Safety: Evacuate personnel from the immediate area if necessary. Ensure adequate ventilation.

  • Wear Appropriate PPE: Use full personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid breathing any dust or vapors.

  • Containment: Prevent further leakage or spillage. Keep the material away from drains or water courses.

  • Clean-up:

    • For solid spills, carefully sweep or scoop up the material and place it in a designated waste container.

    • For solutions, absorb the liquid with an inert material such as diatomite or universal binders.

  • Decontamination: Decontaminate the spill area and any equipment used for cleanup by scrubbing with alcohol.

  • Disposal: Dispose of all contaminated materials, including the absorbent material and PPE, as chemical waste according to your institution's procedures.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

Seladelpar_Disposal_Workflow cluster_prep Preparation cluster_pathways Disposal Pathways cluster_procedure Non-Hazardous Disposal Procedure cluster_spill Accidental Spill Response start Unused or Waste This compound Identified consult_ehs Consult Institutional EHS & Local Regulations start->consult_ehs is_hazardous Is this compound classified as hazardous waste by local regulations? consult_ehs->is_hazardous hazardous_disposal Dispose as Hazardous Chemical Waste (Follow EHS Protocol) is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow Non-Hazardous Pharmaceutical Disposal Protocol is_hazardous->non_hazardous_disposal No mix Mix with unpalatable substance (e.g., coffee grounds, cat litter) non_hazardous_disposal->mix seal Place mixture in a sealed container mix->seal trash Dispose of sealed container in regular trash seal->trash spill Accidental Spill Occurs ppe Wear Appropriate PPE spill->ppe contain Contain Spill ppe->contain cleanup Clean with absorbent material and decontaminate area contain->cleanup spill_disposal Dispose of all contaminated materials as chemical waste cleanup->spill_disposal

This compound Disposal Decision Workflow

Disclaimer: This information is intended for guidance in a research laboratory setting and does not replace the need for adherence to institutional and local regulations. Always consult with your institution's Environmental Health and Safety department for specific disposal requirements.

References

Essential Safety and Handling Protocols for Seladelpar

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Seladelpar is paramount. Adherence to established safety protocols minimizes risk and ensures a secure laboratory environment. The following guidelines, based on available safety data sheets, provide essential information for the safe handling, storage, and disposal of this compound.

Although this compound is not classified as a hazardous substance or mixture, standard laboratory precautions should always be observed.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. Consistent use of appropriate PPE is the first line of defense against potential exposure.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact with the compound.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.Minimizes inhalation of airborne particles.
Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.

Handling:

  • Work in a well-ventilated area to avoid the inhalation of dust or fumes.[2]

  • Avoid direct contact with skin and eyes by consistently wearing the recommended PPE.

  • Prevent the formation of dust and aerosols.

  • An accessible safety shower and eyewash station should be available in the immediate work area.[2]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Protect from direct sunlight and sources of ignition.

  • Recommended storage temperature is 4°C for the solid form. For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, protected from moisture.

Spill Management and Disposal

In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.

Spill Response:

  • Evacuate: Immediately evacuate personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage. Keep the material away from drains and water sources.

  • Absorb: For liquid spills, use a finely-powdered, liquid-binding material such as diatomite or universal binders to absorb the solution. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.

  • Dispose: Collect all contaminated materials in a sealed container for proper disposal.

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Emergency First Aid Procedures

In case of accidental exposure, follow these first aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.

  • Skin Contact: Immediately wash the affected area thoroughly with large amounts of water. Remove contaminated clothing.

  • Eye Contact: Flush eyes immediately with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Experimental Workflow: this compound Spill Response

The following diagram illustrates the procedural workflow for effectively managing a this compound spill in a laboratory setting.

Seladelpar_Spill_Response Workflow for this compound Spill Management cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal cluster_reporting Post-Spill Actions spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate don_ppe Don Appropriate PPE ventilate->don_ppe contain Contain Spill don_ppe->contain absorb Absorb/Collect Material contain->absorb decontaminate Decontaminate Surfaces absorb->decontaminate collect_waste Collect Contaminated Waste decontaminate->collect_waste dispose Dispose per Regulations collect_waste->dispose report Report Incident dispose->report restock Restock Spill Kit report->restock

Caption: Procedural workflow for managing a this compound laboratory spill.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.